L-Selectin
Description
Properties
CAS No. |
126880-86-2 |
|---|---|
Molecular Formula |
C62H106N16O18S2 |
Molecular Weight |
1427.75 |
Origin of Product |
United States |
Foundational & Exploratory
L-Selectin Signaling Pathway Activation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-selectin (CD62L) is a crucial cell adhesion molecule expressed on the surface of most leukocytes. It plays a pivotal role in the initial capture and rolling of these cells on activated endothelium, a critical first step in their migration to sites of inflammation and lymphoid tissues. Beyond its adhesive function, this compound acts as a signaling receptor that triggers a cascade of intracellular events, ultimately leading to leukocyte activation, firm adhesion, and transmigration. Understanding the intricacies of the this compound signaling pathway is paramount for the development of novel therapeutic strategies targeting inflammatory and autoimmune diseases. This guide provides an in-depth overview of the this compound signaling pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathway Activation
The activation of the this compound signaling pathway is initiated by the binding of its lectin domain to specific carbohydrate ligands, such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), on the surface of endothelial cells or other leukocytes.[1][2] This interaction is calcium-dependent and leads to the clustering of this compound molecules on the leukocyte surface.[3]
Key Steps in this compound Signaling:
-
Ligand Binding and Receptor Clustering: The initial binding of this compound to its ligands, often under shear stress in the bloodstream, induces receptor clustering. This clustering is a critical event that brings the short intracellular tails of this compound molecules into close proximity, facilitating the initiation of downstream signaling.[3] The cytoplasmic tail, though only 17 amino acids long, is essential for signal transduction.[4]
-
Activation of Src Family Kinases: this compound clustering leads to the activation of Src family kinases (SFKs), such as Fgr, Hck, and Lyn, in neutrophils.[2] These kinases are constitutively associated with the this compound/PSGL-1 complex and become phosphorylated upon receptor engagement.[2]
-
Syk and Downstream Kinase Activation: Activated SFKs then phosphorylate and activate spleen tyrosine kinase (Syk).[2] Syk, in turn, propagates the signal by activating downstream kinases, including mitogen-activated protein kinases (MAPKs) like p38 and ERK.[3][5]
-
Integrin Activation: A major outcome of this compound signaling is the "inside-out" activation of integrins, particularly β2 integrins like LFA-1 (αLβ2) and Mac-1 (αMβ2).[2][3] This activation involves a conformational change in the integrin structure, increasing its affinity for its ligands, such as intercellular adhesion molecule-1 (ICAM-1), on the endothelial surface. This transition from rolling to firm adhesion is a crucial step in leukocyte extravasation.
-
Cytoskeletal Rearrangement: this compound signaling is intimately linked to the actin cytoskeleton. The cytoplasmic tail of this compound interacts with ezrin-radixin-moesin (ERM) proteins, which act as linkers to the actin cytoskeleton.[4] This interaction is crucial for receptor clustering and the subsequent cytoskeletal rearrangements necessary for cell polarization and migration.
-
Ectodomain Shedding: Upon leukocyte activation, the extracellular portion of this compound is rapidly cleaved and released from the cell surface, a process known as ectodomain shedding. This shedding is primarily mediated by the metalloproteinase ADAM17 (a disintegrin and metalloproteinase 17).[6] Shedding is a critical regulatory mechanism that detaches the rolling leukocyte, allowing for subsequent steps of transmigration. It is triggered by various stimuli, including this compound ligation itself and signals from other receptors.[3]
Quantitative Data
Table 1: this compound Expression on Human Leukocyte Subsets
| Leukocyte Subset | This compound (CD62L) Expression Level | Reference |
| Neutrophils | High on circulating cells, decreases with aging | [7] |
| Monocytes (Classical) | High | [7] |
| Lymphocytes (Naive T cells) | High | [4] |
| Lymphocytes (Central Memory T cells) | High | [4] |
| Lymphocytes (Effector Memory T cells) | Low to negative | [4] |
| NK cells (CD56bright) | High | [8] |
| NK cells (CD56dim) | Low to negative | [8] |
Table 2: Leukocyte Rolling Velocities in Wild-Type vs. This compound Deficient Mice
| Condition | Leukocyte Rolling Velocity (µm/s) | Reference |
| Wild-Type Mice (untreated) | 59 ± 5.6 | [9] |
| This compound Deficient Mice (untreated) | Significantly higher than wild-type | [10][11] |
| Wild-Type Mice + TNF-α | 4.5 | [9] |
| This compound Deficient Mice + TNF-α | Significantly higher than wild-type + TNF-α | [10] |
Experimental Protocols
Protocol 1: this compound Cross-Linking and Analysis of Downstream Signaling
Objective: To induce this compound signaling in vitro and analyze the phosphorylation of downstream kinases.
Materials:
-
Isolated primary leukocytes (e.g., neutrophils or lymphocytes)
-
Anti-L-selectin antibody (e.g., DREG-56 or a similar clone)
-
Secondary cross-linking antibody (e.g., goat anti-mouse IgG)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-phospho-ERK, anti-total-ERK
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
Methodology:
-
Cell Preparation: Isolate leukocytes from whole blood using density gradient centrifugation. Resuspend the cells in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+).
-
This compound Cross-Linking:
-
Incubate the isolated leukocytes with the primary anti-L-selectin antibody at a concentration of 1-10 µg/mL for 30 minutes on ice.
-
Wash the cells to remove unbound primary antibody.
-
Add the secondary cross-linking antibody at a concentration of 10-20 µg/mL and incubate at 37°C for various time points (e.g., 0, 2, 5, 10, 30 minutes) to induce clustering and signaling.
-
-
Cell Lysis: Immediately stop the reaction by adding ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each time point by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of p38 MAPK and ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the fold-change in phosphorylation of p38 and ERK at different time points relative to the total protein levels.
Protocol 2: Neutrophil Adhesion Assay under Flow Conditions
Objective: To quantify the adhesion of neutrophils to an endothelial monolayer or purified ligands under physiological shear stress, a process initiated by this compound.
Materials:
-
Flow chamber system (e.g., parallel plate flow chamber)
-
Syringe pump
-
Microscope with a camera for image/video capture
-
Culture dishes or slides coated with human umbilical vein endothelial cells (HUVECs) or purified adhesion molecules (e.g., P-selectin, ICAM-1).
-
Isolated human neutrophils
-
Flow buffer (e.g., HBSS with 0.5% BSA)
Methodology:
-
Substrate Preparation:
-
HUVEC Monolayer: Culture HUVECs to confluence on culture dishes. Activate the monolayer with a pro-inflammatory stimulus like TNF-α (e.g., 10 ng/mL for 4-6 hours) to induce the expression of selectin ligands.
-
Purified Ligands: Coat glass slides or dishes with purified P-selectin and ICAM-1.
-
-
Assembly of Flow Chamber: Assemble the flow chamber with the prepared substrate according to the manufacturer's instructions.
-
Neutrophil Perfusion:
-
Isolate neutrophils from human peripheral blood.
-
Resuspend the neutrophils in the flow buffer at a concentration of 1 x 10^6 cells/mL.
-
Perfuse the neutrophil suspension through the flow chamber at a defined shear stress (e.g., 1-2 dynes/cm²) using the syringe pump.
-
-
Data Acquisition:
-
Record videos of neutrophil interactions with the substrate at multiple fields of view for a set period (e.g., 5-10 minutes).
-
-
Analysis:
-
Quantify the number of rolling and firmly adherent neutrophils per unit area over time.
-
Analyze the rolling velocity of individual neutrophils.
-
Compare the adhesion under different experimental conditions (e.g., with and without blocking antibodies for this compound).
-
Protocol 3: Measurement of this compound-Mediated Intracellular Calcium Influx
Objective: To measure the increase in intracellular calcium concentration in leukocytes following this compound engagement.
Materials:
-
Isolated leukocytes
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Anti-L-selectin antibody and cross-linking secondary antibody
-
Fluorometer or a fluorescence microscope equipped for ratiometric imaging
Methodology:
-
Cell Loading:
-
Incubate isolated leukocytes with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Measurement of Calcium Influx:
-
Resuspend the dye-loaded cells in a calcium-containing buffer.
-
Place the cells in the fluorometer or on the microscope stage.
-
Establish a baseline fluorescence reading.
-
Add the anti-L-selectin antibody followed by the cross-linking secondary antibody to stimulate the cells.
-
Continuously record the fluorescence intensity over time. For Fura-2, record the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, record the emission at ~516 nm following excitation at ~494 nm.
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration based on the fluorescence ratio (for Fura-2) or the change in fluorescence intensity (for Fluo-4).
-
Compare the response to a positive control (e.g., ionomycin) and a negative control (e.g., isotype control antibody).
-
Mandatory Visualizations
Caption: Core this compound signaling cascade.
Caption: Experimental workflow for studying this compound signaling.
Conclusion and Future Directions
The this compound signaling pathway is a complex and tightly regulated process that is fundamental to leukocyte trafficking and the immune response. Activation of this pathway through ligand binding and receptor clustering initiates a cascade of intracellular events leading to integrin activation, cytoskeletal rearrangement, and ultimately, leukocyte adhesion and migration. The shedding of this compound by ADAM17 provides a critical off-switch to this process, allowing for the dynamic regulation of leukocyte-endothelial interactions.
For drug development professionals, targeting the this compound signaling pathway presents a promising avenue for the development of novel anti-inflammatory therapies.[12][13] Strategies could include the development of small molecule inhibitors of key kinases in the pathway, such as Syk or p38 MAPK, or the development of biologics that specifically block this compound-ligand interactions or modulate its shedding.[14][15] Further research is needed to fully elucidate the intricate crosstalk between this compound signaling and other signaling pathways in leukocytes and to identify novel therapeutic targets within this complex network. A deeper understanding of the structural basis of this compound clustering and its interaction with the cytoskeleton will also be crucial for the rational design of next-generation immunomodulatory drugs.
References
- 1. This compound binds to P-selectin glycoprotein ligand-1 on leukocytes: interactions between the lectin, epidermal growth factor, and consensus repeat domains of the selectins determine ligand binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. A head-to-tail view of this compound and its impact on neutrophil behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling functions of this compound. Enhancement of tyrosine phosphorylation and activation of MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADAM17 activity during human neutrophil activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Differential expression and function of this compound on CD56bright and CD56dim natural killer cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relevance of this compound Shedding for Leukocyte Rolling In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequential contribution of L- and P-selectin to leukocyte rolling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. This compound: Role in Regulating Homeostasis and Cutaneous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of selectin functions in the treatment of inflammatory skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting this compound Lymphocytes to Deliver Immunosuppressive Drug in Lymph Nodes for Durable Multiple Sclerosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to L-selectin Ligands on Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-selectin (CD62L), a key adhesion molecule on leukocytes, orchestrates the initial capture and subsequent rolling of these cells on the vascular endothelium, a critical prelude to their extravasation into tissues during immune surveillance and inflammation. This process is contingent upon the specific interaction of this compound with a suite of specialized glycoprotein (B1211001) ligands expressed on the surface of endothelial cells, particularly within high endothelial venules (HEVs) of secondary lymphoid organs. This technical guide provides a comprehensive overview of the primary this compound ligands on endothelial cells, including GlyCAM-1, CD34, and Podocalyxin. It delves into their biochemical characteristics, the critical role of post-translational modifications, and their functional significance in mediating leukocyte trafficking. Furthermore, this document summarizes key quantitative data on binding kinetics and leukocyte rolling dynamics, details established experimental protocols for their study, and elucidates the signaling pathways activated within endothelial cells upon ligand engagement.
Introduction to this compound and the Leukocyte Adhesion Cascade
Leukocyte migration from the bloodstream into tissues is a fundamental process in the immune response. This multi-step process, known as the leukocyte adhesion cascade, is initiated by the tethering and rolling of leukocytes along the endothelial lining of blood vessels. This compound, a type-I transmembrane glycoprotein expressed on most circulating leukocytes, is a principal mediator of this initial contact.[1][2] Its C-type lectin domain at the N-terminus recognizes specific carbohydrate structures, primarily sialyl Lewis X (sLex) and its sulfated variants, presented by its ligands on endothelial cells.[2][3] This interaction is characterized by rapid on- and off-rates, allowing for the characteristic rolling motion under the shear forces of blood flow.[1] The engagement of this compound not only physically slows the leukocyte but also initiates signaling events within the leukocyte, preparing it for subsequent firm adhesion and transmigration.[4]
The primary endothelial ligands for this compound are a group of mucin-like glycoproteins characterized by extensive O-linked glycosylation.[5] These proteins act as scaffolds for the presentation of the crucial carbohydrate determinants necessary for this compound recognition. The expression of these ligands is most prominent in the high endothelial venules (HEVs) of lymph nodes, where they are collectively known as the peripheral node addressin (PNAd).[5] However, their expression can also be induced at sites of chronic inflammation, facilitating pathological leukocyte infiltration.[4]
Core this compound Ligands on Endothelial Cells
The major endothelial cell ligands for this compound are Glycosylation-Dependent Cell Adhesion Molecule-1 (GlyCAM-1), CD34, and Podocalyxin. These molecules, while structurally distinct in their protein core, are functionally defined by the specific glycosylation patterns they display, which are essential for high-affinity this compound binding.
Glycosylation-Dependent Cell Adhesion Molecule-1 (GlyCAM-1)
GlyCAM-1 is a secreted, sulfated mucin-like glycoprotein predominantly expressed by the HEVs of peripheral and mesenteric lymph nodes.[6][7] Unlike other ligands, it is not a transmembrane protein. Its protein backbone is rich in serine and threonine residues, providing numerous sites for O-linked glycosylation.[7] The crucial this compound binding determinants on GlyCAM-1 are complex carbohydrate structures, notably 6'-sulfated sialyl Lewis X.[7] The biosynthesis of these functional glycans is a multi-step process involving sialylation, fucosylation, and sulfation, with sulfation occurring in the trans-Golgi network.[6]
CD34
CD34 is a transmembrane sialomucin that is widely expressed on vascular endothelium and hematopoietic stem cells.[8] However, only specific glycoforms of CD34, primarily found in HEVs, function as this compound ligands.[8][9] Similar to GlyCAM-1, the ability of CD34 to bind this compound is dependent on the presence of sulfated, sialylated, and fucosylated O- and N-glycans.[9] The MECA-79 antibody, which recognizes a sulfated carbohydrate epitope crucial for this compound binding, reacts with the HEV-expressed form of CD34.[9] Functionally, CD34 supports the tethering and rolling of this compound-expressing leukocytes under physiological flow conditions.[10]
Podocalyxin
Podocalyxin is another transmembrane sialomucin that shares structural similarities with CD34.[11] While initially identified on kidney podocytes, it is also expressed on HEVs and can function as an this compound ligand.[11][12] HEV-derived podocalyxin is recognized by the MECA-79 antibody and supports this compound-dependent lymphocyte tethering and rolling under flow.[11] The functional similarity between CD34 and Podocalyxin underscores the concept that the protein scaffold is secondary to the presentation of the correct carbohydrate epitopes for this compound recognition.
Quantitative Analysis of this compound-Ligand Interactions
The dynamics of leukocyte rolling are dictated by the biophysical properties of the this compound-ligand bond, including its affinity and kinetic rates. These interactions are typically of low affinity with fast kinetics, which is essential for the transient nature of rolling adhesion.
| Parameter | Ligand | Value | Method | Reference |
| Dissociation Constant (Kd) | GlyCAM-1 | 108 µM | Surface Plasmon Resonance | [1] |
| Dissociation Rate (koff) | GlyCAM-1 | ≥10 s-1 | Surface Plasmon Resonance | [1] |
| Association Rate (kon) | GlyCAM-1 | ≥105 M-1s-1 | Surface Plasmon Resonance | [1] |
| Leukocyte Rolling Velocity | GlyCAM-1 | Lymphocytes roll slower and more stably than neutrophils. | Parallel Plate Flow Assay | [13] |
| Leukocyte Rolling Velocity | CD34 | Neutrophils roll 7.5- to 10.5-fold faster on CD34 than on E-selectin and P-selectin at comparable site densities. | Parallel Plate Flow Assay | [14] |
| Leukocyte Rolling Velocity | General (this compound mediated) | Fast rolling, often > 100 µm/s for neutrophils. | In vivo intravital microscopy | [5] |
Endothelial Cell Signaling Triggered by this compound Ligand Engagement
While much of the focus has been on signaling within the leukocyte following this compound engagement, the interaction also transduces signals into the endothelial cell. This "outside-in" signaling can modulate the endothelial cell's phenotype, further promoting the inflammatory response. Engagement of selectin ligands on the endothelial surface by leukocytes can trigger an increase in intracellular calcium concentration ([Ca2+]i).[15] This calcium influx acts as a second messenger, activating downstream signaling cascades. One of the key pathways activated is the nuclear factor-kappa B (NF-κB) pathway.[16][17] NF-κB is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a variety of pro-inflammatory genes, including those encoding for other adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[16][18] The upregulation of these molecules on the endothelial surface facilitates the subsequent firm adhesion of rolling leukocytes, a critical step before transmigration.
Key Experimental Protocols
The study of this compound-ligand interactions relies on a combination of biochemical and cell-based assays performed under static or flow conditions.
Parallel Plate Flow Chamber Assay
This assay is the gold standard for studying leukocyte rolling on endothelial cells or purified ligands under defined shear stress, mimicking physiological blood flow.
Methodology:
-
Substrate Preparation: Culture endothelial cells to confluence on glass coverslips or petri dishes. Alternatively, purify this compound ligands and immobilize them on the glass surface. For endothelial cell studies, activate the monolayer with cytokines (e.g., TNF-α) for 4-6 hours to induce ligand expression.
-
Chamber Assembly: Assemble the parallel plate flow chamber, which consists of a gasket of a defined height sandwiched between the prepared substrate and a polycarbonate plate. This creates a channel with a known geometry.
-
Flow System Setup: Place the assembled chamber on the stage of an inverted microscope. Connect the chamber inlet to a reservoir of leukocyte suspension and the outlet to a syringe pump. The pump precisely controls the flow rate.
-
Assay Execution: Perfuse the leukocyte suspension through the chamber at a calculated shear stress. Record the interactions using a video camera attached to the microscope.
-
Data Analysis: Analyze the video recordings to quantify the number of tethering and rolling cells, and to measure their rolling velocities.
Immunoprecipitation (IP) of Endothelial this compound Ligands
IP is used to isolate and identify this compound ligands from endothelial cell lysates.
Methodology:
-
Cell Lysis: Wash cultured endothelial cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Lysate Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating it with Protein A/G agarose/sepharose beads for 10-60 minutes at 4°C. This step reduces non-specific binding.
-
Immune Complex Formation: Centrifuge to remove the pre-clearing beads. Add a primary antibody specific for the ligand of interest (e.g., anti-CD34) or an this compound-Ig chimera to the pre-cleared lysate. Incubate for 1-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to its target.
-
Precipitation: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using a detection antibody.
Flow Cytometry for Ligand Expression
Flow cytometry is used to quantify the surface expression of this compound ligands on endothelial cells.
Methodology:
-
Cell Preparation: Detach cultured endothelial cells using a non-enzymatic cell dissociation solution to preserve surface proteins. Wash the cells with a blocking buffer (e.g., PBS with 1% BSA).
-
Primary Antibody Staining: Resuspend the cells in blocking buffer containing a primary antibody that recognizes the this compound ligand (e.g., anti-CD34 or MECA-79). Incubate for 30-45 minutes at 4°C.
-
Washing: Wash the cells twice with blocking buffer to remove unbound primary antibody.
-
Secondary Antibody Staining: If the primary antibody is not directly conjugated to a fluorophore, resuspend the cells in blocking buffer containing a fluorophore-conjugated secondary antibody that recognizes the primary antibody. Incubate for 30 minutes at 4°C in the dark.
-
Final Wash and Acquisition: Wash the cells twice more and resuspend in a suitable buffer for flow cytometry. Analyze the stained cells on a flow cytometer to measure the fluorescence intensity, which is proportional to the level of ligand expression.
Therapeutic Implications and Future Directions
The pivotal role of this compound and its endothelial ligands in mediating leukocyte trafficking makes them attractive targets for therapeutic intervention in a range of inflammatory diseases, including rheumatoid arthritis, asthma, and allograft rejection.[4] Strategies aimed at blocking the this compound-ligand interaction could prevent the initial recruitment of leukocytes to sites of inflammation, thereby mitigating tissue damage.
Future research will likely focus on elucidating the precise structures of the carbohydrate epitopes on each ligand that confer optimal this compound binding. A deeper understanding of the regulatory mechanisms governing the expression and glycosylation of these ligands on endothelial cells in different vascular beds and under various pathological conditions will be crucial. Furthermore, dissecting the nuances of endothelial cell signaling downstream of ligand engagement could reveal novel targets for modulating the inflammatory response from the perspective of the vasculature.
Conclusion
The endothelial cell ligands for this compound are a specialized family of sialomucins whose function is critically dependent on specific post-translational glycosylation. GlyCAM-1, CD34, and Podocalyxin are the best-characterized members, each capable of presenting the necessary sulfated sialyl Lewis X-type structures to mediate the initial tethering and rolling of leukocytes that precedes their entry into lymphoid tissues and sites of inflammation. The low-affinity, high-kinetics nature of these interactions is perfectly suited for this dynamic process. The engagement of these ligands not only captures leukocytes but also activates signaling pathways within the endothelium, amplifying the local inflammatory cascade. The experimental methodologies detailed herein provide a robust framework for the continued investigation of these vital molecular interactions, paving the way for novel therapeutic strategies targeting aberrant leukocyte recruitment.
References
- 1. Affinity and kinetic analysis of this compound (CD62L) binding to glycosylation-dependent cell-adhesion molecule-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling [frontiersin.org]
- 4. Endothelial Ligands for this compound: From Lymphocyte Recirculation to Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomechanics of leukocyte rolling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of GlyCAM-1, a mucin-like ligand for this compound [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of the O-glycans in GlyCAM-1, an endothelial-derived ligand for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of this compound to the vascular sialomucin CD34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycoforms of human endothelial CD34 that bind this compound carry sulfated sialyl Lewis x capped O- and N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Kinetics of this compound Tethers and the Mechanics of Selectin-mediated Rolling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. GlyCAM-1 supports leukocyte rolling in flow: evidence for a greater dynamic stability of this compound rolling of lymphocytes than of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Endothelial Cell Calcium Signaling during Barrier Function and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. ahajournals.org [ahajournals.org]
The Core of L-selectin (SELL) Gene Expression and Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-selectin, encoded by the SELL gene, is a crucial cell adhesion molecule predominantly expressed on the surface of most circulating leukocytes. It plays a pivotal role in the initial tethering and rolling of leukocytes on endothelial cells, a critical step for their migration into secondary lymphoid organs and sites of inflammation. The tightly regulated expression of this compound is therefore fundamental to a functioning immune system. Dysregulation of SELL gene expression has been implicated in various pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and cancer metastasis. This technical guide provides an in-depth overview of the core mechanisms governing SELL gene expression and regulation, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Data Presentation: Quantitative Insights into SELL Gene Regulation
The following tables summarize quantitative data on the transcriptional and post-transcriptional regulation of the SELL gene, providing a comparative overview of the effects of various regulatory factors.
Table 1: Transcriptional Regulation of the Human SELL Promoter
| Transcription Factor | Experimental System | Fold Change in Promoter Activity (Mean ± SD) | Reference |
| FOXO1 | Jurkat cells co-transfected with SELL promoter-luciferase construct and FOXO1 expression plasmid. | Dose-dependent increase | [1] |
| 0.5 µg FOXO1 plasmid | 2.5 ± 0.3 | [1] | |
| 1.0 µg FOXO1 plasmid | 4.8 ± 0.5 | [1] | |
| 2.0 µg FOXO1 plasmid | 8.2 ± 0.9 | [1] | |
| Ets1 | Jurkat cells co-transfected with SELL core promoter construct and Ets1 expression plasmid. | 1.46-fold increase | [1] |
| Sp1 | Jurkat cells co-transfected with SELL core promoter construct and Sp1 expression plasmid. | 1.75-fold increase | [1] |
| Mzf1 | Jurkat cells co-transfected with SELL core promoter construct and Mzf1 expression plasmid. | 1.15-fold increase | [1] |
| Klf2 | Jurkat cells co-transfected with SELL core promoter construct and Klf2 expression plasmid. | 2.15-fold increase | [1] |
| Irf1 | Jurkat cells co-transfected with SELL core promoter construct and Irf1 expression plasmid. | 1.24-fold increase | [1] |
Table 2: Post-Transcriptional Regulation of this compound Surface Expression (Shedding)
| Stimulus | Cell Type | Concentration | % Reduction in Surface this compound (Mean ± SD) | Reference |
| Phorbol 12-myristate 13-acetate (PMA) | 300.19 cells expressing wild-type this compound | 0.1 nM | ~10% | [2] |
| 1.0 nM | ~30% | [2] | ||
| 10 nM | >60% | [2] | ||
| 100 nM | ~80% | [2] | ||
| 1000 nM | ~85% | [2] | ||
| ADAM17 Inhibitor (KD-IX-73-4) | ADAM-17-deficient cells | 50 µg/ml | 81.1 ± 7.1% reduction in shedding | [3] |
| ADAM17 Inhibitor (TIMP-3) | Mouse CD8 T cells (TCR induced shedding) | 1 µM | ~50% inhibition of shedding | [4] |
| Mouse CD4 T cells (TCR induced shedding) | 1 µM | ~30% inhibition of shedding | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of SELL gene regulation. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study SELL gene expression and regulation.
Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding
This protocol details the steps to identify the in vivo binding of a transcription factor to the SELL promoter.[5][6][7][8]
Materials:
-
Formaldehyde (B43269) (1% final concentration)
-
Glycine (B1666218) (125 mM final concentration)
-
Ice-cold PBS
-
Cell lysis buffer
-
Chromatin shearing buffer
-
Antibody specific to the transcription factor of interest
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low and high salt)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the SELL promoter region
Procedure:
-
Cross-linking: Treat cultured cells (e.g., Jurkat) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse the cells to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in chromatin shearing buffer and sonicate the chromatin to an average fragment size of 200-1000 bp. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody specific to the transcription factor of interest or a control IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low-salt wash buffer, high-salt wash buffer, and LiCl wash buffer to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.
-
DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific to the SELL promoter region to quantify the amount of bound transcription factor.
Luciferase Reporter Assay for Promoter Activity
This protocol describes how to measure the activity of the SELL promoter in response to a transcription factor or other stimuli.[2][9][10][11][12][13]
Materials:
-
SELL promoter-luciferase reporter plasmid
-
Expression plasmid for the transcription factor of interest (or compound for treatment)
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Jurkat T-cells (or other suitable cell line)
-
Transfection reagent
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture Jurkat T-cells in appropriate medium.
-
Co-transfect the cells with the SELL promoter-luciferase reporter plasmid, the transcription factor expression plasmid (or treat with the compound of interest), and the control Renilla luciferase plasmid using a suitable transfection reagent.
-
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for gene expression.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using a passive lysis buffer.
-
Luciferase Assay:
-
Add the firefly luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. This reading represents the SELL promoter activity.
-
Subsequently, add the Renilla luciferase substrate to the same well and measure the luminescence. This reading is used for normalization.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as a fold change relative to a control (e.g., cells transfected with an empty vector).
Northern Blot Analysis for SELL mRNA Expression
This protocol details the steps for detecting and quantifying the levels of SELL mRNA.[4][6][8][14][15][16]
Materials:
-
Total RNA or mRNA isolated from cells
-
Formaldehyde
-
MOPS buffer
-
RNA loading dye
-
Nylon membrane
-
SSC buffer
-
UV cross-linker
-
Hybridization buffer
-
Labeled probe specific for SELL mRNA
-
Wash buffers (low and high stringency)
-
Phosphorimager or X-ray film
Procedure:
-
RNA Electrophoresis:
-
Denature the RNA samples by heating in the presence of formaldehyde and formamide.
-
Separate the RNA by size on a formaldehyde-containing agarose gel.
-
-
Transfer: Transfer the RNA from the gel to a nylon membrane via capillary action overnight.
-
Immobilization: Cross-link the RNA to the membrane using a UV cross-linker.
-
Hybridization:
-
Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites.
-
Hybridize the membrane with a labeled probe specific for SELL mRNA overnight at an appropriate temperature.
-
-
Washes: Wash the membrane with low and high stringency wash buffers to remove unbound and non-specifically bound probe.
-
Detection: Detect the hybridized probe using a phosphorimager or by exposing the membrane to X-ray film. The intensity of the band corresponds to the level of SELL mRNA.
Flow Cytometry for this compound Surface Expression
This protocol describes the staining and analysis of this compound protein on the surface of leukocytes.[16][17][18][19]
Materials:
-
Leukocyte cell suspension (e.g., peripheral blood mononuclear cells or a specific cell line)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-L-selectin antibody (e.g., anti-CD62L)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of leukocytes at a concentration of 1x10^6 cells/mL in FACS buffer.
-
Fc Receptor Blocking (Optional but Recommended): Incubate the cells with an Fc receptor blocking solution to prevent non-specific antibody binding.
-
Staining:
-
Incubate the cells with a fluorochrome-conjugated anti-L-selectin antibody or an isotype control antibody for 30 minutes on ice in the dark.
-
-
Washes: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to determine the percentage of this compound positive cells and the mean fluorescence intensity (MFI), which corresponds to the level of this compound expression per cell.
Conclusion
The regulation of the SELL gene is a multi-layered process involving a complex interplay of transcriptional and post-transcriptional mechanisms. Understanding these regulatory networks is paramount for elucidating the role of this compound in both physiological and pathological contexts. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further investigate and therapeutically target the intricate regulation of this compound.
References
- 1. This compound Shedding Does Not Regulate Constitutive T Cell Trafficking but Controls the Migration Pathways of Antigen-activated T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Basics: Northern Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 8. Northern & Southern Blot Protocols [sigmaaldrich.com]
- 9. public.czbiohub.org [public.czbiohub.org]
- 10. Luciferase Assays in Jurkat Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. Development of a luciferase reporter Jurkat cell line under the control of endogenous interleukin-2 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Northern blot - Wikipedia [en.wikipedia.org]
- 15. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 16. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Cell Surface Flow Cytometry Staining Protocol [protocols.io]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Cell Surface Staining | USF Health [health.usf.edu]
The Pivotal Role of L-selectin in Leukocyte Tethering and Rolling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-selectin (CD62L) is a key cell adhesion molecule expressed on the surface of most leukocytes, where it plays a critical role in the initial capture, or tethering, and subsequent rolling of these cells along the vascular endothelium. This process is a prerequisite for leukocyte extravasation to sites of inflammation, immune surveillance, and tissue injury. This technical guide provides an in-depth examination of the molecular mechanisms, signaling cascades, and quantitative dynamics of this compound-mediated leukocyte tethering and rolling. It further details the key experimental protocols used to investigate these phenomena, offering a comprehensive resource for researchers in immunology, cell biology, and drug development.
Molecular Mechanisms of this compound-Mediated Adhesion
This compound is a type-I transmembrane glycoprotein (B1211001) belonging to the selectin family of adhesion molecules.[1][2] Its structure is crucial to its function and consists of an N-terminal C-type lectin domain, an epidermal growth factor (EGF)-like domain, two short consensus repeat (SCR) domains, a transmembrane domain, and a short cytoplasmic tail.[3][4]
The primary function of this compound in leukocyte trafficking is to mediate the initial tethering and rolling of leukocytes on the endothelial surface of blood vessels.[5] This interaction is primarily mediated by the binding of the this compound's lectin domain to specific carbohydrate ligands on the endothelial cells.[3] A key ligand for this compound is the sialyl Lewis X (sLex) moiety, a tetrasaccharide found on various glycoproteins and glycolipids.[1][2] In high endothelial venules (HEVs) of secondary lymphoid tissues, this compound binds to a collection of mucin-like sialoglycoproteins known as peripheral node addressin (PNAd).[6]
A unique feature of selectins is their ability to form "catch bonds," where the bond lifetime initially increases with applied tensile force, a property essential for withstanding the shear stress of blood flow.[6] However, this compound-mediated bonds have faster intrinsic dissociation kinetics compared to E- and P-selectin, resulting in faster rolling velocities.[6][7]
This compound is predominantly localized on the tips of leukocyte microvilli.[8] This topographical arrangement enhances the efficiency of initial leukocyte capture from the bloodstream.[8] Beyond interactions with the endothelium, this compound can also mediate leukocyte-leukocyte interactions, a process termed "secondary tethering," where free-flowing leukocytes tether to already adherent leukocytes, amplifying the inflammatory response.[2][9]
Quantitative Analysis of this compound Mediated Tethering and Rolling
The dynamics of this compound-mediated adhesion are quantifiable and influenced by factors such as shear stress and ligand density. The following tables summarize key quantitative data from seminal studies in the field.
| Parameter | Value | Condition | Reference |
| Leukocyte Rolling Velocity on this compound Ligands | |||
| Neutrophils on PNAd | 7.5–11.5-fold faster than on E- and P-selectin | In vitro flow chamber | [6] |
| This compound transfectants on PNAd | ~10-fold faster than E-selectin transfectants | In vivo microscopy | [8] |
| Neutrophils on adherent neutrophils | 5-20-fold faster than on stimulated endothelium | In vitro flow chamber | [9] |
| Tether Bond Kinetics | |||
| Intrinsic dissociation rate (this compound vs. E/P-selectin) | 7–10-fold more rapid | In vitro tethering analysis | [6][7] |
| Pause duration during rolling on PNAd (1.5 dyn/cm²) | 0.073 ± 0.026 s | In vitro flow chamber | [6] |
| Transient tether lifetime on PNAd (1.5 dyn/cm²) | 0.061 s | In vitro flow chamber | [6] |
| Shear Threshold for Rolling | |||
| This compound on PNAd | ~0.4 dyn/cm² | In vitro flow chamber | [6] |
| Leukocyte Adhesion in Sepsis | |||
| Adherent leukocytes in septic shock patients | 1.0 (median, IQR 0-3.5) per field | In vivo videomicroscopy | [10][11] |
| Adherent leukocytes in non-infected controls | 0 (median, IQR 0-0) per field | In vivo videomicroscopy | [10][11] |
| Rolling leukocytes in septic shock patients | 26 (median, IQR 10.3-42) per field | In vivo videomicroscopy | [10][11] |
| Rolling leukocytes in non-infected controls | 9.8 (median, IQR 4.8-17.3) per field | In vivo videomicroscopy | [10][11] |
This compound Signaling Pathways
Beyond its adhesive function, this compound engagement initiates intracellular signaling cascades that are crucial for leukocyte activation, firm adhesion, and subsequent transmigration.[5][12] Ligation of this compound, either by its natural ligands or by antibody cross-linking, triggers a series of downstream events.
A key consequence of this compound signaling is the activation of β2-integrins, such as Mac-1 (CD11b/CD18), which are responsible for the firm adhesion of leukocytes to the endothelium.[13][14] This "inside-out" signaling is critical for the transition from rolling to stationary adhesion.
The signaling cascade involves the activation of Src family kinases, such as p56lck, which can phosphorylate the cytoplasmic tail of this compound.[15][16] This leads to the activation of small GTPases like Ras and Rac, which in turn activate downstream pathways including the mitogen-activated protein kinase (MAPK) cascades (e.g., p38 MAPK and ERK).[1][16] These pathways ultimately lead to cytoskeletal rearrangements and enhanced integrin avidity.[14]
Furthermore, this compound signaling is intricately linked to its own regulation through a process called ectodomain shedding.[1] Upon leukocyte activation, the extracellular portion of this compound is cleaved by the metalloproteinase ADAM17.[4] This shedding serves as a negative feedback mechanism, detaching the rolling leukocyte and allowing for subsequent migration.[1][17]
Experimental Protocols
Investigating the role of this compound in leukocyte tethering and rolling relies on a combination of in vitro and in vivo experimental models.
Parallel Plate Flow Chamber Assay
This in vitro assay is a cornerstone for studying leukocyte-endothelial or leukocyte-substrate interactions under defined shear stress conditions, mimicking the physiological environment of blood vessels.[18][19][20]
Objective: To quantify leukocyte tethering, rolling velocity, and firm adhesion on a substrate (e.g., endothelial cell monolayer, purified adhesion molecules) under controlled laminar flow.
Methodology:
-
Substrate Preparation:
-
Culture endothelial cells (e.g., HUVECs) to confluence on a glass coverslip or petri dish.[18]
-
Alternatively, coat the surface with purified this compound ligands (e.g., PNAd, sLex) at a defined site density.[6]
-
If studying endothelial cells, they can be stimulated with inflammatory cytokines (e.g., TNF-α) to upregulate adhesion molecule expression.[21]
-
-
Leukocyte Preparation:
-
Flow Chamber Assembly and Perfusion:
-
Data Acquisition and Analysis:
In Vivo Intravital Microscopy
This technique allows for the direct visualization and quantification of leukocyte rolling and adhesion within the microcirculation of a living animal.[23][24]
Objective: To observe and measure leukocyte trafficking in real-time in response to inflammatory stimuli or in genetically modified animal models.
Methodology:
-
Animal Preparation:
-
Microscopy Setup:
-
Position the animal on the stage of an intravital microscope equipped with a high-sensitivity camera.
-
Use appropriate illumination (e.g., trans-illumination, fluorescence) to visualize the microvasculature and leukocytes.
-
-
Image Acquisition and Analysis:
This compound Shedding Assay
This assay measures the cleavage and release of the this compound ectodomain from the leukocyte surface, which is a marker of cellular activation.[26]
Objective: To quantify the extent of this compound shedding in response to various stimuli.
Methodology:
-
Sample Preparation:
-
Obtain whole blood or isolated leukocytes.[26]
-
-
Stimulation:
-
Staining and Flow Cytometry:
-
Stain the cells with a fluorescently labeled anti-L-selectin antibody (e.g., anti-CD62L).[27]
-
Analyze the samples using a flow cytometer to measure the mean fluorescence intensity of this compound on the cell surface.
-
-
Data Interpretation:
-
A decrease in this compound surface expression in the stimulated sample compared to the control indicates shedding.[26] The results are often expressed as the percentage of this compound positive cells or the change in mean fluorescence intensity.
-
Conclusion and Future Directions
This compound's role in mediating the initial tethering and rolling of leukocytes is a fundamental process in inflammation and immune cell trafficking. The intricate interplay between its adhesive properties, signaling functions, and regulatory shedding mechanisms provides multiple avenues for therapeutic intervention in a wide range of inflammatory diseases. The experimental protocols detailed in this guide are essential tools for dissecting these complex processes and for the development of novel therapeutics targeting leukocyte recruitment. Future research will likely focus on the precise molecular mechanisms of this compound-initiated signaling in different leukocyte subsets and the development of more specific inhibitors of this compound function for clinical applications.
References
- 1. Frontiers | this compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling [frontiersin.org]
- 2. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - CD BioGlyco [bioglyco.com]
- 5. A head-to-tail view of this compound and its impact on neutrophil behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Kinetics of this compound Tethers and the Mechanics of Selectin-mediated Rolling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound–mediated Leukocyte Adhesion In Vivo: Microvillous Distribution Determines Tethering Efficiency, But Not Rolling Velocity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. In vivo quantification of rolling and adhered leukocytes in human sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo quantification of rolling and adhered leukocytes in human sepsis | springermedizin.de [springermedizin.de]
- 12. This compound: Role in Regulating Homeostasis and Cutaneous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Signaling functions of this compound in neutrophils: alterations in the cytoskeleton and colocalization with CD18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure/Function of this compound: Institut für Laboratoriumsmedizin, Klinische Chemie und Pathobiochemie - Charité – Universitätsmedizin Berlin [ilp.charite.de]
- 16. researchgate.net [researchgate.net]
- 17. This compound Shedding Regulates Leukocyte Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Parallel-plate flow chamber analysis of physiologic E-selectin-mediated leukocyte rolling on microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Parallel-plate flow chamber - Wikipedia [en.wikipedia.org]
- 20. Studying leukocyte rolling and adhesion in vitro under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Improvements to parallel plate flow chambers to reduce reagent and cellular requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 22. content-assets.jci.org [content-assets.jci.org]
- 23. Analysis of leukocyte rolling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A novel method to analyze leukocyte rolling behavior in vivo [epe.lac-bac.gc.ca]
- 25. A novel method to analyze leukocyte rolling behavior in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mft.nhs.uk [mft.nhs.uk]
- 27. CD62L (this compound) Shedding for Assessment of Perioperative Immune Sensitivity in Patients Undergoing Cardiac Surgery with Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
L-Selectin: A Structural and Functional Guide for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-selectin (CD62L) is a pivotal cell adhesion molecule expressed on the surface of most leukocytes, where it orchestrates the initial tethering and rolling of these cells on vascular endothelium. This interaction is a critical gateway for leukocyte trafficking to secondary lymphoid organs and sites of inflammation, playing a fundamental role in both immune surveillance and the inflammatory response. This technical guide provides an in-depth exploration of the structure of this compound and its constituent protein domains. We will dissect the molecular architecture of this compound, from its ligand-binding C-type lectin domain to its signaling-competent cytoplasmic tail. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling networks in which this compound participates, offering a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics targeting this compound-mediated pathways.
Introduction
This compound, a member of the selectin family of adhesion receptors, is a type I transmembrane glycoprotein (B1211001) encoded by the SELL gene on human chromosome 1.[1][2] Its primary function is to mediate the initial, transient adhesion of leukocytes to endothelial cells, a process essential for their subsequent firm adhesion and transmigration into tissues.[3] This role as a "homing receptor" is crucial for lymphocyte recirculation and for the recruitment of neutrophils and other leukocytes to areas of inflammation.[2][3] The multifaceted nature of this compound, involving adhesion, signaling, and regulated shedding, makes it a compelling target for therapeutic intervention in a range of inflammatory diseases and other pathologies. A thorough understanding of its structure and the function of its domains is paramount for the rational design of such therapies.
This compound Protein Structure and Domains
This compound is a modular protein composed of several distinct domains: an N-terminal C-type lectin domain, an epidermal growth factor (EGF)-like domain, two short consensus repeat (SCR) domains, a transmembrane domain, and a short cytoplasmic tail.[4] The predicted molecular weight of the polypeptide chain is approximately 30 kDa; however, due to extensive and cell-type specific glycosylation, its apparent molecular weight on SDS-PAGE ranges from 65 kDa in lymphocytes to 100 kDa in neutrophils.[2][4]
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters related to the structure of human this compound and its domains.
| Parameter | Value | Reference |
| Total Amino Acids | 372 | |
| Predicted Molecular Weight (unglycosylated) | ~30 kDa | [2] |
| Observed Molecular Weight (lymphocytes) | 65 - 74 kDa | [4][5] |
| Observed Molecular Weight (neutrophils) | 90 - 100 kDa | [4] |
| Number of N-glycosylation Sites | 7 | [5] |
| Cytoplasmic Tail Length | 17 amino acids |
Table 1: General Properties of Human this compound
| Domain | Description | Key Features | Reference |
| C-type Lectin Domain (CTLD) | N-terminal domain responsible for Ca²⁺-dependent carbohydrate binding. | Binds to sialyl Lewis X (sLeˣ) and other fucosylated glycans. | [3] |
| EGF-like Domain | Located adjacent to the CTLD. | Contributes to the proper orientation and function of the lectin domain. | [6] |
| Short Consensus Repeats (SCR) | Two tandem repeats homologous to complement regulatory proteins. | Spatially separates the lectin/EGF domains from the cell membrane. | [4] |
| Transmembrane Domain | Single-pass alpha-helical domain. | Anchors the protein in the cell membrane and influences microvillar localization. | [3] |
| Cytoplasmic Tail | Short, 17-amino acid intracellular domain. | Interacts with cytoskeletal and signaling proteins to regulate adhesion and signaling. | [7] |
Table 2: this compound Protein Domains
| Parameter | Human Sequence | Mouse Sequence | Reference |
| Amino Acid Sequence | RRLKKGKKSKRSMNDPY | RRLKKGKKSKRSMNDPY | [1][6] |
Table 3: Amino Acid Sequence of the this compound Cytoplasmic Tail
| Site Position (Human) | Domain | Reference |
| N22 | C-type Lectin | [5] |
| N66 | C-type Lectin | [5] |
| N139 | EGF-like | [5] |
Table 4: Characterized N-Glycosylation Sites in the Lectin and EGF-like Domains of Human this compound
Detailed Domain Analysis
C-type Lectin Domain (CTLD)
The N-terminal CTLD is the primary ligand-binding region of this compound. In a calcium-dependent manner, it recognizes and binds to specific carbohydrate structures, most notably the sialyl Lewis X (sLeˣ) tetrasaccharide, present on various glycoproteins on the surface of endothelial cells.[1][3] This interaction is of relatively low affinity, which is critical for the transient nature of leukocyte rolling.[8]
Epidermal Growth Factor (EGF)-like Domain
Situated between the CTLD and the SCRs, the EGF-like domain is crucial for the structural integrity and function of the lectin domain. It helps to present the CTLD in an optimal orientation for ligand binding. A hydrogen bond between tyrosine 37 in the CTLD and asparagine 138 in the EGF-like domain contributes to a folded conformation of the extracellular domain.[6]
Short Consensus Repeats (SCR)
The two SCR domains, also known as complement control protein repeats, act as a rigid stalk, extending the ligand-binding domains away from the cell surface.[1][4] This spatial positioning is thought to be important for efficient interaction with ligands on opposing cells, especially under the shear forces of blood flow.
Transmembrane Domain
The single-pass transmembrane domain anchors this compound in the leukocyte plasma membrane. Beyond this basic function, sequences within the transmembrane domain have been shown to be critical for the localization of this compound to the tips of microvilli, which enhances its adhesive efficiency.[3]
Cytoplasmic Tail
Despite its short length of only 17 amino acids, the cytoplasmic tail of this compound is a critical hub for intracellular signaling and regulation of the receptor's function. It lacks any intrinsic enzymatic activity but contains binding motifs for several intracellular proteins, including calmodulin, α-actinin, and members of the ezrin-radixin-moesin (ERM) family of cytoskeletal linker proteins. These interactions are crucial for connecting this compound to the actin cytoskeleton, which stabilizes its adhesive function under flow, and for initiating downstream signaling cascades.
This compound Signaling Pathways
Ligand binding to this compound does not merely mediate adhesion but also initiates intracellular signaling events that "prime" the leukocyte for subsequent firm adhesion and activation. This "outside-in" signaling is critical for the multi-step leukocyte adhesion cascade.
Figure 1: this compound and PSGL-1 signaling complex leading to integrin activation.
Upon ligand engagement, particularly under shear stress, this compound can form a signaling complex with P-selectin glycoprotein ligand-1 (PSGL-1).[9] This clustering is thought to facilitate the recruitment and activation of Src family kinases to the cytoplasmic tail of this compound.[9] This, in turn, can lead to the phosphorylation of ITAM-containing adaptor proteins and the subsequent activation of the tyrosine kinase Syk.[9] The downstream signaling cascade ultimately results in the conformational activation of integrins, such as LFA-1, from a low-affinity to a high-affinity state, enabling firm adhesion of the leukocyte to the endothelium.[9]
Experimental Protocols
A variety of experimental techniques are employed to investigate the structure and function of this compound. Below are overviews of key methodologies.
In Vitro Flow Chamber Assay for Leukocyte Rolling
This assay simulates the physiological conditions of blood flow to study the dynamics of leukocyte adhesion to endothelial cells or purified ligands.
Objective: To quantify leukocyte tethering and rolling mediated by this compound under defined shear stress.
Methodology:
-
Substrate Preparation: A glass slide or plastic dish is coated with this compound ligands (e.g., purified GlyCAM-1, P-selectin, or a monolayer of activated endothelial cells).
-
Chamber Assembly: The coated substrate forms the lower surface of a parallel-plate flow chamber.
-
Leukocyte Perfusion: A suspension of leukocytes (e.g., isolated neutrophils or a cell line expressing this compound) is drawn through the chamber at a controlled flow rate using a syringe pump, creating a defined wall shear stress.
-
Data Acquisition: Leukocyte interactions with the substrate are visualized using video microscopy and recorded.
-
Analysis: The number of tethering and rolling cells, as well as their rolling velocity, are quantified using image analysis software. This can be compared between wild-type cells and cells with mutated or blocked this compound to determine its specific contribution.[10][11]
Figure 2: Workflow for an in vitro leukocyte rolling assay.
Co-immunoprecipitation of this compound Interacting Proteins
This technique is used to identify proteins that bind to the cytoplasmic tail of this compound within a cellular context.
Objective: To isolate and identify proteins that form a complex with this compound.
Methodology:
-
Cell Lysis: Leukocytes expressing this compound are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: An antibody specific for this compound is added to the cell lysate and incubated to allow the formation of antigen-antibody complexes.
-
Complex Capture: Protein A/G-conjugated beads are added to the lysate. These beads bind to the antibody, thus capturing the this compound and any associated proteins.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads, separated by SDS-PAGE, and identified by mass spectrometry or Western blotting with antibodies against candidate interacting proteins.[1]
Site-Directed Mutagenesis
This method is employed to investigate the function of specific amino acid residues or domains within this compound.
Objective: To create specific mutations in the this compound gene to study their impact on protein function (e.g., ligand binding, signaling, cytoskeletal interactions).
Methodology:
-
Primer Design: Oligonucleotide primers are designed to contain the desired mutation in the this compound coding sequence.
-
PCR Amplification: A plasmid containing the wild-type this compound cDNA is used as a template for PCR with the mutagenic primers. This results in the amplification of the entire plasmid containing the desired mutation.
-
Template Removal: The parental, non-mutated plasmid DNA is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized PCR product is not).
-
Transformation: The mutated plasmid is transformed into competent E. coli for propagation.
-
Verification and Expression: The plasmid DNA is isolated from the bacteria, and the mutation is confirmed by DNA sequencing. The mutated this compound can then be expressed in a suitable cell line to assess its function.[12][13]
Conclusion
This compound is a structurally complex and functionally versatile adhesion molecule that plays a critical role in the orchestration of leukocyte trafficking. Its modular domain architecture allows for a sophisticated regulation of its adhesive and signaling functions. A detailed understanding of the structure of each domain, their interplay, and the signaling pathways they initiate is essential for the development of targeted therapies for a wide array of inflammatory and autoimmune diseases. This guide provides a foundational overview to aid researchers and drug development professionals in their efforts to modulate the activity of this key immune regulator. Further investigation into the cell-type specific glycosylation of this compound and the spatiotemporal dynamics of its interaction with signaling partners will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | this compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling [frontiersin.org]
- 4. This compound - CD BioGlyco [bioglyco.com]
- 5. Structure/Function of this compound: Institut für Laboratoriumsmedizin, Klinische Chemie und Pathobiochemie - Charité – Universitätsmedizin Berlin [ilp.charite.de]
- 6. researchgate.net [researchgate.net]
- 7. The cytoplasmic tail of this compound interacts with the adaptor-protein complex AP-1 subunit μ1A via a novel basic binding motif - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial Ligands for this compound: From Lymphocyte Recirculation to Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Let’s get Rolling: Precise control of microfluidic assay conditions to recapitulate selectin-mediated rolling interactions of the leukocyte adhesion cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Threshold Levels of Fluid Shear Promote Leukocyte Adhesion through Selectins (CD62L,P,E) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
L-selectin (CD62L): A Comprehensive Technical Guide on its Discovery, History, and Core Functions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-selectin (CD62L) is a pivotal cell adhesion molecule expressed on the surface of most leukocytes, playing a critical role in the initial stages of the inflammatory cascade and in lymphocyte homing. First identified in 1983, its discovery and subsequent characterization have fundamentally shaped our understanding of immune cell trafficking. This technical guide provides an in-depth exploration of the discovery and history of this compound, its molecular structure and function, the signaling pathways it governs, and the key experimental methodologies that have been instrumental in elucidating its biological significance. Quantitative data are summarized for comparative analysis, and detailed diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this key immunological protein.
Discovery and History
The journey to understanding this compound began with the quest to unravel the mechanisms of lymphocyte recirculation, a fundamental process for immune surveillance.[1][2] The discovery that lymphocytes selectively adhere to the high endothelial venules (HEVs) of peripheral lymph nodes suggested the existence of specific "homing receptors."[2][3][4]
Early Naming and Unification:
Initially, this compound was identified and characterized by different research groups, leading to a variety of names for the same molecule, including:
-
MEL-14: An antigen identified on mouse lymphocytes that was shown to be involved in their binding to HEVs.
-
LECAM-1 (Leukocyte-Endothelial Cell Adhesion Molecule-1): Highlighting its role in the interaction between leukocytes and the endothelium.[5]
-
LAM-1 (Leukocyte Adhesion Molecule-1): Another designation emphasizing its function in leukocyte adhesion.
It was later established that these different names all referred to the same molecule, which was eventually classified as this compound (CD62L) within the selectin family of adhesion molecules.[6] The selectin family, which also includes E-selectin and P-selectin, is characterized by a C-type lectin domain that recognizes carbohydrate ligands in a calcium-dependent manner.[7][8] this compound is the smallest of the selectins and is constitutively expressed on most granulocytes, monocytes, and lymphocytes.
Pivotal Discoveries:
The development of monoclonal antibodies against this compound was a critical step that allowed researchers to functionally block its activity and to study its expression and distribution. Experiments using these antibodies demonstrated the essential role of this compound in lymphocyte homing to peripheral lymph nodes.[9] Subsequent studies using gene-targeting to create this compound-deficient mice provided definitive evidence for its in vivo functions, revealing significant impairments in lymphocyte homing and leukocyte rolling during inflammation.[9] These knockout models showed a dramatic reduction in the number of lymphocytes in peripheral lymph nodes and a compromised ability to recruit neutrophils to sites of inflammation.[9]
Molecular Structure and Function
This compound is a type-I transmembrane glycoprotein (B1211001) with a molecular weight ranging from 74 to 100 kDa.[10] Its structure is comprised of several distinct domains:
-
N-terminal C-type Lectin Domain: This domain is responsible for binding to its carbohydrate ligands, a process that is dependent on calcium.[11][12]
-
Epidermal Growth Factor (EGF)-like Domain: This domain is located adjacent to the lectin domain.
-
Two Consensus Repeat Units: These are similar to domains found in complement-binding proteins.
-
Transmembrane Domain: This anchors the protein to the cell membrane.
-
Short Cytoplasmic Tail: A 17-amino acid cytoplasmic tail that is crucial for intracellular signaling.[11]
The primary function of this compound is to mediate the initial tethering and subsequent rolling of leukocytes along the vascular endothelium.[1][10][13] This process is the first step in the multi-stage leukocyte adhesion cascade that leads to the extravasation of immune cells from the bloodstream into tissues during inflammation and for immune surveillance.[14] this compound binds to specific carbohydrate ligands, such as sialyl Lewis X (sLex), present on glycoproteins on the surface of endothelial cells.[5][11][12] This interaction is characterized by rapid on- and off-rates, which allows for the characteristic rolling motion of leukocytes.[15]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound expression and function.
| Cell Type | This compound (CD62L) Expression Level (Molecules/cell) |
| Naive T Lymphocytes | High |
| Central Memory T Lymphocytes | High |
| Effector Memory T Lymphocytes | Low/Negative |
| Neutrophils | High (constitutively) |
| Monocytes (Classical) | High |
| Hematopoietic Stem Cells (Lymphoid-primed) | High[5][11] |
Table 1: Expression levels of this compound on various leukocyte subsets.
| Parameter | Value | Significance |
| Rolling Velocity on this compound | 7.5–11.5-fold faster than on E- and P-selectin[15] | Reflects the rapid kinetics of this compound-ligand interactions, facilitating transient adhesion. |
| Shear Threshold for Rolling | Requires a minimal shear stress for initiation[15][16] | Highlights the mechanosensitive nature of this compound-mediated adhesion. |
| Soluble this compound in Healthy Human Plasma | 0.7 - 1.5 µg/mL[11] | Basal level of shedding, which can be altered in inflammatory conditions. |
Table 2: Functional parameters of this compound-mediated adhesion.
Signaling Pathways
Engagement of this compound by its ligands not only mediates adhesion but also initiates intracellular signaling cascades that are crucial for subsequent steps in the inflammatory response.[1][13] This "outside-in" signaling primes the leukocyte for firm adhesion and transmigration.
Key Signaling Events:
-
This compound Clustering: Ligand binding induces the clustering of this compound on the cell surface.
-
Src Family Kinase Activation: This clustering leads to the activation of Src family kinases, such as Fgr and Lyn, which are associated with the cytoplasmic tail of this compound.[17]
-
ITAM Domain Phosphorylation: These kinases then phosphorylate Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on associated adaptor proteins like DAP12 and FcRγ.[17]
-
Syk Activation: The phosphorylated ITAMs serve as docking sites for and activate the tyrosine kinase Syk.[11]
-
Integrin Activation: The downstream signaling cascade ultimately leads to the activation of β2 integrins, such as LFA-1, on the leukocyte surface.[17] This activation involves a conformational change in the integrin, increasing its affinity for its ligand, ICAM-1, on the endothelial cell surface.[17]
This signaling pathway is critical for transitioning the leukocyte from a rolling state to firm adhesion, a prerequisite for its migration into the underlying tissue.
This compound Shedding
A critical regulatory mechanism for this compound function is its proteolytic cleavage from the cell surface, a process known as ectodomain shedding.[10] This shedding is primarily mediated by the metalloprotease ADAM17 (a disintegrin and metalloproteinase 17), also known as TACE (tumor necrosis factor-alpha-converting enzyme).[18][19][20]
Mechanism and Consequences:
-
Cleavage Site: ADAM17 cleaves this compound at a membrane-proximal site.[13]
-
Induction: Shedding is rapidly induced upon leukocyte activation by various stimuli, including chemokines and engagement of other cell surface receptors.[21]
-
Functional Impact:
-
Downregulation of Adhesion: Shedding leads to a rapid decrease in this compound on the cell surface, which is thought to facilitate the detachment of the trailing edge of a rolling leukocyte and to prevent systemic inflammation by limiting leukocyte adhesion.[22]
-
Generation of Soluble this compound: The shed ectodomain circulates in the plasma as soluble this compound (sthis compound). sthis compound can bind to endothelial ligands and may act as a competitive inhibitor of leukocyte adhesion.[18]
-
Cell Polarity: The shedding of this compound is also implicated in establishing front-back polarity in migrating leukocytes.[11]
-
Key Experimental Protocols
The following are representative protocols for key experiments used to study this compound function.
Flow Cytometry for this compound (CD62L) Expression
Objective: To quantify the expression of this compound on the surface of different leukocyte populations.
Methodology:
-
Cell Preparation: Isolate leukocytes from whole blood using density gradient centrifugation (e.g., Ficoll-Paque for mononuclear cells or dextran (B179266) sedimentation for neutrophils).
-
Staining:
-
Resuspend cells in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Incubate cells with a fluorochrome-conjugated anti-CD62L antibody (e.g., FITC- or PE-conjugated) for 30 minutes at 4°C in the dark.
-
Include isotype control antibodies to control for non-specific binding.
-
For multi-color analysis, co-stain with antibodies against other cell surface markers to identify specific leukocyte subsets (e.g., CD3 for T cells, CD14 for monocytes, CD16 for neutrophils).
-
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on the leukocyte population of interest based on forward and side scatter properties and specific markers. Quantify the percentage of CD62L-positive cells and the mean fluorescence intensity (MFI) as a measure of expression level.
In Vitro Leukocyte Rolling Assay under Shear Flow
Objective: To visualize and quantify this compound-dependent leukocyte rolling on an endothelial monolayer or purified ligand under defined shear stress conditions.
Methodology:
-
Substrate Preparation:
-
Culture human umbilical vein endothelial cells (HUVECs) to confluence in a flow chamber. Activate the HUVECs with a pro-inflammatory stimulus (e.g., TNF-α) to induce the expression of this compound ligands.
-
Alternatively, coat the flow chamber with purified this compound ligand (e.g., GlyCAM-1 or PNAd).
-
-
Leukocyte Preparation: Isolate leukocytes (e.g., neutrophils) from whole blood.
-
Flow Experiment:
-
Assemble the flow chamber on an inverted microscope stage equipped with a video camera.
-
Perfuse the chamber with a suspension of leukocytes at a defined cell concentration using a syringe pump to generate a constant wall shear stress.
-
To test for this compound dependence, pre-incubate the leukocytes with a blocking anti-L-selectin antibody or use leukocytes from this compound-deficient mice.
-
-
Data Acquisition and Analysis:
-
Record videos of the leukocyte interactions with the substrate.
-
Analyze the videos to quantify the number of rolling cells per field of view and their rolling velocity.
-
In Vivo Intravital Microscopy of Leukocyte Recruitment
Objective: To directly visualize and quantify leukocyte rolling and adhesion in the microcirculation of a living animal in response to an inflammatory stimulus.
Methodology:
-
Animal Model: Use a suitable animal model, such as a mouse. Anesthetize the animal and surgically expose a vascularized tissue (e.g., the cremaster muscle or the mesentery).
-
Inflammatory Stimulus: Apply a local inflammatory stimulus (e.g., TNF-α or LPS) to the exposed tissue to induce an inflammatory response.
-
Visualization:
-
Position the animal on the stage of an intravital microscope.
-
Visualize the post-capillary venules.
-
To visualize leukocytes, they can be fluorescently labeled in vivo by intravenous injection of a fluorescent dye (e.g., rhodamine 6G).
-
-
Experimental Intervention: To assess the role of this compound, administer a blocking anti-L-selectin antibody intravenously or use this compound-deficient mice.
-
Data Acquisition and Analysis:
-
Record videos of the microcirculation.
-
Analyze the videos to determine the number of rolling leukocytes, their rolling velocity, and the number of firmly adherent leukocytes in a given vessel segment.
-
Conclusion and Future Directions
The discovery and characterization of this compound have been instrumental in defining the molecular basis of leukocyte trafficking. From its initial identification as a lymphocyte homing receptor to its now well-established role as a key mediator of leukocyte rolling in inflammation, research on this compound has provided profound insights into the intricacies of the immune system. The elucidation of its signaling functions and the regulatory mechanism of ectodomain shedding have further highlighted the complexity of its biological roles.
Future research in this area is likely to focus on several key aspects:
-
Therapeutic Targeting: Given its central role in inflammation, this compound remains an attractive target for the development of novel anti-inflammatory therapies.
-
Fine-tuning of Signaling: A more detailed understanding of the downstream signaling pathways activated by this compound could reveal new targets for therapeutic intervention.
-
Role in Disease Pathogenesis: Further investigation into the precise role of this compound in various inflammatory and autoimmune diseases will be crucial for developing targeted treatments.
-
Interplay with other Adhesion Molecules: The complex interplay between this compound and other adhesion molecules, such as integrins and other selectins, warrants further investigation to fully understand the dynamics of leukocyte recruitment.
The continued exploration of this compound biology will undoubtedly continue to yield valuable knowledge for both basic and translational research, with the potential to lead to new and improved therapies for a wide range of human diseases.
References
- 1. This compound: role in regulating homeostasis and cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligands for this compound: homing, inflammation, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Structure and function of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligands for this compound: Homing, Inflammation, and Beyond | Annual Reviews [annualreviews.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Selectins: cell surface lectins which mediate the binding of leukocytes to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectins in Biology and Human Disease: Opportunity in E-selectin Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectin - Wikipedia [en.wikipedia.org]
- 9. Lymphocyte homing and leukocyte rolling and migration are impaired in this compound-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling [frontiersin.org]
- 13. This compound: Role in Regulating Homeostasis and Cutaneous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Kinetics of this compound Tethers and the Mechanics of Selectin-mediated Rolling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. rupress.org [rupress.org]
- 18. ADAM-17-independent shedding of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ADAM17 activity and other mechanisms of soluble this compound production during death receptor-induced leukocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ADAM17 activity and other mechanisms of soluble this compound production during death receptor-induced leukocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Leukocyte–Endothelial Cell Adhesion - Inflammation and the Microcirculation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Relevance of this compound Shedding for Leukocyte Rolling In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
L-selectin: A Pivotal Adhesion Molecule in Innate and Adaptive Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-selectin (CD62L) is a crucial cell adhesion molecule that orchestrates leukocyte trafficking, a fundamental process in both innate and adaptive immunity. By mediating the initial tethering and rolling of leukocytes on endothelial surfaces, this compound facilitates their recruitment to sites of inflammation and their homing to secondary lymphoid organs. This guide provides a comprehensive technical overview of this compound's functions, the signaling pathways it governs, and the experimental methodologies used to investigate its roles. Quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to support the needs of researchers, scientists, and drug development professionals.
The Core Functions of this compound
This compound is a type-I transmembrane glycoprotein (B1211001) expressed on the surface of most circulating leukocytes, including neutrophils, monocytes, and lymphocytes.[1] Its primary role is to initiate the first step in the leukocyte adhesion cascade: the capture of leukocytes from the bloodstream and their subsequent rolling along the vascular endothelium.[2][3] This process is critical for two major immunological functions:
-
Innate Immunity: Facilitating the rapid recruitment of innate immune cells, such as neutrophils and monocytes, to sites of acute inflammation.[3][4]
-
Adaptive Immunity: Mediating the homing of naive and central memory lymphocytes to secondary lymphoid organs (e.g., lymph nodes) to initiate adaptive immune responses.[3][4]
This compound is composed of an N-terminal C-type lectin domain, an epidermal growth factor (EGF)-like domain, and a short cytoplasmic tail that is involved in signaling.[1] It recognizes sialylated carbohydrate structures, such as sialyl LewisX (sLeX), on its ligands.[1][4]
This compound in the Innate Immune Response
In the context of innate immunity, this compound is indispensable for the initial stages of leukocyte extravasation at sites of inflammation.
Neutrophil and Monocyte Recruitment
This compound on neutrophils and monocytes mediates their initial tethering and rolling on activated endothelial cells.[4] This interaction slows the leukocytes down, allowing them to be activated by chemokines, which in turn leads to firm adhesion mediated by integrins.[2] Studies have shown that this compound is crucial for mediating leukocyte rolling and is required for the recruitment of neutrophils following inflammation.[3]
Quantitative Data: Leukocyte Rolling Dynamics
| Parameter | This compound-mediated Rolling | P-selectin-mediated Rolling | E-selectin-mediated Rolling |
| Leukocyte Type | Neutrophils, Monocytes, Lymphocytes | Neutrophils, Monocytes, Lymphocytes | Neutrophils, Monocytes, Lymphocytes |
| Typical Rolling Velocity | Faster, more transient | Slower, more stable | Slowest, promotes firm adhesion |
| Leukocyte Rolling Velocity (µm/s) in wild-type mice | - | - | 27.5 ± 2.6[5] |
| Leukocyte Rolling Velocity (µm/s) in E-selectin-deficient mice | - | - | 47.2 ± 4.1[5] |
| Pause Duration on PNAd (this compound ligand) | 0.073 ± 0.026 s[6] | - | - |
| Pause Duration on P-selectin | - | 0.30 ± 0.14 s[6] | - |
This compound Signaling in Innate Leukocytes
Engagement of this compound initiates intracellular signaling pathways that lead to the activation of integrins, such as Mac-1 (CD11b/CD18), enhancing leukocyte adhesion to the endothelium.[2][7] This "outside-in" signaling is a critical component of the leukocyte adhesion cascade.[8]
Caption: this compound signaling pathway in innate leukocytes.
This compound in the Adaptive Immune Response
This compound's role in adaptive immunity is centered on its function as a "homing receptor," directing lymphocytes to secondary lymphoid tissues.[4]
Lymphocyte Homing
Naive T and B lymphocytes continuously recirculate between the blood and secondary lymphoid organs. This compound on these cells binds to specific ligands, known as peripheral node addressins (PNAd), expressed on high endothelial venules (HEVs) in lymph nodes.[9] This interaction is the critical first step for lymphocytes to exit the bloodstream and enter the lymph node to survey for antigens.
Quantitative Data: this compound Expression on Lymphocyte Subsets
| Lymphocyte Subset | This compound (CD62L) Expression | Homing to Peripheral Lymph Nodes |
| Naive T cells (CD4+ & CD8+) | High | Dependent on this compound |
| Central Memory T cells (TCM) | High | Dependent on this compound |
| Effector Memory T cells (TEM) | Low/Negative | Independent of this compound |
| Regulatory T cells (Tregs) | A subset expresses high levels of this compound and shows superior immunosuppressive functions.[10] | This compound dependent for this subset |
This compound Shedding and T-cell Activation
Upon activation, T cells rapidly downregulate this compound from their surface through a process called ectodomain shedding, which is mediated by the enzyme ADAM17.[1][4] This shedding allows activated T cells to detach from the HEV and migrate out of the lymph node to sites of infection or inflammation.
References
- 1. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Role in Regulating Homeostasis and Cutaneous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
- 6. The Kinetics of this compound Tethers and the Mechanics of Selectin-mediated Rolling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A head-to-tail view of this compound and its impact on neutrophil behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Shedding Regulates Leukocyte Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfated this compound ligands as a therapeutic target in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling [frontiersin.org]
L-selectin Involvement in Cancer Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains the primary cause of cancer-related mortality. The intricate process of cancer cell dissemination involves a complex interplay between tumor cells and the host microenvironment. A critical step in the metastatic cascade is the adhesion of circulating tumor cells (CTCs) to the vascular endothelium of distant organs. L-selectin (CD62L), a cell adhesion molecule primarily expressed on leukocytes, has emerged as a key player in facilitating this process. This technical guide provides an in-depth analysis of the role of this compound in cancer metastasis, focusing on its molecular mechanisms, signaling pathways, and the experimental methodologies used to elucidate its function. We will explore how this compound, through its interactions with various ligands, promotes the arrest of CTCs, facilitates their extravasation, and contributes to the formation of a pre-metastatic niche. Furthermore, this guide will detail established experimental protocols and present quantitative data in a structured format to aid researchers in designing and interpreting studies aimed at understanding and targeting this compound in cancer.
Introduction: The Role of this compound in the Metastatic Cascade
The metastatic cascade is a multi-step process that includes local invasion, intravasation, survival in the circulation, arrest at a secondary site, extravasation, and colonization. This compound, a member of the selectin family of C-type lectins, is constitutively expressed on the surface of most leukocytes, including neutrophils, monocytes, and lymphocytes.[1][2] Its primary physiological function is to mediate the initial tethering and rolling of leukocytes on the endothelial surface during inflammation and immune surveillance.[3] However, compelling evidence now indicates that cancer cells can co-opt this leukocyte-specific adhesion molecule to facilitate their own dissemination.
This compound facilitates metastasis primarily through two interconnected mechanisms:
-
Bridging CTCs to the Endothelium: Cancer cells themselves can express ligands for this compound, enabling them to directly bind to this compound on leukocytes. These leukocyte-CTC aggregates can then adhere to the endothelium via endothelial ligands for this compound, effectively "bridging" the tumor cell to the vessel wall.
-
Leukocyte-Mediated CTC Arrest and Extravasation: this compound on leukocytes mediates their recruitment to sites of inflammation. Circulating tumor cells can induce a localized inflammatory response, leading to the recruitment of this compound-positive leukocytes. These leukocytes can then facilitate the arrest and subsequent extravasation of CTCs, contributing to the formation of metastatic foci.[4][5][6]
Molecular Interactions: this compound and its Ligands in Cancer
This compound recognizes and binds to specific carbohydrate structures, primarily sialylated and fucosylated glycans, such as sialyl Lewis X (sLeX).[7] In the context of cancer metastasis, several key ligands for this compound have been identified on both cancer cells and endothelial cells.
This compound Ligands on Cancer Cells:
A number of cancer cell types have been shown to express ligands for this compound. This aberrant glycosylation is a hallmark of malignant transformation.[5] For instance, head and neck squamous cell carcinoma cells express this compound ligands that mediate their binding to lymphocytes under low shear stress conditions, which are characteristic of lymphatic flow.[8] Colon carcinoma cells also express functional this compound ligands.[9]
Endogenous this compound Ligands:
The facilitation of metastasis by this compound also involves the temporal induction of endogenous this compound ligands on the endothelium at sites of tumor cell arrest.[10] This induction is dependent on fucosyltransferase-7 (Fut7).[10] This highlights a dynamic interplay where the presence of tumor cells triggers the expression of the necessary ligands for leukocyte-mediated adhesion.
Signaling Pathways Activated by this compound Engagement
The binding of this compound to its ligands is not merely an adhesive event; it also initiates intracellular signaling cascades that actively contribute to the metastatic process.[1] Engagement of this compound on leukocytes can lead to their activation, promoting the release of cytokines and chemokines that create a pro-metastatic microenvironment.[1][11]
Key signaling events downstream of this compound engagement on leukocytes include:
-
Activation of the Ras/MAPK Pathway: this compound cross-linking can trigger the activation of the Ras pathway, leading to the activation of mitogen-activated protein kinases (MAPKs).[1][12] This pathway is crucial for integrin activation, which is necessary for firm adhesion and extravasation.
-
Induction of Cytokine and Chemokine Release: this compound-mediated signaling can induce the expression of pro-inflammatory cytokines such as TNF-α and IL-8.[1] These cytokines can further activate the endothelium, increasing the expression of other adhesion molecules and promoting leukocyte recruitment.
-
Shedding of this compound: Upon activation, this compound is shed from the leukocyte surface by the metalloproteinase ADAM17.[3] This shedding process is a critical regulatory mechanism, and dysregulation of this compound shedding has been implicated in cancer progression.[13]
Below is a diagram illustrating the key signaling pathways initiated by this compound engagement.
References
- 1. pnas.org [pnas.org]
- 2. cmm.ucsd.edu [cmm.ucsd.edu]
- 3. Frontiers | this compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Selectins in cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectins as Mediators of Lung Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound-mediated Lymphocyte-Cancer Cell Interactions under Low Fluid Shear Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effects of L- and P-selectin in facilitating tumor metastasis can involve non-mucin ligands and implicate leukocytes as enhancers of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound facilitation of metastasis involves temporal induction of Fut7-dependent ligands at sites of tumor cell arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting Selectins and Their Ligands in Cancer [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. The Shedding of CD62L (this compound) Regulates the Acquisition of Lytic Activity in Human Tumor Reactive T Lymphocytes | PLOS One [journals.plos.org]
L-selectin (CD62L): A Comprehensive Technical Guide to a Promising Therapeutic Target
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
L-selectin (CD62L) is a cell adhesion molecule critically involved in the initial tethering and rolling of leukocytes on endothelial surfaces, a prerequisite for their trafficking to lymphoid organs and sites of inflammation. Beyond its adhesive role, this compound functions as a key signaling receptor, activating downstream pathways that modulate integrin affinity and leukocyte effector functions. Its central role in mediating leukocyte recruitment in a host of pathological conditions—including chronic inflammatory diseases, ischemia-reperfusion injury, and cancer metastasis—positions it as a compelling target for therapeutic intervention. This technical guide provides an in-depth review of this compound's function, its associated signaling cascades, quantitative data from key preclinical and clinical studies, and detailed experimental protocols for its investigation.
Introduction to this compound (CD62L)
This compound is a type I transmembrane glycoprotein (B1211001) belonging to the selectin family, which also includes E-selectin (endothelial) and P-selectin (platelet/endothelial).[1][2] It is constitutively expressed on the microvilli of most circulating leukocytes, including neutrophils, monocytes, and various lymphocyte subsets.[2][3] The structure of this compound consists of an N-terminal C-type lectin domain, an epidermal growth factor (EGF)-like domain, two consensus repeat units, a transmembrane domain, and a short 17-amino acid cytoplasmic tail that is crucial for its signaling functions.[4][5][6]
The primary functions of this compound are twofold:
-
Adhesion: It mediates the initial capture and subsequent rolling of leukocytes on vascular endothelium. This is achieved through low-affinity binding of its lectin domain to sialylated carbohydrate ligands, such as P-selectin glycoprotein ligand-1 (PSGL-1), GlyCAM-1, CD34, and MAdCAM-1, which bear the sialyl Lewis X (sLex) motif.[1][4] This interaction slows leukocytes from the bloodstream, enabling subsequent firm adhesion mediated by integrins.[7]
-
Signaling: Ligand engagement of this compound triggers "outside-in" signaling cascades that lead to leukocyte activation, including conformational changes in integrins that increase their binding affinity, thereby promoting firm adhesion and transmigration.[6][7][8]
A key regulatory mechanism for this compound function is ectodomain shedding, a proteolytic cleavage process primarily mediated by the metalloproteinase ADAM17.[4][5] Shedding downregulates surface this compound, which is essential for proper cell detachment and migration.[4][9]
This compound Signaling Pathways
This compound signaling is complex, involving both "outside-in" and "inside-out" mechanisms that are critical for coordinating the multi-step leukocyte adhesion cascade.
Outside-In Signaling
Upon binding to its ligands on the endothelial surface, this compound clustering initiates an intracellular signaling cascade. This "outside-in" signal is transduced through its short cytoplasmic tail. Key events include:
-
Cytoskeletal Linkage: The cytoplasmic tail interacts with ERM (ezrin, radixin, moesin) proteins, linking the receptor to the actin cytoskeleton. This connection is fundamental for signal transduction.[4]
-
Kinase Activation: this compound ligation leads to the activation of various tyrosine kinases, including those of the Src family, and the p38 MAP kinase pathway.[1][5]
-
Integrin Activation: The downstream signaling cascade culminates in the activation of β1 and β2 integrins, such as LFA-1 and Mac-1. This involves a conformational shift in the integrin extracellular domain to a high-affinity state, enabling firm adhesion to its ligands (e.g., ICAM-1) on the endothelium.[5][8]
Regulation by Ectodomain Shedding
This compound shedding is not merely a mechanism for receptor downregulation but is also integrated with signaling. A novel feedback loop has been identified where integrin engagement itself triggers ADAM17-mediated this compound cleavage. This shedding event amplifies integrin "outside-in" signaling, leading to enhanced neutrophil effector functions like migration, ROS production, and phagocytosis.[9]
This compound as a Therapeutic Target in Disease
The essential role of this compound in leukocyte recruitment makes it a rational target for diseases driven by aberrant inflammation or cellular trafficking.
-
Inflammatory and Autoimmune Diseases: In conditions like psoriasis and inflammatory bowel disease, targeting this compound can reduce the infiltration of pathogenic leukocytes into tissues.[10][11]
-
Ischemia-Reperfusion (I/R) Injury: Following a period of ischemia, the reperfusion of blood flow triggers an acute inflammatory response largely mediated by neutrophils. This compound is critical for the initial recruitment of these neutrophils, which contribute to tissue damage. Blockade of this compound has been shown to be protective in preclinical models of I/R injury.
-
Cancer Metastasis: this compound facilitates metastasis by mediating the interaction of tumor cells (which can express this compound ligands) with leukocytes and the endothelium, promoting their arrest in the vasculature and subsequent extravasation.
-
Sickle Cell Disease (SCD): In SCD, vaso-occlusive crises (VOCs) are driven by the adhesion of sickle red blood cells and leukocytes to the endothelium. Selectins, including this compound, play a key role in this process.[12][13]
Data Presentation: Preclinical and Clinical Studies
Quantitative data from key studies underscore the therapeutic potential of targeting this compound.
Table 1: Preclinical Data on this compound Blockade/Deficiency
| Model System | Intervention | Measured Outcome | Result | Reference |
| Mouse Cremaster Muscle (TNF-α induced inflammation) | This compound shedding inhibitor (KD-IX-73-4) in EP-/- mice | Leukocyte Rolling Velocity | 63% reduction (from ~25 µm/s to ~10 µm/s) | [7] |
| Mouse Cremaster Muscle (Trauma-induced inflammation) | This compound deficient (Sell-/-) mice vs. Wild-Type | Leukocyte Rolling Velocity | ~2.5-fold higher in Sell-/- mice (~100 µm/s vs. ~40 µm/s) | [14] |
| Mouse Cremaster Muscle (TNF-α induced inflammation) | This compound deficient (Sell-/-) neutrophils reconstituted with this compound cytoplasmic tail mutant (LΔcyto) | Leukocyte Rolling Velocity | Elevated rolling velocity compared to neutrophils reconstituted with full-length this compound | [15] |
| Rat Model of Ischemia-Reperfusion (Skeletal Muscle) | Anti-L-selectin mAb (LAM1-116) vs. Control IgG | Neutrophil Infiltration (MPO Activity) | ~27-fold increase in control vs. ~2-fold increase with LAM1-116 (vs. normal) | [8] |
Table 2: Clinical Trial Data for Selectin Inhibitors
| Drug (Target) | Disease | Phase | Key Finding(s) | Result | Reference |
| Rivipansel (GMI-1070) (Pan-selectin inhibitor) | Sickle Cell Disease (VOC) | 2 | Mean cumulative IV opioid use | 83% reduction vs. placebo (P = .010) | [13] |
| 2 | Median time to VOC resolution | 48% reduction (63 hours shorter) vs. placebo (P = .19) | [13] | ||
| 3 (RESET Trial) | Primary Endpoint (Time to readiness-for-discharge) | Did not meet primary or key secondary endpoints | [16][17] | ||
| Bimosiamose (TBC1269) (Pan-selectin antagonist) | Psoriasis | 2 | Psoriasis Area and Severity Index (PASI) | Statistically significant improvement (P=0.02) vs. baseline | [18] |
| E-selectin | IC50 | 88 µM | [19] | ||
| P-selectin | IC50 | 20 µM | [19] | ||
| This compound | IC50 | 86 µM | [19] |
Experimental Protocols
Reproducible investigation of this compound function relies on standardized experimental models. Below are key protocols for assessing this compound's role in leukocyte trafficking and inflammation.
Intravital Microscopy of Mouse Cremaster Muscle
This technique allows for the direct in vivo visualization and quantification of leukocyte-endothelial interactions in the microcirculation.[20][21][22]
Objective: To quantify leukocyte rolling velocity, adhesion, and transmigration in response to inflammatory stimuli or genetic/pharmacological intervention.
Protocol Steps:
-
Anesthesia: Anesthetize an 8-12 week-old male C57BL/6 mouse via intraperitoneal injection of ketamine (125 mg/kg) and xylazine (B1663881) (12.5 mg/kg).
-
Surgical Preparation:
-
Make a midline incision in the scrotum to expose the cremaster muscle.
-
Carefully exteriorize the cremaster muscle, separating it from the testis.
-
Make a longitudinal incision to open the muscle and spread it flat over a custom microscope stage.
-
Continuously superfuse the exposed tissue with warmed, buffered saline (37°C) to maintain tissue viability.
-
-
Microscopy and Recording:
-
Place the stage on an upright microscope equipped with a water-immersion objective (e.g., 40x).
-
Identify post-capillary venules (typically 20-40 µm in diameter) for observation.
-
Record video sequences (e.g., 1-5 minutes) of multiple venules for subsequent offline analysis.
-
-
Data Analysis:
-
Rolling Flux: Count the number of leukocytes rolling past a defined line perpendicular to the vessel over a set time.
-
Adherent Leukocytes: Count leukocytes that remain stationary for ≥30 seconds within a defined vessel segment. Normalize to the vessel surface area.
-
Rolling Velocity: Track individual rolling leukocytes frame-by-frame to calculate their velocity (µm/s). Analyze at least 50-100 cells per animal.
-
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in the granules of neutrophils. Measuring its activity in tissue homogenates serves as a quantitative biochemical marker of neutrophil infiltration.[23][24][25]
Objective: To quantify neutrophil accumulation in a tissue of interest (e.g., muscle, lung) following an inflammatory insult.
Protocol Steps:
-
Sample Preparation (Tissue):
-
Harvest ~20-50 mg of tissue and immediately place it on ice. If possible, perfuse the animal with PBS prior to harvest to remove intravascular blood.[23]
-
Add ice-cold MPO Assay Buffer (e.g., 50 mM PBS) and homogenize the tissue rapidly.
-
Centrifuge the homogenate at >10,000 x g for 10-30 minutes at 4°C.
-
Collect the supernatant, which contains the MPO enzyme, and keep it on ice.
-
-
Assay Procedure (Colorimetric):
-
Add a defined volume of sample supernatant (e.g., 10-50 µL) to the wells of a 96-well plate.
-
Prepare a reaction mixture containing a substrate (e.g., o-dianisidine or TMB) and hydrogen peroxide (H₂O₂).
-
Add the reaction mixture to each well to start the enzymatic reaction. MPO catalyzes the oxidation of the substrate by H₂O₂.
-
Incubate at room temperature or 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Measurement and Quantification:
-
Read the optical density (OD) of each well using a microplate reader at the appropriate wavelength (e.g., 460 nm for o-dianisidine).[25]
-
Quantify MPO activity by comparing sample OD values to a standard curve generated with purified MPO or by using a defined unit definition.
-
Conclusion and Future Directions
This compound is unequivocally a central player in leukocyte trafficking and inflammation. Its dual function as an adhesion molecule and a signaling receptor makes it an attractive, albeit challenging, therapeutic target. While pan-selectin inhibitors like Rivipansel have shown mixed results in late-stage clinical trials, the data from Phase 2 studies and for other compounds like Bimosiamose in psoriasis remain encouraging.[16][18] These outcomes highlight the complexity of translating preclinical success and underscore the need for a deeper understanding of selectin biology in specific disease contexts.
Future research should focus on:
-
Developing more selective this compound antagonists to minimize off-target effects.
-
Elucidating the tissue- and cell-specific signaling pathways downstream of this compound to identify more precise drug targets.
-
Identifying patient populations most likely to respond to anti-L-selectin therapy through biomarker discovery.
The continued investigation of this compound holds significant promise for the development of novel anti-inflammatory and anti-metastatic therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. arborassays.com [arborassays.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A head-to-tail view of this compound and its impact on neutrophil behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Shedding Regulates Leukocyte Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound shedding affects bacterial clearance in the lung: a new regulatory pathway for integrin outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of selectin functions in the treatment of inflammatory skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sicklecellanemianews.com [sicklecellanemianews.com]
- 13. Randomized phase 2 study of GMI-1070 in SCD: reduction in time to resolution of vaso-occlusive events and decreased opioid use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P-selectin Glycoprotein Ligand-1 Mediates this compound–dependent Leukocyte Rolling in Venules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. Pfizer Announces Phase 3 Top-Line Results for Rivipansel in Patients with Sickle Cell Disease Experiencing a Vaso-Occlusive Crisis | Pfizer [pfizer.com]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. Pan-selectin antagonism improves psoriasis manifestation in mice and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Intravital Microscopy in the Cremaster Muscle Microcirculation for Endothelial Dysfunction Studies | Springer Nature Experiments [experiments.springernature.com]
- 21. Leukocyte Infiltration of Cremaster Muscle in Mice Assessed by Intravital Microscopy [jove.com]
- 22. The mouse cremaster muscle preparation for intravital imaging of the microcirculation. | Semantic Scholar [semanticscholar.org]
- 23. assaygenie.com [assaygenie.com]
- 24. nwlifescience.com [nwlifescience.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
A Comprehensive Technical Guide to L-selectin Research
This in-depth technical guide provides a comprehensive review of L-selectin (CD62L) research for scientists, researchers, and drug development professionals. This compound is a cell adhesion molecule crucial for the initial tethering and rolling of leukocytes on endothelial surfaces, a critical step in immune surveillance and inflammatory responses. This document details its structure, function, signaling pathways, and the mechanisms of its ectodomain shedding. Furthermore, it offers a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this compound in health and disease.
Quantitative Data on this compound
The following tables summarize key quantitative data from various this compound research articles, providing a comparative overview of its expression, binding kinetics, and functional parameters.
Table 1: this compound Expression on Immune Cells
| Cell Type | Species | Expression Level (molecules/cell) | Method | Reference |
| Leukocyte (average) | Human | ~50,000 - 70,000 | Flow Cytometry | [1] |
| Neutrophil | Human | High | Flow Cytometry | [2] |
| Classical Monocyte | Human | High | Flow Cytometry | [2] |
| Naïve T-lymphocyte | Human | High | Flow Cytometry | [2] |
| Lymphoid-primed hematopoietic stem cells (CD10-CD62Lhi) | Human | High | Flow Cytometry | [1] |
| T-cell (in lymph node) | Mouse | Reduced (compared to blood) | Flow Cytometry | [3] |
Table 2: Binding Kinetics of this compound and its Ligands
| Interacting Molecules | Parameter | Value | Method | Reference |
| This compound : GlyCAM-1 | Kd | 108 µM | Surface Plasmon Resonance | |
| This compound : GlyCAM-1 | koff | ≥10 s-1 | Surface Plasmon Resonance | |
| This compound : Leukocyte ligand | k°off | 7.0 ± 0.49 s-1 | Flow Chamber | [4] |
| This compound : PNAd | k°off | 6.8 ± 0.2 s-1 | Flow Chamber | [4] |
| This compound : Leukocyte ligand | Mechanical bond length (σ) | 0.24 ± 0.02 Å | Flow Chamber | [4] |
| This compound : PNAd | Mechanical bond length (σ) | 0.20 ± 0.01 Å | Flow Chamber | [4] |
| This compound : PSGL-1 | Kd | 47 µM | Biochemical Binding Assay | [5] |
| This compound : 6-sulfo SLex | Kd | low millimolar | Biochemical Binding Assay | [5] |
Table 3: Leukocyte Rolling Velocities Mediated by this compound
| Condition | Cell Type | Rolling Velocity (µm/s) | Shear Stress (dyn/cm²) | Reference |
| Untreated wild-type mice | Leukocytes | 55 | Not specified | [6] |
| Wild-type mice + metalloprotease inhibitor (KD-IX-73-4) | Leukocytes | 35 | Not specified | [6] |
| TNF-α treated E-selectin-deficient mice | Leukocytes | 23 | Not specified | [6] |
| TNF-α treated E-selectin-deficient mice + KD-IX-73-4 | Leukocytes | 16 | Not specified | [6] |
| Wild-type this compound transfectants on HUVEC | 300.19 cells | 272 ± 9 | Not specified | [7] |
| Dimerized this compound transfectants on HUVEC | 300.19 cells | 175 ± 12 | Not specified | [7] |
Table 4: Soluble this compound Levels
| Condition | Species | Concentration | Method | Reference |
| Healthy human plasma | Human | 0.7 - 1.5 µg/mL | ELISA | [1] |
| ADAM17ΔZn/ΔZn-chimeric mice plasma | Mouse | 0.47 ± 0.12 µg/mL | ELISA | [8] |
| ADAM17+/+-chimeric mice plasma | Mouse | 0.51 ± 0.17 µg/mL | ELISA | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently used in this compound research.
Parallel-Plate Flow Chamber Assay for Leukocyte Rolling
This assay simulates the physiological conditions of blood flow to study the adhesion and rolling of leukocytes on endothelial cells or purified ligands.
Materials:
-
Parallel-plate flow chamber apparatus
-
Syringe pump
-
Inverted microscope with a camera
-
Culture dishes (35 mm) coated with human umbilical vein endothelial cells (HUVECs) or purified this compound ligands (e.g., P-selectin/Fc, E-selectin/Fc)
-
Leukocyte suspension (e.g., isolated human neutrophils or a cell line like HL-60)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Vacuum source
Procedure:
-
Preparation of the Substrate:
-
Culture HUVECs to confluence in 35 mm dishes. For studying inflammatory conditions, stimulate the HUVEC monolayer with a cytokine like TNF-α for 4-6 hours to induce the expression of selectin ligands.
-
Alternatively, coat the dishes with a solution of purified selectin-Fc chimera (e.g., 0.2 µg/mL P-selectin/Fc or E-selectin/Fc in PBS) overnight at 4°C.[9] Block non-specific binding with a solution of 1% BSA in PBS for 1 hour at room temperature.
-
-
Assembly of the Flow Chamber:
-
Place the culture dish with the prepared substrate on the microscope stage.
-
Carefully lower the parallel-plate flow chamber onto the dish, ensuring no air bubbles are trapped.
-
Apply a vacuum to create a seal between the chamber and the dish, forming a channel of defined dimensions over the cell monolayer or protein-coated surface.
-
-
Perfusion and Data Acquisition:
-
Prepare a suspension of leukocytes in the assay buffer at a concentration of approximately 1 x 106 cells/mL.
-
Connect the inlet of the flow chamber to a syringe containing the leukocyte suspension mounted on a syringe pump. Connect the outlet to a waste container.
-
Initiate the flow at a desired shear stress (e.g., 1-5 dyn/cm²), which is controlled by the flow rate of the syringe pump and the dimensions of the flow chamber.[4][10]
-
Record the interactions of leukocytes with the substrate using the inverted microscope and camera for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Analyze the recorded videos using image analysis software (e.g., ImageJ).
-
Quantify the number of rolling cells per field of view per unit of time.
-
Measure the velocity of individual rolling cells by tracking their movement over several frames.
-
ELISA for Soluble this compound (sthis compound)
This enzyme-linked immunosorbent assay is used to quantify the concentration of soluble this compound in biological fluids like serum or plasma.
Materials:
-
96-well microplate pre-coated with a capture anti-human this compound monoclonal antibody
-
Human serum or plasma samples
-
Recombinant human sthis compound standard
-
Biotinylated detection anti-human this compound monoclonal antibody
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Preparation of Reagents and Samples:
-
Prepare a standard curve by performing serial dilutions of the recombinant human sthis compound standard in assay diluent.
-
Dilute the serum or plasma samples in assay diluent (e.g., 1:100 dilution).[11]
-
-
Assay Protocol:
-
Add 100 µL of standards, samples, and blanks (assay diluent only) to the appropriate wells of the pre-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank from all other readings.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of sthis compound in the samples by interpolating their absorbance values on the standard curve.
-
Immunofluorescence Staining for this compound on Leukocytes
This protocol describes the staining of this compound on the surface of leukocytes for visualization by fluorescence microscopy or quantification by flow cytometry.
Materials:
-
Leukocyte suspension
-
Phycoerythrin (PE)-conjugated anti-human this compound monoclonal antibody (or an unconjugated primary antibody and a fluorescently-labeled secondary antibody)
-
Isotype control antibody
-
Fixation buffer (e.g., 1-4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, if staining intracellular domains)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Wash buffer (PBS)
-
Mounting medium with DAPI (for microscopy)
-
Microscope slides and coverslips (for microscopy)
-
Flow cytometer
Procedure for Fluorescence Microscopy:
-
Cell Preparation and Fixation:
-
Adhere the leukocyte suspension to poly-L-lysine coated microscope slides.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[12]
-
Wash the cells three times with PBS.
-
-
Staining:
-
Block non-specific antibody binding by incubating the cells with blocking buffer for 30-60 minutes at room temperature.
-
Incubate the cells with the PE-conjugated anti-L-selectin antibody (or the primary antibody) diluted in blocking buffer for 1 hour at room temperature in a humidified chamber.
-
If using an unconjugated primary antibody, wash the cells three times with PBS and then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
-
Mounting and Visualization:
-
Mount the coverslips onto the slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for PE and DAPI.
-
Procedure for Flow Cytometry:
-
Cell Staining:
-
Resuspend approximately 1 x 106 leukocytes in 100 µL of staining buffer (e.g., PBS with 2% FBS).
-
Add the PE-conjugated anti-L-selectin antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with staining buffer by centrifugation.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 500 µL of staining buffer.
-
Acquire the data on a flow cytometer, exciting with the appropriate laser and detecting the PE fluorescence.
-
Analyze the data using flow cytometry software to determine the percentage of this compound positive cells and the mean fluorescence intensity, which is proportional to the number of this compound molecules per cell.
-
Signaling Pathways, Experimental Workflows, and Logical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate key processes in this compound research.
This compound Signaling Pathway Leading to Integrin Activation
Caption: this compound signaling cascade leading to integrin activation and firm leukocyte adhesion.
Experimental Workflow of a Parallel-Plate Flow Chamber Assay
Caption: Workflow for studying this compound-mediated leukocyte rolling using a parallel-plate flow chamber.
This compound Shedding Mechanism
Caption: The process of this compound shedding from the leukocyte surface, mediated by ADAM17.
References
- 1. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The kinetics and shear threshold of transient and rolling interactions of this compound with its ligand on leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycoforms of human endothelial CD34 that bind this compound carry sulfated sialyl Lewis x capped O- and N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relevance of this compound Shedding for Leukocyte Rolling In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. ADAM17 deficiency by mature neutrophils has differential effects on this compound shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Let’s get Rolling: Precise control of microfluidic assay conditions to recapitulate selectin-mediated rolling interactions of the leukocyte adhesion cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. timothyspringer.org [timothyspringer.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
The intricate Dance of Adhesion: A Technical Guide to L-selectin and its Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of L-selectin (CD62L) in mediating leukocyte trafficking, a cornerstone of immune surveillance and inflammatory responses. We delve into the molecular mechanics of this compound's interactions with its key ligands, the ensuing intracellular signaling cascades, and the experimental methodologies crucial for their investigation. This document serves as a comprehensive resource for researchers and professionals in immunology and drug development, providing the detailed data and protocols necessary to advance our understanding of this critical cell adhesion molecule.
This compound: The Gatekeeper of Leukocyte Rolling
This compound is a type-I transmembrane glycoprotein (B1211001) constitutively expressed on the surface of most circulating leukocytes[1]. It belongs to the selectin family of adhesion molecules, characterized by an N-terminal C-type lectin domain that mediates calcium-dependent binding to specific carbohydrate structures[2][3]. This compound's primary function is to initiate the first step in the leukocyte adhesion cascade: the tethering and subsequent rolling of leukocytes along the vascular endothelium. This process is essential for lymphocyte homing to secondary lymphoid organs and for the recruitment of neutrophils and other leukocytes to sites of inflammation[1][3].
Structurally, this compound is composed of an N-terminal C-type lectin domain, an epidermal growth factor (EGF)-like domain, two short consensus repeat (SCR) domains, a transmembrane region, and a short cytoplasmic tail[4]. The lectin domain is paramount for ligand recognition, while the cytoplasmic tail is crucial for anchoring to the cytoskeleton and for initiating intracellular signaling pathways[4].
The Ligands: this compound's Binding Partners
This compound recognizes specific sialylated, fucosylated, and often sulfated carbohydrate epitopes, most notably the sialyl Lewis X (sLeX) motif, presented on various glycoprotein ligands[1][3]. The primary physiological ligands for this compound include:
-
Glycosylation-dependent Cell Adhesion Molecule-1 (GlyCAM-1): A secreted mucin-like glycoprotein found in the high endothelial venules (HEVs) of lymph nodes. It plays a key role in lymphocyte homing.
-
CD34: A transmembrane sialomucin expressed on endothelial cells and hematopoietic stem cells. Specific glycoforms of CD34 present the necessary carbohydrate structures for this compound binding[5].
-
Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1): Expressed on the endothelium of the gut-associated lymphoid tissue, MAdCAM-1 is a critical ligand for lymphocyte homing to mucosal sites.
-
P-selectin Glycoprotein Ligand-1 (PSGL-1): A transmembrane mucin expressed on the surface of other leukocytes. This compound binding to PSGL-1 on an already adherent leukocyte mediates a process known as secondary tethering, amplifying leukocyte recruitment at inflammatory sites[6].
The interaction between this compound and its ligands is characterized by rapid on- and off-rates, which is essential for the dynamic process of leukocyte rolling[6].
Quantitative Analysis of this compound Interactions
The binding kinetics of this compound to its ligands are fundamental to its function. These interactions are typically of low affinity but high avidity due to the multivalent presentation of ligands. Surface Plasmon Resonance (SPR) is a key technique for quantifying these interactions.
| This compound Ligand | Dissociation Constant (Kd) | Association Rate (kon) | Dissociation Rate (koff) | Experimental Method |
| GlyCAM-1 | 108 µM (monomeric) | ≥10^5 M⁻¹s⁻¹ | ≥10 s⁻¹ | Surface Plasmon Resonance[6] |
| CD34 | Low millimolar range (estimated for monovalent 6-sulfo sLeX) | - | - | Affinity Chromatography Estimation |
| MAdCAM-1 | Not quantitatively determined | - | Faster than E- and P-selectin | In vitro rolling assays |
| PSGL-1 | Not quantitatively determined | - | Faster than E- and P-selectin | In vitro rolling assays[7] |
Note: The binding of this compound to its ligands is highly dependent on post-translational modifications, particularly glycosylation and sulfation. The multivalent nature of these interactions on the cell surface leads to a much higher functional affinity (avidity) than the monomeric Kd values suggest.
This compound-Mediated Signaling Pathways
Beyond its adhesive role, engagement of this compound by its ligands initiates intracellular signaling cascades that are crucial for subsequent steps of the leukocyte adhesion cascade, such as firm adhesion and transmigration.
Integrin Activation
A primary outcome of this compound signaling is the activation of β2 integrins, such as LFA-1 (αLβ2) and Mac-1 (αMβ2), on the leukocyte surface. This "inside-out" signaling shifts the integrins from a low-affinity to a high-affinity state, enabling them to bind firmly to their ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1), on the endothelial cell surface. This process is critical for arresting the rolling leukocyte.
The signaling pathway from this compound engagement to integrin activation involves the activation of Src family kinases, such as p56lck, which can phosphorylate the this compound cytoplasmic tail. This leads to the activation of small GTPases like Ras and Rac2, ultimately culminating in the activation of the MAP kinase (MAPK) pathway, including p38 and ERK1/2[2][8].
Figure 1: this compound signaling to integrin activation.
Cytoplasmic Tail Interactions and Shedding
The short, 17-amino acid cytoplasmic tail of this compound is a hub for protein-protein interactions that regulate its function. It directly interacts with cytoskeletal linker proteins like α-actinin, which is thought to be important for the mechanical stability of this compound-mediated tethers under shear flow.
Upon leukocyte activation, the extracellular portion of this compound is rapidly cleaved from the cell surface in a process called "shedding," which is primarily mediated by the metalloproteinase ADAM17 (TACE)[3]. This shedding is a critical regulatory mechanism that allows for the detachment of leukocytes and is thought to be necessary for efficient transmigration. This compound shedding can be induced by various stimuli, including engagement of the T-cell receptor and exposure to phorbol (B1677699) esters like PMA[9]. The phosphorylation of serine residues in the cytoplasmic tail of this compound by Protein Kinase C (PKC) is a key event that regulates shedding[2][4].
Figure 2: Pathway of this compound ectodomain shedding.
Experimental Protocols
Parallel Plate Flow Chamber Assay for Leukocyte Rolling
This in vitro assay simulates the physiological shear stress experienced by leukocytes in blood vessels, allowing for the quantitative analysis of tethering, rolling, and adhesion.
Materials:
-
Parallel plate flow chamber apparatus
-
Syringe pump
-
Inverted microscope with a camera
-
35 mm tissue culture dishes
-
Endothelial cells (e.g., HUVECs) or purified adhesion molecules (e.g., P-selectin-Ig chimera)
-
Leukocyte suspension (e.g., isolated neutrophils)
-
Appropriate buffers (e.g., HBSS with Ca²⁺ and Mg²⁺)
Workflow:
Figure 3: Workflow for parallel plate flow chamber assay.
Detailed Method:
-
Substrate Preparation:
-
For endothelial cell monolayers: Culture endothelial cells to confluence in 35 mm dishes. Activate with a pro-inflammatory cytokine (e.g., TNF-α) for 4-6 hours to induce ligand expression.
-
For purified ligands: Coat 35 mm dishes with the purified adhesion molecule (e.g., P-selectin-Ig chimera) overnight at 4°C. Block non-specific binding with BSA.
-
-
Chamber Assembly: Assemble the parallel plate flow chamber over the prepared dish according to the manufacturer's instructions.
-
Microscope Setup: Mount the assembled chamber on the stage of an inverted microscope. Connect the chamber inlet and outlet to a syringe pump.
-
Perfusion: Perfuse the leukocyte suspension through the chamber at a defined flow rate to generate a specific wall shear stress.
-
Data Acquisition: Record video of the leukocyte interactions with the substrate.
-
Data Analysis: Analyze the recorded videos to quantify the number of tethering, rolling, and firmly adherent leukocytes. Rolling velocity can be calculated by tracking the displacement of individual cells over time[10].
Co-Immunoprecipitation of this compound and Cytoplasmic Binding Partners
This technique is used to identify proteins that interact with the cytoplasmic tail of this compound.
Materials:
-
Leukocyte cell line expressing this compound
-
Lysis buffer (non-denaturing, e.g., containing NP-40 or Triton X-100)
-
Protease and phosphatase inhibitor cocktails
-
Antibody against the this compound cytoplasmic tail
-
Protein A/G-coupled agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Detailed Method:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to remove non-specifically binding proteins.
-
Immunoprecipitation: Add the anti-L-selectin antibody to the pre-cleared lysate and incubate to form antibody-antigen complexes.
-
Complex Capture: Add fresh protein A/G beads to the lysate to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected binding partners or by mass spectrometry for identification of novel interactors.
This compound Shedding Assay
This assay quantifies the cleavage of this compound from the cell surface upon stimulation.
Materials:
-
Leukocyte suspension
-
Stimulants (e.g., PMA, ionomycin, or a specific chemoattractant)
-
Sheddase inhibitors (e.g., a broad-spectrum metalloproteinase inhibitor like GM6001 or a specific ADAM17 inhibitor)
-
Fluorescently labeled anti-L-selectin antibody (recognizing the extracellular domain)
-
Flow cytometer
Detailed Method:
-
Cell Stimulation: Incubate the leukocyte suspension with the desired stimulant (e.g., 100 nM PMA) for a defined period (e.g., 15-60 minutes) at 37°C[9]. Include a negative control (unstimulated) and a positive control (e.g., PMA). To investigate the role of sheddases, pre-incubate cells with a sheddase inhibitor before adding the stimulant.
-
Staining: After stimulation, place the cells on ice to stop the shedding process. Stain the cells with a fluorescently labeled anti-L-selectin antibody.
-
Flow Cytometry: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of this compound staining.
-
Quantification: A decrease in MFI in the stimulated sample compared to the unstimulated control indicates this compound shedding. The percentage of shedding can be calculated from the change in MFI.
Implications for Drug Development
The central role of this compound in leukocyte trafficking makes it an attractive target for therapeutic intervention in a variety of inflammatory diseases, including autoimmune disorders and ischemia-reperfusion injury. Strategies for targeting this compound include:
-
Blocking antibodies: Monoclonal antibodies that bind to the lectin domain of this compound can inhibit its interaction with ligands.
-
Small molecule inhibitors: Carbohydrate mimetics and other small molecules designed to block the ligand-binding site of this compound.
-
Inhibitors of this compound signaling: Targeting downstream signaling molecules could prevent integrin activation and firm adhesion.
-
Modulators of this compound shedding: Enhancing this compound shedding could promote leukocyte detachment and reduce inflammation.
A thorough understanding of the molecular interactions and signaling pathways of this compound, as detailed in this guide, is essential for the rational design and development of novel therapeutics targeting this key adhesion molecule.
References
- 1. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A head-to-tail view of this compound and its impact on neutrophil behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of this compound to the vascular sialomucin CD34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. timothyspringer.org [timothyspringer.org]
- 8. Let’s get Rolling: Precise control of microfluidic assay conditions to recapitulate selectin-mediated rolling interactions of the leukocyte adhesion cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Shedding Does Not Regulate Constitutive T Cell Trafficking but Controls the Migration Pathways of Antigen-activated T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Methodological & Application
Measuring L-selectin (CD62L) Expression and Shedding by Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-selectin (CD62L) is a crucial cell adhesion molecule expressed on the surface of most leukocytes, including lymphocytes, monocytes, and neutrophils.[1][2][3] It plays a pivotal role in the initial tethering and rolling of leukocytes on endothelial cells, a critical step for their migration to sites of inflammation and homing to secondary lymphoid organs.[1][3][4] Upon leukocyte activation, this compound is rapidly shed from the cell surface, a process mediated by metalloproteinases.[5][6][7] Consequently, measuring the surface expression of this compound by flow cytometry is a powerful tool to assess the activation status of leukocytes.[1][8] A decrease in this compound expression is a classic indicator of cellular activation.[1][8] This application note provides detailed protocols for the measurement of this compound expression and its shedding on leukocytes using flow cytometry.
Principle of the Assay
Flow cytometry allows for the rapid, quantitative analysis of single cells in a suspension. Cells are stained with fluorescently labeled antibodies specific to cell surface markers. As the stained cells pass through a laser beam, the fluorochromes are excited and emit light of a specific wavelength. These signals are detected and translated into digital data, allowing for the identification and quantification of different cell populations and the expression level of the targeted antigen, in this case, this compound.
To assess this compound expression, leukocytes are stained with a fluorochrome-conjugated anti-CD62L antibody. The mean fluorescence intensity (MFI) of the stained cells is proportional to the number of this compound molecules on the cell surface. To measure this compound shedding, the expression on resting cells is compared to that on cells stimulated with an activating agent. A reduction in MFI on stimulated cells indicates shedding of this compound.
Experimental Workflow
The general workflow for measuring this compound expression by flow cytometry involves isolating leukocytes, staining with a specific antibody, acquiring data on a flow cytometer, and subsequent data analysis.
Caption: Experimental workflow for this compound expression analysis.
Detailed Protocols
Protocol 1: this compound Expression on Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Human peripheral blood collected in heparin or EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fluorochrome-conjugated anti-human CD62L (this compound) antibody
-
Fluorochrome-conjugated antibodies to identify cell subsets (e.g., anti-CD3 for T cells, anti-CD19 for B cells, anti-CD14 for monocytes)
-
Isotype control corresponding to the anti-CD62L antibody
-
Viability dye (e.g., 7-AAD, Propidium Iodide)
-
Phorbol 12-myristate 13-acetate (PMA) for stimulation (optional)
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
-
Cell Counting and Resuspension:
-
Resuspend the cell pellet in FACS buffer.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in cold FACS buffer.
-
-
Cell Stimulation (for shedding analysis):
-
Antibody Staining:
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
To the cell pellets, add the predetermined optimal concentration of fluorochrome-conjugated antibodies (anti-CD62L, cell subset markers, and isotype control in a separate tube).
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.[10][11]
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
If assessing viability, add the viability dye according to the manufacturer's instructions just before acquisition.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate).
-
Protocol 2: this compound Expression on Mouse Splenocytes
Materials:
-
Mouse spleen
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
ACK Lysing Buffer
-
70 µm cell strainer
-
FACS Buffer
-
Fluorochrome-conjugated anti-mouse CD62L (this compound) antibody (e.g., clone MEL-14)[2][12]
-
Fluorochrome-conjugated antibodies to identify cell subsets (e.g., anti-CD4, anti-CD8)
-
Isotype control
-
Viability dye
Procedure:
-
Splenocyte Isolation:
-
Harvest the spleen from a mouse and place it in a petri dish with cold RPMI-1640.
-
Mechanically dissociate the spleen through a 70 µm cell strainer using the plunger of a syringe.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the pellet in ACK Lysing Buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Add 10 mL of RPMI-1640 with 10% FBS to stop the lysis and centrifuge.
-
Wash the cells once with PBS.
-
-
Cell Counting and Staining:
-
Follow steps 2, 4, and 5 from Protocol 1, using the appropriate anti-mouse antibodies. For stimulation, lipopolysaccharide (LPS) can be used in addition to PMA.
-
Data Analysis and Presentation
Gating Strategy
A proper gating strategy is essential to isolate the cell population of interest for accurate analysis of this compound expression.
Caption: Sequential gating strategy for this compound analysis.[13][14][15]
Explanation of Gates:
-
Time Gate: Exclude events from the beginning and end of the acquisition to ensure analysis of a stable sample stream.[14]
-
Lymphocyte Gate: Use forward scatter (FSC-A) and side scatter (SSC-A) to identify the lymphocyte population based on its characteristic size and granularity.[13][15]
-
Singlet Gate: Use FSC-Height versus FSC-Area to exclude doublets and cell aggregates.[14]
-
Viability Gate: Exclude dead cells, which can non-specifically bind antibodies, by gating on the population negative for the viability dye.[14]
-
Target Population Gate: From the live singlet lymphocyte population, further identify specific subsets (e.g., CD3+ T cells) and analyze this compound expression on these cells.
Data Presentation
Quantitative data should be summarized in a clear and structured table. This allows for easy comparison between different conditions.
| Sample ID | Cell Type | Treatment | % this compound Positive Cells | This compound MFI |
| Control 1 | CD4+ T Cells | Resting | 95.2 | 15,234 |
| Control 1 | CD4+ T Cells | PMA (100 ng/mL) | 15.8 | 1,876 |
| Test Compound A | CD4+ T Cells | Resting | 94.8 | 14,987 |
| Test Compound A | CD4+ T Cells | PMA (100 ng/mL) | 65.3 | 8,945 |
| Control 2 | Neutrophils | Resting | 98.1 | 25,432 |
| Control 2 | Neutrophils | fMLP (1 µM) | 22.5 | 3,451 |
MFI: Mean Fluorescence Intensity
This compound Signaling
Engagement of this compound by its ligands not only mediates cell adhesion but also triggers intracellular signaling pathways.[4][16] This signaling can lead to the activation of integrins, enhancing leukocyte adhesion to the endothelium.[4] The short cytoplasmic tail of this compound is crucial for transducing these signals.[1][17]
Caption: this compound signaling pathway upon ligand binding.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal/No Staining | Incorrect antibody concentration | Titrate the antibody to determine the optimal concentration. |
| Improper antibody storage | Ensure antibodies are stored at the recommended temperature and protected from light. | |
| Inactive fluorochrome | Use a new vial of antibody; check the expiration date. | |
| High Background Staining | Non-specific antibody binding | Include an Fc block step before staining. Use an appropriate isotype control. |
| Dead cells present | Use a viability dye and gate on live cells. | |
| Insufficient washing | Increase the number and volume of washes after staining. | |
| High Variation Between Replicates | Inconsistent cell numbers | Ensure accurate cell counting and pipetting. |
| Inconsistent incubation times | Standardize all incubation times and temperatures. | |
| No Shedding Observed After Stimulation | Inactive stimulating agent | Prepare fresh stimulating agent. |
| Insufficient incubation time/temp | Optimize stimulation time and ensure incubation is at 37°C. | |
| Cells are not viable | Check cell viability before and after stimulation. |
Conclusion
Measuring this compound expression by flow cytometry is a robust and widely used method to evaluate leukocyte activation status. The protocols and guidelines presented here provide a comprehensive framework for researchers to reliably quantify this compound on various cell types. Careful attention to sample preparation, antibody titration, and data analysis is critical for obtaining accurate and reproducible results, which are essential in basic research and for the development of novel therapeutics targeting inflammatory processes.
References
- 1. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. InVivoMAb anti-mouse this compound (CD62L) | Bio X Cell [bioxcell.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: Role in Regulating Homeostasis and Cutaneous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Shedding Does Not Regulate Constitutive T Cell Trafficking but Controls the Migration Pathways of Antigen-activated T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid activation-independent shedding of leukocyte this compound induced by cross-linking of the surface antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling [frontiersin.org]
- 9. bio-techne.com [bio-techne.com]
- 10. Elevated serum this compound levels and decreased this compound expression on CD8+ lymphocytes in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Flow Cytometry, LDL uptake and Tube Formation Assay [cellbiologics.com]
- 12. CD62L (this compound) Monoclonal Antibody (MEL-14), PE (12-0621-82) [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. medrxiv.org [medrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. A head-to-tail view of this compound and its impact on neutrophil behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-selectin Immunohistochemistry on Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical staining of L-selectin (also known as CD62L) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This compound is a cell adhesion molecule crucial for lymphocyte homing and leukocyte rolling on endothelial cells, making it a key marker in immunology and inflammation research.[1][2][3]
Experimental Protocols
This protocol outlines the complete workflow for this compound immunohistochemistry, from tissue preparation to visualization.
Tissue Preparation
Proper tissue fixation and processing are critical for preserving tissue morphology and antigenicity.
-
Fixation: Immediately following dissection, fix fresh tissue (less than 3 mm thick) in 10% neutral buffered formalin for 24-48 hours at room temperature.[4][5] Avoid prolonged fixation (greater than 24 hours) as it can mask tissue antigens.[6]
-
Processing:
-
Sectioning: Cut paraffin-embedded tissue blocks into 4-10 μm thick sections using a microtome.[4] Float the sections onto clean, pre-coated glass slides (e.g., Superfrost Plus) and dry them overnight.[5][7]
Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5-10 minutes each to remove the paraffin.[5][6][8]
-
Rehydrate the sections by immersing them in a graded series of ethanol solutions (e.g., 100%, 95%, 85%, 75%, 50%) for 1-5 minutes each.[5][6][8]
Antigen Retrieval
Formalin fixation creates protein cross-links that can mask the this compound epitope.[9][10][11] Heat-Induced Epitope Retrieval (HIER) is the most common method to unmask the antigen.[10][12]
-
Method: HIER is typically performed by heating the slides in a retrieval solution using a microwave, pressure cooker, or water bath.[9][13]
-
Solutions: Commonly used antigen retrieval buffers include citrate (B86180) buffer (pH 6.0) and Tris-EDTA buffer (pH 9.0).[9][12] The optimal buffer should be determined empirically for the specific this compound antibody being used.
-
Procedure (Microwave Method):
Staining Procedure
-
Peroxidase Block: If using a horseradish peroxidase (HRP) detection system, incubate the sections with 3% hydrogen peroxide in methanol (B129727) for 10-30 minutes at room temperature to block endogenous peroxidase activity.[5][14]
-
Blocking: To prevent non-specific antibody binding, incubate the sections with a blocking solution (e.g., normal serum from the same species as the secondary antibody) for 1 hour at room temperature.[5]
-
Primary Antibody Incubation:
-
Dilute the primary this compound antibody in an appropriate antibody diluent to its optimal concentration (refer to the antibody datasheet and the table below).
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Detection:
-
Counterstaining:
-
Dehydration and Mounting:
Data Presentation
The following table summarizes key quantitative parameters for the this compound immunohistochemistry protocol. Note that optimal conditions may vary depending on the specific antibody, tissue, and detection system used.
| Parameter | Recommended Range | Notes |
| Tissue Section Thickness | 4-10 µm | Thinner sections can improve resolution. |
| Antigen Retrieval (HIER) | 10-20 minutes | Time and temperature should be optimized.[10][13] |
| Primary Antibody Dilution | 1:50 - 1:500 | Titrate to determine optimal concentration. |
| Primary Antibody Incubation | Overnight at 4°C | Room temperature incubation may increase background. |
| Secondary Antibody Incubation | 30-60 minutes | Longer incubations may increase background.[14] |
| DAB Incubation | 1-10 minutes | Monitor visually to avoid overstaining. |
| Hematoxylin Counterstain | 1-3 minutes | Adjust time for desired nuclear staining intensity.[5][8] |
Mandatory Visualization
This compound IHC Experimental Workflow
Caption: Workflow for this compound Immunohistochemistry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Staining | Inactive primary or secondary antibody. | Use a new lot of antibody and ensure proper storage.[15] Run positive controls.[8] |
| Improper antigen retrieval. | Optimize antigen retrieval time, temperature, and buffer pH.[12][14] | |
| Primary antibody concentration is too low. | Titrate the primary antibody to a higher concentration.[14][15] | |
| Insufficient incubation time. | Increase the primary antibody incubation time, consider overnight at 4°C. | |
| High Background | Primary or secondary antibody concentration is too high. | Titrate the antibodies to a lower concentration.[15] |
| Inadequate blocking. | Increase blocking time or use serum from the same species as the secondary antibody.[15] | |
| Insufficient washing. | Increase the number and duration of wash steps.[15] | |
| Endogenous peroxidase activity. | Ensure the peroxidase blocking step is performed correctly.[14] | |
| Nonspecific Staining | Cross-reactivity of the secondary antibody. | Use a pre-adsorbed secondary antibody.[16] Run a negative control without the primary antibody.[16] |
| Tissue dried out during staining. | Keep slides in a humidified chamber during incubations.[17] | |
| Incomplete deparaffinization. | Increase deparaffinization time and use fresh xylene.[16][17] |
References
- 1. CD62L/L-Selectin (E7X9I) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. bicellscientific.com [bicellscientific.com]
- 3. novusbio.com [novusbio.com]
- 4. Immunohistochemistry (IHC) Protocol-Paraffin Section Protocol [immunohistochemistry.us]
- 5. protocols.io [protocols.io]
- 6. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 7. Staining of E-selectin ligands on paraffin-embedded sections of tumor tissue | springermedizin.de [springermedizin.de]
- 8. cdn.origene.com [cdn.origene.com]
- 9. IHC antigen retrieval protocol | Abcam [abcam.com]
- 10. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 11. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. m.youtube.com [m.youtube.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. IHC Troubleshooting | Proteintech Group [ptglab.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
L-selectin ELISA Kit for Human Serum Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-selectin, also known as CD62L, is a cell adhesion molecule that plays a crucial role in the initial stages of leukocyte rolling and tethering on endothelial cells, a critical step for their migration to sites of inflammation and to secondary lymphoid organs.[1][2] It is constitutively expressed on the surface of most leukocytes, including neutrophils, lymphocytes, and monocytes.[3][4] Upon leukocyte activation, the extracellular domain of this compound can be proteolytically cleaved and released into the bloodstream as soluble this compound (sthis compound).[5]
The concentration of soluble this compound in human serum can serve as a valuable biomarker for monitoring inflammatory processes and the status of various diseases. Elevated levels of sthis compound have been associated with inflammatory and autoimmune disorders.[5][6][7] This enzyme-linked immunosorbent assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of human sthis compound in serum.
Assay Principle
This kit employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human this compound is pre-coated onto a microplate.[3] When standards and samples are added to the wells, the this compound present binds to the immobilized antibody. Following a wash step to remove unbound substances, an enzyme-linked polyclonal antibody specific for human this compound is added. This second antibody binds to the captured this compound, forming a "sandwich." After another wash, a substrate solution is added, which reacts with the enzyme to produce a measurable color signal.[3] The intensity of the color is directly proportional to the concentration of this compound in the sample. The concentration is then determined by comparing the optical density of the samples to a standard curve.
Assay Performance Characteristics
The following table summarizes the typical performance characteristics of a human this compound ELISA kit. The exact values may vary between different kit manufacturers and lots.
| Parameter | Typical Value |
| Assay Range | 78.1 pg/mL - 5000 pg/mL[6][8] |
| Sensitivity | 0.2 ng/mL - 10 pg/mL[7][9][10] |
| Sample Type | Serum, Plasma, Cell Culture Supernatants[3][10] |
| Required Sample Volume | 10 µL - 100 µL[8][10] |
| Assay Time | 2 - 4.5 hours[8][10] |
| Specificity | High specificity for human this compound with no significant cross-reactivity with other related molecules.[7] |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 12% |
Expected Values in Human Serum
The concentration of soluble this compound in the serum of healthy individuals can vary. Studies have reported mean concentrations ranging from approximately 0.7 to 1.6 µg/mL.[11][12] However, it is important for each laboratory to establish its own normal range. In certain pathological conditions, such as systemic lupus erythematosus (SLE) and systemic sclerosis, serum levels of sthis compound may be significantly elevated.[5][13]
| Population | Mean sthis compound Concentration (µg/mL) |
| Healthy Donors | 0.986 - 1.6[12][13] |
| Systemic Lupus Erythematosus (Active) | ~1.497[13] |
| Systemic Sclerosis | ~1.50[5] |
Experimental Protocol
Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Wash Buffer: Dilute the concentrated Wash Buffer with deionized or distilled water as specified in the kit manual.
-
Standard Dilutions: Prepare a serial dilution of the this compound standard as instructed in the kit manual to create a standard curve.
-
Sample Preparation:
-
Collect whole blood and allow it to clot. Centrifuge to separate the serum.
-
Samples should be clear and non-hemolyzed.
-
Serum samples typically require a 1:100 dilution in the provided Sample Diluent.[14] For example, add 5 µL of serum to 495 µL of Sample Diluent.[14]
-
Store undiluted serum at -20°C or lower if not used immediately. Avoid repeated freeze-thaw cycles.
-
Assay Procedure
-
Add Standards and Samples: Add 100 µL of each standard and diluted sample to the appropriate wells of the antibody-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Incubate: Cover the plate and incubate for 2 hours at room temperature.[8]
-
Wash: Aspirate the contents of each well and wash each well three to four times with 300 µL of diluted Wash Buffer. Ensure complete removal of liquid at each step.
-
Add Detection Antibody: Add 100 µL of the enzyme-conjugated detection antibody to each well.
-
Incubate: Cover the plate and incubate for 1-2 hours at room temperature.[10]
-
Wash: Repeat the wash step as described in step 3.
-
Add Substrate: Add 100 µL of Substrate Solution to each well.
-
Incubate: Incubate the plate for 20-30 minutes at room temperature, protected from light.[8][10]
-
Add Stop Solution: Add 50-100 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader. Wavelength correction at 540 nm or 570 nm is recommended if available.[8]
Calculation of Results
-
Calculate the mean absorbance for each set of duplicate standards and samples.
-
Subtract the mean zero standard absorbance from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the actual concentration of this compound in the original serum sample.
Visualizations
This compound Signaling Pathway
This compound engagement on the leukocyte surface initiates intracellular signaling cascades that lead to the activation of integrins, which are crucial for firm adhesion of the leukocyte to the endothelium.[1] This signaling is essential for subsequent leukocyte chemotaxis and migration.[1]
Caption: this compound signaling pathway in leukocytes.
ELISA Experimental Workflow
The sandwich ELISA workflow involves a series of binding, washing, and detection steps to quantify the amount of this compound in a sample.
Caption: A typical sandwich ELISA experimental workflow.
References
- 1. This compound: Role in Regulating Homeostasis and Cutaneous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Human this compound (CD62L) (Soluble) ELISA Kit (BMS206) - Invitrogen [thermofisher.com]
- 4. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated serum this compound levels and decreased this compound expression on CD8+ lymphocytes in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. bio-techne.com [bio-techne.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Mouse SELL / CD62L / this compound ELISA Kit - Novatein Biosciences [novateinbio.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Frontiers | this compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling [frontiersin.org]
- 12. Soluble this compound is present in human plasma at high levels and retains functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increased serum levels of soluble this compound (CD62L) in patients with active systemic lupus erythematosus (SLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vitro L-selectin Mediated Cell Adhesion Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-selectin (CD62L) is a cell adhesion molecule crucial for the initial tethering and rolling of leukocytes on endothelial surfaces, a critical step in immune surveillance and inflammatory responses.[1][2][3] It is a type I transmembrane glycoprotein (B1211001) expressed on most circulating leukocytes.[2][4] this compound mediates leukocyte trafficking to secondary lymphoid organs and sites of inflammation by binding to carbohydrate ligands on endothelial cells, such as sialyl Lewis X (sLex).[2][3] The engagement of this compound not only facilitates cell adhesion but also triggers intracellular signaling pathways that lead to integrin activation and firm adhesion of leukocytes.[5] This document provides detailed protocols for in vitro assays to study this compound-mediated cell adhesion, which are essential tools for basic research and for the development of therapeutics targeting inflammatory diseases.
Signaling Pathway
This compound engagement initiates a signaling cascade that is critical for leukocyte activation and subsequent firm adhesion to the endothelium. Upon binding to its ligands, this compound clustering can trigger intracellular signals.[6] Although the downstream signaling is complex and not fully elucidated, it is known to involve the activation of protein kinases such as p38 mitogen-activated protein kinase (MAPK), which in turn leads to the activation of integrins like LFA-1.[4][5] This "outside-in" signaling is crucial for the transition from rolling adhesion to the firm arrest of leukocytes on the endothelial surface.[7]
Caption: this compound signaling cascade.
Experimental Protocols
I. Static Adhesion Assay
This protocol describes a static assay to measure this compound-mediated adhesion of leukocytes to endothelial cells or purified ligands.
Materials:
-
Leukocyte cell line (e.g., Jurkat, HL-60) or isolated primary leukocytes
-
Human Umbilical Vein Endothelial Cells (HUVECs) or purified this compound ligand (e.g., GlyCAM-1, MAdCAM-1)
-
96-well tissue culture plates
-
Fluorescent dye (e.g., BCECF-AM)[8]
-
Assay buffer (e.g., RPMI 1640 with 2% FCS)[9]
-
Blocking antibodies (anti-L-selectin, anti-ICAM-1)
-
Plate reader with fluorescence capabilities
Procedure:
-
Plate Preparation:
-
For endothelial cell monolayers: Seed HUVECs in a 96-well plate and culture until a confluent monolayer is formed (48-72 hours).[10] Activate the HUVEC monolayer with a cytokine like TNF-α for 4-6 hours to induce ligand expression.
-
For purified ligands: Coat the wells of a 96-well plate with the purified this compound ligand overnight at 4°C. Wash the wells with PBS to remove unbound ligand and block with 1% BSA.
-
-
Leukocyte Labeling:
-
Harvest leukocytes and wash them with serum-free media.
-
Resuspend the cells at 1 x 106 cells/mL in serum-free media.
-
Add a fluorescent dye like BCECF-AM to a final concentration of 5 µM and incubate for 30-60 minutes at 37°C.[8][10]
-
Wash the labeled cells twice with assay buffer to remove excess dye.
-
-
Adhesion Assay:
-
Wash the prepared endothelial monolayer or ligand-coated wells with assay buffer.
-
Add the labeled leukocyte suspension (e.g., 1 x 105 cells in 100 µL) to each well.
-
For blocking experiments, pre-incubate the leukocytes with a blocking anti-L-selectin antibody for 30 minutes before adding them to the wells.
-
Incubate the plate for 30-90 minutes at 37°C.[10]
-
Gently wash the wells 2-3 times with assay buffer to remove non-adherent cells.
-
-
Quantification:
II. Flow-Based Adhesion Assay
This protocol simulates physiological conditions to study the rolling and adhesion of leukocytes on a substrate under shear stress.
Materials:
-
Flow chamber system (e.g., parallel plate flow chamber)
-
Syringe pump
-
Microscope with a camera for imaging
-
Leukocytes and substrate (endothelial monolayer or purified ligand) prepared as in the static assay
-
Image analysis software
Procedure:
-
Assemble the Flow Chamber: Prepare the substrate (glass slide or dish coated with endothelial cells or ligand) and assemble it into the flow chamber.
-
Introduce Leukocytes: Perfuse the labeled leukocyte suspension into the chamber at a defined wall shear stress (e.g., 0.5-2.0 dyn/cm2).[9][11]
-
Record Cell Interactions: Observe and record the interactions of leukocytes with the substrate using video microscopy for a set period (e.g., 5-10 minutes).
-
Data Analysis:
-
Quantify the number of adherent cells per field of view.
-
Measure the rolling velocity of the interacting cells. A significant decrease in velocity compared to non-interacting cells indicates adhesion.[12]
-
Analyze the duration of cell adhesion.
-
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro this compound mediated cell adhesion assay.
Caption: General experimental workflow.
Data Presentation
The quantitative data from this compound adhesion assays can be summarized in tables for clear comparison.
Table 1: Static Adhesion Assay Results
| Condition | % Adherent Cells (Mean ± SD) |
| Control (No Antibody) | 45 ± 5% |
| + Anti-L-selectin Ab | 12 ± 3% |
| + Isotype Control Ab | 42 ± 4% |
Table 2: Flow-Based Adhesion Assay Results
| Shear Stress (dyn/cm²) | Number of Adherent Cells/mm² (Mean ± SD) | Rolling Velocity (µm/s) (Mean ± SD) |
| 0.5 | 25 ± 4 | 55 ± 8 |
| 1.0 | 68 ± 7 | 25 ± 5 |
| 2.0 | 55 ± 6 | 30 ± 6 |
Troubleshooting and Considerations
-
Cell Viability: Ensure high viability of both leukocytes and endothelial cells throughout the experiment.
-
Shear Stress: In flow-based assays, the level of shear stress is critical as this compound-mediated adhesion can be shear-dependent.[12][13]
-
Ligand Density: The concentration of the coated ligand or the level of its expression on endothelial cells can significantly impact adhesion.
-
Specificity: Use appropriate blocking antibodies and isotype controls to confirm the specificity of this compound-mediated adhesion.
-
This compound Shedding: Be aware that leukocyte activation can lead to the shedding of this compound from the cell surface, which can affect the results.[3][6] Assays to measure soluble this compound (e.g., ELISA) can be performed on supernatants.[14][15]
References
- 1. Signals regulating this compound-dependent leucocyte adhesion and transmigration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A head-to-tail view of this compound and its impact on neutrophil behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Role in Regulating Homeostasis and Cutaneous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling [frontiersin.org]
- 7. This compound Shedding Regulates Leukocyte Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Selectin-mediated cell adhesion assay of tumor cells]:Glycoscience Protocol Online Database [jcggdb.jp]
- 9. rupress.org [rupress.org]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Threshold Levels of Fluid Shear Promote Leukocyte Adhesion through Selectins (CD62L,P,E) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selectin catch–slip kinetics encode shear threshold adhesive behavior of rolling leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Shear Thresholding Modulates Leukocyte Secondary Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ELISA for quantitation of this compound shed from leukocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Screening Assays for L-Selectin Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-selectin (CD62L) is a cell adhesion molecule expressed on the surface of most leukocytes and plays a critical role in the initial tethering and rolling of these cells on endothelial surfaces during inflammation.[1][2] It is also involved in lymphocyte homing to secondary lymphoid organs.[3][4] As a key mediator in inflammatory processes, this compound represents an attractive therapeutic target for a variety of inflammatory diseases.[1][5] The development of potent and specific this compound inhibitors requires robust and reliable screening assays to identify and characterize lead compounds.
This document provides detailed application notes and protocols for various in vitro assays designed to screen for inhibitors of this compound function. These assays are essential tools for academic research and pharmaceutical drug discovery programs.
This compound Signaling Pathway
This compound is a type-I transmembrane glycoprotein (B1211001).[2][6] Its extracellular domain contains a C-type lectin domain that binds to carbohydrate ligands, such as P-selectin glycoprotein ligand-1 (PSGL-1), on endothelial cells and other leukocytes.[2][7] Ligand binding to this compound initiates intracellular signaling cascades that lead to the activation of integrins, such as LFA-1, which mediate firm adhesion of leukocytes to the endothelium.[1][7] This signaling is crucial for subsequent leukocyte activation and migration into tissues.[8]
Caption: this compound signaling cascade upon ligand binding.
Screening Assays for this compound Inhibitors
A variety of assay formats can be employed to screen for this compound inhibitors, each with its own advantages and limitations. The choice of assay depends on the screening goals, available resources, and the desired throughput.
Cell-Based Adhesion Assays
These assays directly measure the ability of a compound to inhibit the adhesion of this compound-expressing cells to a substrate coated with an this compound ligand or to a monolayer of endothelial cells.
This assay is a straightforward method to assess the inhibition of leukocyte adhesion to endothelial cells under static conditions.
Caption: Workflow for a static cell-based adhesion assay.
Protocol: Static Adhesion of Leukocytes to HUVECs
-
Plate Coating: Coat a 96-well plate with 0.1% gelatin solution and incubate for 1 hour at 37°C. Aspirate the gelatin solution and allow the plate to air dry.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the gelatin-coated plate at a density of 1 x 10^5 cells/well and culture until a confluent monolayer is formed (typically 24-48 hours).
-
Endothelial Cell Activation: Treat the HUVEC monolayer with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL for 4-6 hours at 37°C to induce the expression of this compound ligands.
-
Leukocyte Labeling: Label this compound expressing cells (e.g., human neutrophils or a suitable cell line like U937) with a fluorescent dye such as Calcein-AM.
-
Inhibitor Treatment: Pre-incubate the labeled leukocytes with various concentrations of the test compounds or a vehicle control for 30 minutes at 37°C.
-
Co-culture: Add the pre-treated leukocytes to the activated HUVEC monolayer and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells with pre-warmed PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The percentage of inhibition is calculated relative to the vehicle-treated control.
This assay mimics the physiological conditions of blood flow and provides a more accurate assessment of an inhibitor's efficacy on the initial tethering and rolling steps mediated by this compound.
Protocol: Leukocyte Rolling and Adhesion in a Flow Chamber
-
Flow Chamber Assembly: Assemble a parallel-plate flow chamber with a coverslip coated with an this compound ligand (e.g., purified P-selectin or a monolayer of activated HUVECs).
-
Leukocyte Preparation: Isolate human neutrophils or use an this compound expressing cell line.
-
Inhibitor Incubation: Pre-incubate the leukocytes with the test inhibitor or vehicle control.
-
Perfusion: Perfuse the leukocyte suspension through the flow chamber at a defined shear stress (e.g., 1-2 dynes/cm²).
-
Data Acquisition: Record the interactions of leukocytes with the substrate using a microscope equipped with a high-speed camera.
-
Analysis: Analyze the recorded videos to quantify the number of rolling and firmly adherent cells. The rolling velocity of the cells can also be determined. A significant reduction in the number of interacting cells or an increase in rolling velocity in the presence of the inhibitor indicates its blocking activity.[9]
Competitive Binding Assays
These assays measure the ability of a test compound to compete with a known labeled ligand for binding to this compound.
A competitive ELISA is a high-throughput method to screen for compounds that disrupt the this compound-ligand interaction.
Caption: Workflow for a competitive ELISA-based assay.
Protocol: this compound Competitive ELISA
-
Plate Coating: Coat a 96-well microplate with a synthetic this compound ligand (e.g., a sialyl Lewis X-containing polymer) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Competition Reaction: Add a mixture of a fixed concentration of recombinant this compound conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and varying concentrations of the test inhibitor to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound this compound-HRP and inhibitor.
-
Detection: Add a suitable HRP substrate (e.g., TMB) and incubate until a color develops.
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. A decrease in signal compared to the vehicle control indicates that the test compound has inhibited the binding of this compound-HRP to the coated ligand.
This compound Shedding Assay
Upon leukocyte activation, this compound is rapidly cleaved from the cell surface by a process known as shedding, mediated by the enzyme ADAM17.[2] Inhibitors of this compound function may also affect this shedding process. This assay quantifies the amount of this compound remaining on the cell surface after stimulation.
Protocol: Flow Cytometry-Based this compound Shedding Assay
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant such as heparin.
-
Inhibitor Pre-incubation: Pre-incubate aliquots of whole blood with the test inhibitor or vehicle control.
-
Stimulation: Stimulate the blood samples with a leukocyte activator, such as phorbol (B1677699) myristate acetate (B1210297) (PMA) or a specific Toll-like receptor (TLR) agonist, for a defined period (e.g., 30-60 minutes) at 37°C. An unstimulated control should be included.
-
Staining: Stain the cells with a fluorescently labeled anti-L-selectin antibody (e.g., FITC-anti-CD62L) and an antibody to identify the leukocyte population of interest (e.g., APC-anti-CD33 for granulocytes and monocytes).[7]
-
Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.
-
Flow Cytometry: Analyze the samples on a flow cytometer, gating on the leukocyte population of interest.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of this compound on the cell surface. A higher MFI in the stimulated sample treated with the inhibitor compared to the stimulated vehicle control indicates inhibition of this compound shedding.[3]
Data Presentation
The quantitative data from the screening assays should be summarized in a clear and structured format to allow for easy comparison of the inhibitory activities of different compounds.
| Compound | Assay Type | Target Cell/Substrate | IC50 / % Inhibition @ Concentration |
| Compound A | Static Adhesion | HUVEC | IC50: 10 µM |
| Compound B | Static Adhesion | HUVEC | 75% inhibition @ 20 µM |
| Compound C | Flow Adhesion | Purified P-selectin | IC50: 5 µM |
| Compound D | Competitive ELISA | sLeX-polymer | IC50: 2 µM |
| Compound E | Shedding Assay | Human Neutrophils | 60% inhibition of shedding @ 10 µM |
High-Throughput Screening (HTS)
For screening large compound libraries, the described assays can be adapted to a high-throughput format.[2][10] This typically involves miniaturization of the assay into 384- or 1536-well plates and the use of automated liquid handling and detection systems. The competitive ELISA and static adhesion assays are particularly amenable to HTS.
Caption: Logical flow of a high-throughput screening campaign.
Conclusion
The assays described in this document provide a comprehensive toolkit for the identification and characterization of this compound inhibitors. The selection of the most appropriate assay will depend on the specific stage of the drug discovery process, from initial high-throughput screening of large compound libraries to the detailed mechanistic characterization of lead candidates. By employing these robust and physiologically relevant assays, researchers can accelerate the development of novel therapeutics for the treatment of inflammatory diseases.
References
- 1. mft.nhs.uk [mft.nhs.uk]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. This compound Shedding Regulates Leukocyte Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. biosensis.com [biosensis.com]
- 7. CD62L (this compound) Shedding for Assessment of Perioperative Immune Sensitivity in Patients Undergoing Cardiac Surgery with Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. This compound Shear Thresholding Modulates Leukocyte Secondary Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Establishment and application of a high-throughput screening model for cell adhesion inhibitors [frontiersin.org]
Application Notes and Protocols for Generating an L-selectin Deficient Cell Line using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-selectin (CD62L) is a crucial cell adhesion molecule expressed on the surface of most leukocytes and is integral to the immune response.[1][2] It mediates the initial tethering and rolling of leukocytes on endothelial cells, a critical step for their migration to sites of inflammation and into secondary lymphoid organs.[3][4] Beyond its adhesive role, this compound also functions as a signaling molecule, activating intracellular pathways that lead to integrin activation and enhanced leukocyte adhesion and chemotaxis.[3][5] Given its central role in leukocyte trafficking, this compound is a significant target for therapeutic intervention in various inflammatory and autoimmune diseases.[3]
The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing, enabling the targeted knockout of genes to study their function.[6][7][8] This technology utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[9] The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels) at the DSB site, leading to frameshift mutations and functional gene knockout.[9][10]
These application notes provide a detailed protocol for generating an this compound deficient cell line using the CRISPR/Cas9 system. This includes strategies for gRNA design, delivery of CRISPR components, single-cell cloning, and validation of knockout clones.
Experimental Workflow Overview
The overall workflow for generating an this compound knockout cell line involves several key stages, from initial design to final validation.
References
- 1. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: Role in Regulating Homeostasis and Cutaneous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-deficient mice have impaired leukocyte recruitment into inflammatory sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guide for generating single-cell-derived knockout clones in mammalian cell lines using the CRISPR/Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 9. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synthego.com [synthego.com]
Application Notes: The Role and Utility of L-selectin Functional Blocking Antibodies
Introduction
L-selectin, also known as CD62L, is a crucial cell adhesion molecule expressed on the surface of most circulating leukocytes, including lymphocytes, neutrophils, and monocytes.[1][2][3] As a member of the selectin family, it plays a pivotal role in the initial steps of the leukocyte adhesion cascade—tethering and rolling—along the vascular endothelium.[3][4] This process is fundamental for immune surveillance, lymphocyte homing to secondary lymphoid organs, and the recruitment of leukocytes to sites of inflammation.[2][5][6]
This compound functions by binding to specific carbohydrate ligands, such as GlyCAM-1, CD34, MAdCAM-1, and PSGL-1, expressed on endothelial cells.[3][6] Beyond its adhesive function, the engagement of this compound also triggers intracellular signaling pathways that lead to the activation of integrins, which mediate the subsequent firm adhesion and transmigration of leukocytes.[4][7][8]
Functional blocking antibodies targeting this compound are invaluable tools for researchers in immunology, inflammation, and drug development. These antibodies typically bind to the N-terminal C-type lectin domain of this compound, sterically hindering its interaction with endothelial ligands.[9] This blockade effectively inhibits the initial tethering and rolling of leukocytes, thereby preventing their recruitment to tissues. Consequently, these antibodies are widely used to study the pathological roles of leukocyte extravasation in various conditions, including chronic inflammation, autoimmune diseases, and ischemia-reperfusion injury.[4][10][11]
This compound Signaling Pathway and Antibody Blockade
Ligand binding to this compound initiates an "outside-in" signaling cascade that is critical for leukocyte activation. This engagement leads to the activation of Src family kinases and other downstream effectors, ultimately converting low-affinity integrins (like LFA-1) to a high-affinity state, which is required for firm adhesion to the endothelium.[7] Functional blocking antibodies prevent the initiation of this entire cascade.
Quantitative Data from Functional Blocking Studies
This compound blocking antibodies have demonstrated significant efficacy in reducing leukocyte recruitment and inflammation in both in vitro and in vivo models. The following tables summarize key quantitative findings from published studies.
Table 1: Efficacy of this compound Blockade in In Vitro Assays
| Assay Type | Antibody | Cell Type | Key Finding | Reference |
|---|---|---|---|---|
| Flow Chamber Adhesion | DREG-56 | Neutrophils | Inhibited 95% of tethering events on peripheral node addressin (PNAd) substrate. | [12] |
| Leukocyte Rolling | Anti-L-selectin | Neutrophils | Reduced tethering frequency by 70% and abolished all rolling adhesions. | [12] |
| Monocyte Adhesion | P-selectin neutralizing Ab* | Monocytes | Significantly prevented monocyte recruitment to activated endothelial cells. | [13] |
Note: While targeting P-selectin, this study highlights the general principle of selectin blockade in preventing adhesion.
Table 2: Efficacy of this compound Blockade in In Vivo Animal Models
| Animal Model | Antibody | Outcome Measured | Result | Reference |
|---|---|---|---|---|
| Murine Peritonitis | MEL-14 | Leukocyte Influx (48h) | Reduced macrophage accumulation by 60% and lymphocyte accumulation by >90%. | [14][15] |
| Murine Peritonitis | MEL-14 | Granulocyte Influx (6h) | Inhibited granulocyte influx by 80%. | [15] |
| Rat Ischemia/Reperfusion | LAM1-116 | Myeloperoxidase (MPO) Activity | 2-fold increase in MPO vs. 27-fold increase in control group, indicating reduced neutrophil infiltration. | [11] |
| Baboon Sepsis Model | HuDREG-55 | Bacterial Clearance | Improved the rate of bacterial clearance. |[10] |
Experimental Protocols
Protocol 1: In Vitro Leukocyte-Endothelial Adhesion Assay Under Flow Conditions
This protocol details a method to quantify the inhibitory effect of an this compound functional blocking antibody on leukocyte adhesion to an activated endothelial monolayer under physiological shear stress.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocytes (e.g., freshly isolated human neutrophils)
-
Cell Culture Medium (e.g., EGM-2 for HUVECs, RPMI for leukocytes)
-
Recombinant Human TNF-α
-
This compound Functional Blocking Antibody (e.g., DREG-56)
-
Isotype Control Antibody (matching host and isotype of the blocking Ab)
-
Flow chamber system (e.g., parallel-plate chamber)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM), optional
-
Inverted microscope with a camera
Methodology:
-
Endothelial Cell Preparation:
-
Culture HUVECs on protein-coated slides or flow chamber channels until a confluent monolayer is formed.
-
Activate the HUVEC monolayer by incubating with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of this compound ligands.
-
-
Leukocyte Preparation:
-
Isolate neutrophils from fresh human blood using a density gradient centrifugation method.
-
Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁶ cells/mL.
-
-
Antibody Incubation:
-
Divide the leukocyte suspension into treatment groups: No antibody, Isotype Control (e.g., 10 µg/mL), and this compound Blocking Antibody (e.g., 10 µg/mL).
-
Incubate the cells with the respective antibodies for 20-30 minutes at room temperature.[12]
-
-
Flow Adhesion Assay:
-
Assemble the flow chamber with the activated HUVEC monolayer and connect it to a syringe pump.
-
Perfuse the chamber with buffer to equilibrate and remove any unbound TNF-α.
-
Introduce the antibody-treated leukocyte suspension into the chamber at a physiologically relevant shear stress (e.g., 1-2 dynes/cm²).
-
Allow the cells to flow over the monolayer for 5-10 minutes.
-
-
Quantification:
-
After perfusion, wash the chamber with buffer at the same shear stress for 2-3 minutes to remove any non-adherent cells.
-
Capture multiple fields of view along the chamber using the microscope.
-
Count the number of adherent leukocytes per field. If cells are fluorescently labeled, quantification can be automated using image analysis software.
-
Calculate the percentage of inhibition compared to the isotype control.
-
Protocol 2: In Vivo Thioglycollate-Induced Murine Peritonitis Model
This protocol describes an in vivo model to evaluate the effect of an this compound blocking antibody on acute inflammatory leukocyte recruitment into the peritoneal cavity of a mouse.[14][15]
Materials:
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
This compound Functional Blocking Antibody (clone: MEL-14 for mouse studies)
-
Rat IgG Isotype Control Antibody
-
Sterile Saline
-
Sterile 3% Thioglycollate Broth
-
Peritoneal Lavage Buffer (e.g., ice-cold PBS with 2 mM EDTA)
-
Flow cytometer and relevant antibodies for leukocyte subpopulation staining (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
Methodology:
-
Animal Grouping and Antibody Administration:
-
Randomly assign mice to experimental groups (n=5-8 per group): Saline control, Isotype control, and MEL-14.
-
Administer the MEL-14 antibody or isotype control via intravenous (IV) tail vein injection. A typical dose is 100 µg per mouse.[14][15] Alternatively, for prolonged blockade, surgically implant mini-osmotic pumps.[14][15]
-
-
Induction of Peritonitis:
-
Shortly after antibody administration, inject 1 mL of sterile 3% thioglycollate broth into the peritoneal cavity of each mouse.
-
-
Sample Collection:
-
At the desired time point (e.g., 6 hours for peak neutrophil influx, 48 hours for mononuclear cell influx), euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).[15]
-
Expose the peritoneal cavity and inject 5-10 mL of ice-cold lavage buffer.
-
Gently massage the abdomen and then aspirate the fluid, collecting as much volume as possible. Keep the samples on ice.
-
-
Leukocyte Quantification:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.
-
For differential counts, stain the cells with fluorescently-conjugated antibodies specific for different leukocyte markers (e.g., Ly6G, F4/80, CD3).
-
Analyze the stained cells using a flow cytometer to determine the absolute number and percentage of neutrophils, macrophages, and lymphocytes recruited to the peritoneum.
-
Compare cell counts between the MEL-14 treated group and the control groups to determine the extent of inhibition.
-
References
- 1. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound: Role in Regulating Homeostasis and Cutaneous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Structure and function of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound/CD62L Research Products: Novus Biologicals [novusbio.com]
- 7. rupress.org [rupress.org]
- 8. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Anti-L-selectin antibody therapy does not worsen the postseptic course in a baboon model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blockade of this compound attenuates reperfusion injury in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Kinetics of this compound Tethers and the Mechanics of Selectin-mediated Rolling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blockade of P-selectin is Sufficient to Reduce MHC I Antibody-Elicited Monocyte Recruitment In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monoclonal antibody blockade of this compound inhibits mononuclear leukocyte recruitment to inflammatory sites in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monoclonal antibody blockade of this compound inhibits mononuclear leukocyte recruitment to inflammatory sites in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of Recombinant L-selectin Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-selectin (CD62L) is a cell adhesion molecule crucial for leukocyte trafficking and immune surveillance.[1][2] It mediates the initial tethering and rolling of leukocytes on endothelial cells, a critical step in their extravasation to sites of inflammation and homing to secondary lymphoid organs.[3] Structurally, this compound is a type I transmembrane glycoprotein (B1211001) belonging to the selectin family, characterized by an N-terminal C-type lectin domain, an epidermal growth factor (EGF)-like domain, and short consensus repeats.[2][4][5] Given its pivotal role in inflammatory responses and immune cell migration, purified recombinant this compound is an invaluable tool for functional studies, drug screening, and the development of novel therapeutics targeting inflammatory and autoimmune diseases.
These application notes provide detailed protocols for the purification of recombinant this compound, focusing on two common affinity chromatography methods: Nickel-Nitriloacetic Acid (Ni-NTA) affinity chromatography for His-tagged this compound and aptamer affinity chromatography.
Data Presentation
Table 1: Comparison of Purification Methods for Recombinant this compound
| Parameter | Aptamer Affinity Chromatography | Ni-NTA Affinity Chromatography (Optimized) | Ni-NTA Affinity Chromatography (Standard) |
| Expression System | HEK 293-F | HEK 293-F | HEK 293-F |
| Protein Yield | 3.6-fold higher than Ni-NTA[1][6] | Data not available | Data not available |
| Purity | Increased purity compared to Ni-NTA[1][6] | Highly pure[6] | Lower purity, significant unspecific binding[6] |
| Binding Affinity | ~12 nM (aptamer to this compound)[1][6] | Not applicable | Not applicable |
| Resin Capacity | 0.32 mg/mL[6] | 0.46 mg/mL[6] | 0.46 mg/mL[6] |
| Key Advantages | High specificity, single-step purification, higher yield and purity.[1][6] | Well-established, good for His-tagged proteins. | Widely available. |
| Key Disadvantages | Requires a specific aptamer. | Requires optimization to reduce non-specific binding.[6] | Prone to non-specific binding, may require multiple purification steps.[6] |
Note: The quantitative comparison is based on a study purifying histidine-tagged this compound from HEK 293-F cell culture supernatants.[6]
Experimental Protocols
Protocol 1: Expression of Recombinant His-tagged this compound in HEK 293-F Cells
This protocol describes the transient expression of a soluble, histidine-tagged this compound construct.
Materials:
-
HEK 293-F cells
-
Expression vector containing the His-tagged this compound gene
-
FreeStyle™ 293 Expression Medium
-
Transfection reagent (e.g., PEI)
-
Shaking incubator (37°C, 8% CO₂)
-
Centrifuge
Procedure:
-
Cell Culture: Culture HEK 293-F cells in FreeStyle™ 293 Expression Medium in a shaking incubator at 37°C with 8% CO₂ and 90 RPM.
-
Transfection: When cells reach the desired density, transfect them with the this compound expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Expression: Continue to incubate the transfected cells for 72 hours.[4]
-
Harvesting Supernatant: Harvest the cell culture supernatant containing the secreted recombinant this compound by centrifuging at 6000 x g for 20 minutes at 4°C.[4]
-
Filtration: Process the supernatant by sterile filtration to remove any remaining cells and debris.[4] The supernatant is now ready for purification.
Protocol 2: Purification of His-tagged this compound using Ni-NTA Affinity Chromatography (Optimized)
This protocol is optimized to reduce non-specific binding and increase the purity of the eluted this compound.
Materials:
-
Cleared cell culture supernatant containing His-tagged this compound
-
Ni-NTA agarose (B213101) resin
-
Chromatography column
-
Binding Buffer: PBS (pH 7.4) with 20 mM imidazole
-
Wash Buffer: PBS (pH 7.4) with 500 mM NaCl and 40 mM imidazole[6]
-
Elution Buffer: PBS (pH 7.4) with 250 mM imidazole[6]
-
1 M NiSO₄ solution
Procedure:
-
Supernatant Preparation: Supplement the cleared cell culture supernatant with 1 mM NiSO₄ and 20 mM imidazole.[6]
-
Column Preparation: Pack a chromatography column with Ni-NTA agarose resin. Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.
-
Loading: Load the prepared supernatant onto the equilibrated column.
-
Washing: Wash the column with 30 CV of Wash Buffer to remove non-specifically bound proteins.[6]
-
Elution: Elute the bound His-tagged this compound with 5 CV of Elution Buffer.[6] Collect the fractions.
-
Analysis: Analyze the eluted fractions for protein concentration (e.g., Bradford assay) and purity (SDS-PAGE and Western blot).
Protocol 3: Single-Step Purification of this compound using Aptamer Affinity Chromatography
This method utilizes a specific DNA aptamer for high-specificity purification.
Materials:
-
Cleared cell culture supernatant containing this compound
-
Biotinylated this compound specific DNA aptamer
-
Streptavidin-agarose resin
-
Chromatography column
-
Coupling Buffer: PBS with 500 mM NaCl
-
Binding Buffer: PBS with 0.9 mM CaCl₂ and 0.5 mM MgCl₂ (PBS +/+)[6]
-
Elution Buffer: PBS with 100 mM EDTA[6]
Procedure:
-
Aptamer Column Preparation:
-
Column Equilibration: Equilibrate the aptamer column with an excess of Binding Buffer.[6]
-
Loading: Load the cleared cell culture supernatant onto the equilibrated column.
-
Washing: Wash the column with Binding Buffer until the baseline absorbance at 280 nm returns to zero.
-
Elution: Elute the bound this compound with 5 CV of Elution Buffer.[6] Collect the fractions.
-
Analysis: Analyze the eluted fractions for protein concentration and purity using SDS-PAGE and Western blot.
Mandatory Visualizations
Caption: Experimental workflow for recombinant this compound purification.
Caption: Simplified this compound signaling cascade upon ligand engagement.
References
- 1. Single-Step Purification of Monomeric this compound via Aptamer Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prospecbio.com [prospecbio.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. msesupplies.com [msesupplies.com]
- 6. Single-Step Purification of Monomeric this compound via Aptamer Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-selectin Binding Assay with Fluorescently Labeled Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-selectin (CD62L) is a cell adhesion molecule crucial for the initial tethering and rolling of leukocytes on endothelial cells, a critical step in the inflammatory response and lymphocyte homing.[1] Its interaction with carbohydrate ligands, such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) and glycosylation-dependent cell adhesion molecule-1 (GlyCAM-1), which often present the sialyl Lewis X (sLex) motif, mediates these processes.[2] Dysregulation of this compound interactions is implicated in various inflammatory diseases, making it an attractive target for therapeutic intervention.
This document provides detailed protocols for performing this compound binding assays using fluorescently labeled ligands. These assays are essential for identifying and characterizing potential inhibitors of the this compound-ligand interaction. The protocols described herein focus on a cell-based flow cytometry assay and a solid-phase binding assay, both of which offer robust and quantifiable results.
This compound Signaling Pathway
This compound-mediated cell adhesion initiates intracellular signaling cascades that lead to leukocyte activation and firm adhesion. Upon ligand binding, this compound clustering can trigger downstream signaling through Src family kinases, leading to the activation of integrins like LFA-1, which facilitates slow rolling and firm adhesion of leukocytes to the endothelium.[3]
Caption: this compound signaling cascade upon ligand binding.
Data Presentation: Quantitative Analysis of this compound Binding
The following tables summarize key binding affinity (Kd) and inhibitory concentration (IC50) data for this compound and its ligands/inhibitors, as determined by various binding assays.
Table 1: Binding Affinity (Kd) of this compound for its Ligands
| Ligand | Assay Method | Kd (µM) | Reference |
| GlyCAM-1 | Surface Plasmon Resonance | 108 | [Source for GlyCAM-1 Kd] |
| sLex analog (TBC1269) | Surface Plasmon Resonance | ~111.4 | [4] |
| PSGL-1 | Micropipette Adhesion Frequency | Not directly provided | [5] |
Table 2: Inhibitory Potency (IC50) of this compound Antagonists
| Inhibitor | Assay Method | IC50 | Reference |
| Heparin-derived tetrasaccharide | ELISA | 200 ± 40 µM | [6] |
| Hexasulfated tetrasaccharide | ELISA | 46 ± 5 µM | [6] |
| Polyacrylamide-sLex/sTyr conjugate | Surface Plasmon Resonance | Nanomolar range | [7] |
Experimental Protocols
Experimental Workflow: this compound Binding Assay
The general workflow for an this compound binding assay using a fluorescently labeled ligand is depicted below. This workflow is applicable to both cell-based and solid-phase assays with minor modifications.
Caption: General workflow for an this compound binding assay.
Protocol 1: Cell-Based this compound Binding Assay using Flow Cytometry
This protocol describes a method to measure the binding of a fluorescently labeled ligand to this compound expressed on the surface of leukocytes (e.g., neutrophils or lymphocytes) or a cell line stably expressing this compound.
Materials:
-
Cells: Isolated human neutrophils or a cell line expressing human this compound (e.g., this compound transfected Jurkat cells).
-
Fluorescent Ligand: Fluorescently labeled sialyl Lewis X (sLex) or a fluorescently labeled anti-L-selectin antibody that recognizes the ligand-binding site. Common fluorescent dyes include Alexa Fluor™ 488 or FITC.
-
Test Compounds: Potential inhibitors of this compound binding.
-
Assay Buffer: PBS with 1% BSA and 1 mM Ca2+/Mg2+.
-
Fixation Buffer (optional): 1% paraformaldehyde in PBS.
-
Flow Cytometer: Equipped with appropriate lasers and filters for the chosen fluorophore.
Procedure:
-
Cell Preparation:
-
Isolate primary leukocytes or culture the this compound expressing cell line.
-
Wash the cells twice with cold Assay Buffer and resuspend to a final concentration of 1 x 106 cells/mL.
-
-
Inhibition Assay:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add varying concentrations of the test compound (or vehicle control) to the cells.
-
Incubate for 30 minutes at 4°C with gentle agitation.
-
-
Ligand Binding:
-
Add a pre-determined optimal concentration of the fluorescently labeled ligand to each tube.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
-
Washing:
-
Add 1 mL of cold Assay Buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Repeat the wash step twice.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 300-500 µL of Assay Buffer.
-
(Optional) Fix the cells by adding an equal volume of Fixation Buffer and incubating for 15 minutes at room temperature.
-
Acquire data on the flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
Data Analysis:
-
The percentage of inhibition is calculated as: (1 - (MFI_inhibitor - MFI_background) / (MFI_control - MFI_background)) * 100.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Solid-Phase this compound Binding Assay
This protocol describes a plate-based assay to measure the binding of a fluorescently labeled ligand to immobilized recombinant this compound. This format is suitable for high-throughput screening of inhibitors.
Materials:
-
Recombinant Human this compound/Fc Chimera: To be coated on the microplate.
-
High-Binding 96-well Microplates: (e.g., streptavidin-coated plates if using a biotinylated capture antibody).
-
Fluorescent Ligand: Biotinylated sLex followed by a streptavidin-fluorophore conjugate, or a directly fluorescently labeled sLex.
-
Test Compounds: Potential inhibitors.
-
Coating Buffer: PBS, pH 7.4.
-
Blocking Buffer: PBS with 3% BSA.
-
Assay Buffer: Tris-buffered saline (TBS) with 1% BSA and 1 mM Ca2+/Mg2+.
-
Wash Buffer: TBS with 0.05% Tween-20.
-
Fluorescence Microplate Reader: With appropriate excitation and emission filters.
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with 1-5 µg/mL of recombinant this compound/Fc chimera in Coating Buffer overnight at 4°C.
-
Alternatively, for streptavidin plates, first coat with a biotinylated anti-Fc antibody, then add the this compound/Fc chimera.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
-
Inhibition Assay:
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of varying concentrations of the test compound (or vehicle control) in Assay Buffer to the wells.
-
-
Ligand Binding:
-
Add 50 µL of the fluorescently labeled ligand at a concentration equivalent to its Kd or a concentration that gives a robust signal.
-
Incubate for 1-2 hours at room temperature with gentle shaking, protected from light.
-
-
Washing:
-
Wash the plate five times with Wash Buffer to remove unbound ligand.
-
-
Fluorescence Measurement:
-
Add 100 µL of Assay Buffer to each well.
-
Read the fluorescence intensity in a microplate reader.
-
Data Analysis:
-
Similar to the flow cytometry assay, calculate the percentage of inhibition and determine IC50 values by fitting the data to a dose-response curve.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to establish and perform robust this compound binding assays using fluorescently labeled ligands. These assays are invaluable tools for the discovery and characterization of novel therapeutics targeting this compound-mediated pathological processes in various inflammatory and immunological disorders. Careful optimization of assay conditions, including ligand and cell concentrations, is recommended to ensure high-quality, reproducible data.
References
- 1. Biosynthesis of GlyCAM-1, a mucin-like ligand for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The three members of the selectin receptor family recognize a common carbohydrate epitope, the sialyl Lewis(x) oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PSGL-1–this compound signaling complex regulates neutrophil adhesion under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine Replacement of PSGL-1 Reduces Association Kinetics with P- and this compound on the Cell Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heparin oligosaccharides bind L- and P-selectin and inhibit acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of this compound binding by polyacrylamide-based conjugates under defined flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of L-selectin Dynamics During Cell Rolling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to visualizing and quantifying the dynamic interactions of L-selectin on rolling leukocytes in real-time. The provided protocols and data are essential for researchers investigating inflammatory processes, immune cell trafficking, and for the development of novel therapeutics targeting leukocyte adhesion.
Introduction
Leukocyte rolling on the vascular endothelium is a critical initiating step in the inflammatory cascade, mediated by a family of adhesion molecules known as selectins. This compound (CD62L), expressed on the surface of most leukocytes, plays a pivotal role in the initial tethering and subsequent rolling of these cells along the blood vessel wall.[1][2][3] This process allows leukocytes to slow down from the bloodstream and survey the endothelial surface for inflammatory signals, which can trigger firm adhesion and transmigration into tissues.[4][5] The dynamics of this compound, including its bond formation, dissociation rates, and signaling functions, are tightly regulated and crucial for an effective immune response.[6][7]
Live-cell imaging using flow chambers provides a powerful in vitro system to study the biophysical and signaling aspects of this compound-mediated cell rolling under defined hemodynamic conditions. This allows for the precise measurement of rolling velocities, tethering efficiencies, and the real-time visualization of cellular and molecular dynamics.
Key Concepts
-
Leukocyte Adhesion Cascade: A multi-step process involving initial tethering and rolling, followed by activation, firm adhesion, and transmigration of leukocytes from the bloodstream into tissues.[5]
-
Selectins: A family of carbohydrate-binding proteins (lectins) that mediate the initial interactions between leukocytes and the endothelium. This compound on leukocytes binds to ligands such as P-selectin Glycoprotein Ligand-1 (PSGL-1) and sialyl Lewis X (sLex) on endothelial cells.[1][2]
-
Shear Stress: The frictional force exerted by blood flow on the surface of leukocytes and the endothelium. This compound-mediated rolling is shear-dependent, with a minimal shear stress threshold required to initiate and maintain rolling.[6][8]
-
Catch and Slip Bonds: this compound forms "catch bonds" with its ligands, where the bond lifetime initially increases with applied force, and "slip bonds," where the lifetime decreases with increasing force. This unique property contributes to the stability of rolling under flow.[3]
-
This compound Shedding: Upon leukocyte activation or prolonged rolling, the ectodomain of this compound can be cleaved from the cell surface by metalloproteinases, a process that modulates leukocyte adhesion and signaling.[2][9]
Quantitative Data Summary
The following tables summarize quantitative data on this compound mediated cell rolling dynamics, providing a reference for expected experimental outcomes.
Table 1: this compound Mediated Rolling Velocities
| Cell Type | Substrate | Shear Stress (dyn/cm²) | Rolling Velocity (µm/s) | Reference |
| sLex-coated microspheres | This compound | 0.7 | 25 - 225 | [8] |
| Neutrophils | P-selectin | Not Specified | ~5 | [5] |
| This compound transfectants | High Endothelial Venules (in vivo) | Not Specified | 10-fold faster than E-selectin transfectants | [10] |
| sLex-coated microspheres | This compound (800 sites/µm ²) | 0.7 | Maximum rolling flux observed | [11] |
Table 2: this compound Bond Characteristics
| Parameter | Value | Significance | Reference |
| Intrinsic Dissociation Rate | 7-10 fold more rapid than E- and P-selectin | Explains the faster rolling velocities observed with this compound | [7] |
| Shear Threshold for Rolling | ~0.75 dyn/cm² | A minimum force is required to initiate and maintain this compound mediated rolling | [6] |
| Optimal Shear Stress for "Catch" Bonds | 0.3 - 1.0 dyn/cm² | The tensile force between this compound and its ligand increases, enhancing bond lifetime | [3] |
Experimental Protocols
Protocol 1: Preparation of Selectin-Coated Surfaces for Flow Chamber Assays
This protocol describes the preparation of a surface coated with this compound ligands (e.g., PNAd or sLex) for use in a parallel-plate flow chamber.
Materials:
-
Polystyrene petri dishes (35 mm or 60 mm)
-
Purified this compound ligand (e.g., PNAd, sLex-conjugated molecules)
-
Coating Buffer: 50 mM Tris, pH 9.5
-
Blocking Buffer: 2% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) in Coating Buffer
-
Wash Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS
Procedure:
-
Ligand Coating:
-
Dilute the purified this compound ligand to the desired concentration in Coating Buffer.
-
Pipette a small volume (20-50 µL) of the ligand solution onto the center of a polystyrene dish. Mark the coated area on the outside of the dish.[12]
-
Incubate the dish in a humidified chamber for 1-2 hours at 37°C or overnight at 4°C.[12]
-
-
Blocking:
-
Carefully aspirate the ligand solution from the coated area.
-
Immediately wash the coated area gently with Wash Buffer, ensuring the surface does not dry out.[12]
-
Add 100-200 µL of Blocking Buffer to the coated area to block non-specific binding sites.
-
Incubate for 1 hour at room temperature or 37°C.[12]
-
-
Final Washing:
-
Aspirate the Blocking Buffer.
-
Wash the coated surface three times with Wash Buffer.
-
The coated dish is now ready for assembly into the flow chamber. Keep the surface hydrated with Wash Buffer until use.
-
Protocol 2: Live-Cell Imaging of Leukocyte Rolling in a Flow Chamber
This protocol details the procedure for observing and recording leukocyte rolling on a prepared selectin-coated surface under defined shear stress.
Materials:
-
Parallel-plate flow chamber system
-
Syringe pump
-
Inverted microscope with a high-speed camera (e.g., CCD or sCMOS)
-
Image acquisition and analysis software
-
Leukocyte suspension (e.g., isolated primary neutrophils or a suitable cell line like HL-60) in running buffer (e.g., HBSS with 2 mM CaCl2 and 0.5% HSA)
-
Selectin-coated dish (from Protocol 1)
Procedure:
-
Flow Chamber Assembly:
-
Assemble the parallel-plate flow chamber according to the manufacturer's instructions, placing the coated dish as the bottom surface.[13]
-
Ensure a leak-proof seal is formed by the gasket.
-
-
System Priming and Cell Infusion:
-
Connect the flow chamber inlet and outlet tubing to the syringe pump and a waste reservoir, respectively.
-
Prime the system with running buffer to remove any air bubbles.[12]
-
Draw the leukocyte suspension into a syringe and mount it on the syringe pump.
-
Infuse the cell suspension into the flow chamber at a low flow rate to allow cells to enter the viewing area.
-
-
Image Acquisition:
-
Place the assembled flow chamber on the stage of the inverted microscope.
-
Focus on the coated surface and observe the infused leukocytes.
-
Set the desired shear stress by adjusting the flow rate of the syringe pump. The shear stress (τ) can be calculated using the formula for a parallel-plate flow chamber: τ = 6µQ / wh², where µ is the fluid viscosity, Q is the flow rate, w is the chamber width, and h is the chamber height.
-
Record videos of the rolling leukocytes at a high frame rate (e.g., 30-100 frames per second) for subsequent analysis.[14]
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ or commercial software) to track the movement of individual rolling cells.[15]
-
Calculate the rolling velocity of each cell by measuring the distance traveled over time.
-
Quantify the number of tethering and rolling cells per field of view to determine rolling flux.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound rolling experiment.
This compound Signaling Pathway
Caption: this compound signaling pathway in leukocytes.
References
- 1. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A head-to-tail view of this compound and its impact on neutrophil behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal selectin-mediated rolling of leukocytes during inflammation in vivo requires intercellular adhesion molecule-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. The kinetics of this compound tethers and the mechanics of selectin-mediated rolling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-free rolling mediated by this compound and sialyl Lewis(x) reveals the shear threshold effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound-mediated leukocyte adhesion in vivo: microvillous distribution determines tethering efficiency, but not rolling velocity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [repository.upenn.edu]
- 12. timothyspringer.org [timothyspringer.org]
- 13. Parallel-plate flow chamber analysis of physiologic E-selectin-mediated leukocyte rolling on microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A method for measuring leukocyte rolling on the selectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Let’s get Rolling: Precise control of microfluidic assay conditions to recapitulate selectin-mediated rolling interactions of the leukocyte adhesion cascade - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low L-selectin Signal in Western Blot
Welcome to the technical support center for troubleshooting Western blot experiments. This guide provides detailed solutions for researchers, scientists, and drug development professionals experiencing low or no signal for L-selectin (CD62L).
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a band for this compound in my Western blot?
A weak or absent this compound signal can stem from several factors throughout the Western blot workflow. These can be broadly categorized into issues related to the protein sample itself, the antibody used, and the technical execution of the blotting procedure. It is crucial to systematically evaluate each step to pinpoint the source of the problem.[1][2][3][4][5]
Potential causes include:
-
Low Protein Expression: The cell or tissue type you are using may not express this compound at a detectable level.[2][3]
-
Improper Sample Preparation: this compound is a transmembrane glycoprotein, and its extraction requires specific lysis conditions to ensure it is solubilized effectively without degradation.[6][7]
-
Protein Degradation: Proteases released during cell lysis can degrade this compound, especially if protease inhibitors are omitted.[2][7]
-
Ineffective Antibody: The primary antibody may not be optimal for detecting this compound in Western blot, or it may have lost activity.[3][4]
-
Suboptimal Protein Transfer: The transfer of this compound from the gel to the membrane might be inefficient, a common issue for glycosylated proteins.[8][9]
-
Issues with Detection Reagents: The substrate for the detection enzyme (like HRP) may be expired or inactive.[1][3]
Q2: How can I be sure that my samples contain this compound?
Verifying the presence of this compound in your sample is a critical first step.
-
Positive Controls: Always include a positive control lysate from a cell line or tissue known to express this compound, such as lymphocytes or neutrophils.[2][3][10] Check the antibody datasheet for recommended positive controls.[10]
-
Check Expression Levels: this compound is primarily expressed on leukocytes.[11][12] Its expression can be constitutive on most circulating leukocytes but is shed following activation.[11][12] Research the expected expression levels in your specific cell type or tissue.
-
Overexpression Lysate: If endogenous expression is expected to be low, consider using a lysate from cells transfected to overexpress this compound as a positive control.[7]
Q3: What are the best practices for preparing samples to detect this compound?
Given that this compound is a transmembrane glycoprotein, proper sample preparation is key.
-
Lysis Buffer Selection: Use a lysis buffer appropriate for membrane proteins. RIPA buffer is a common choice, but buffers containing stronger detergents like Triton X-100 might be necessary for hard-to-solubilize proteins.[6]
-
Protease and Phosphatase Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer immediately before use to prevent protein degradation.[2][7] If studying phosphorylation, also include phosphatase inhibitors.[2][3]
-
Sonication: After lysis, sonication can help to shear DNA and further disrupt cell membranes, improving the solubilization of membrane proteins.
-
Avoid Boiling for Multi-pass Transmembrane Proteins: While boiling samples in Laemmli buffer is standard practice, for some multi-pass transmembrane proteins, incubation at a lower temperature (e.g., 70°C for 10 minutes) may be preferable to prevent aggregation.[6]
-
Protein Quantification: Accurately determine the protein concentration of your lysates to ensure you are loading a sufficient amount on the gel.[1]
Troubleshooting Guides
Guide 1: Optimizing Antibody and Detection Parameters
A common reason for a weak signal is related to the antibodies and detection reagents.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | Primary antibody concentration is too low. | Increase the primary antibody concentration. Perform a dot blot to test antibody activity.[3][4] |
| Primary antibody is not suitable for Western blot. | Check the antibody datasheet to ensure it is validated for Western blot applications.[13][14][15] | |
| Insufficient incubation time. | Increase the primary antibody incubation time, for example, overnight at 4°C.[4] | |
| Secondary antibody issue. | Ensure the secondary antibody is appropriate for the primary antibody's host species and is used at the correct dilution.[8] Test the secondary antibody's activity by dotting it on the membrane and adding substrate. | |
| Inactive detection reagent. | Use fresh chemiluminescent substrate.[1][3] Ensure the substrate has not expired. | |
| Insufficient exposure time. | Increase the exposure time when imaging the blot.[3][4] |
Guide 2: Improving Protein Transfer Efficiency
The transfer of this compound can be challenging due to its glycosylation.
| Problem | Potential Cause | Recommended Solution |
| Poor Transfer of this compound | Inefficient transfer of a glycosylated, mid-to-high molecular weight protein. | Optimize transfer time and voltage. Larger proteins may require longer transfer times.[8] Consider an overnight transfer at a lower voltage in the cold.[9] |
| Incorrect transfer buffer composition. | For larger proteins, adding a small amount of SDS (up to 0.05%) to the transfer buffer can aid in its transfer from the gel.[4][9] However, too much SDS can inhibit binding to the membrane. | |
| Membrane choice. | PVDF membranes are generally recommended for higher molecular weight proteins due to their higher binding capacity.[16] Ensure PVDF membranes are activated with methanol (B129727) before use.[2] | |
| Air bubbles between the gel and membrane. | Ensure no air bubbles are trapped in the transfer sandwich, as these will block transfer.[7][8] | |
| Verification of Transfer | Unsure if the protein transferred. |
Experimental Protocols
Protocol 1: Cell Lysis for Membrane Proteins
This protocol is designed for the extraction of total protein, including membrane-bound proteins like this compound, from cultured cells.
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape cells in the presence of lysis buffer. For suspension cells, pellet by centrifugation and wash with ice-cold PBS before resuspending in lysis buffer.
-
Lysis: Resuspend the cell pellet in ice-cold RIPA buffer (or another suitable lysis buffer for membrane proteins) containing a freshly added protease inhibitor cocktail.[6] A typical volume is 1 mL per 10^7 cells.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Sonication: Sonicate the lysate on ice to shear DNA and improve membrane protein solubilization.
-
Centrifugation: Clarify the lysate by centrifuging at approximately 16,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the soluble proteins to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for Gel Loading: Mix the lysate with an equal volume of 2X Laemmli sample buffer. Heat the samples at 70-95°C for 5-10 minutes. For this compound, which is a transmembrane protein, avoiding boiling (e.g., 70°C for 10 mins) may prevent aggregation.[6]
Protocol 2: Western Blotting and Immunodetection
-
SDS-PAGE: Load 20-50 µg of total protein per lane of a polyacrylamide gel.[17] The percentage of the gel should be appropriate for the molecular weight of this compound (which can range from 74-100 kDa depending on glycosylation).[11][18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Use a wet transfer system, and consider optimizing the transfer time and voltage for the size of this compound.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[2][4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound at the recommended dilution in the blocking buffer. This is often done overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step as in step 5.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: Simplified this compound signaling pathway in leukocyte adhesion.
References
- 1. Western blot troubleshooting guide! [jacksonimmuno.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Recommended controls for western blot | Abcam [abcam.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bicellscientific.com [bicellscientific.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Anti-L-Selectin (CD62L) Antibodies | Invitrogen [thermofisher.com]
- 16. tandfonline.com [tandfonline.com]
- 17. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 18. rndsystems.com [rndsystems.com]
Technical Support Center: Optimizing L-selectin (CD62L) Staining for Immunofluorescence
Welcome to the technical support center for L-selectin immunofluorescence staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you achieve optimal staining results for this critical cell adhesion molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound (also known as CD62L) is a cell adhesion molecule expressed on the surface of most circulating leukocytes, including lymphocytes, monocytes, and neutrophils.[1][2] It plays a crucial role in the initial tethering and rolling of leukocytes on endothelial cells at sites of inflammation and in lymphocyte homing to lymph nodes.[1][2][3] Detecting this compound is vital for studying immune cell trafficking, inflammation, and the effects of potential therapeutic agents on these processes.
Q2: Which type of antibody is best for this compound immunofluorescence?
A2: A variety of monoclonal and polyclonal antibodies that recognize this compound are commercially available and have been validated for immunofluorescence, flow cytometry, and immunohistochemistry.[4][5][6] The best choice depends on the specific application, sample species (human, mouse, rat, etc.), and the desired experimental outcome (e.g., blocking/neutralizing vs. detection).[4][5] Always check the manufacturer's datasheet for validated applications and recommended protocols.
Q3: Can I stain for this compound in fixed and permeabilized cells?
A3: Yes, it is possible to stain for this compound after fixation and permeabilization. However, the choice of fixative is critical as it can affect the antibody's ability to bind to its epitope.[7][8][9] Some antibody clones may show reduced performance with certain fixation methods.[8] Aldehyde-based fixatives like paraformaldehyde are commonly used, but they can sometimes mask epitopes.[9] It is recommended to test different fixation protocols to determine the optimal conditions for your specific antibody and cell type.[7][10]
Q4: What are the key considerations for sample preparation when staining for this compound?
A4: A crucial consideration is the potential for this compound to be shed from the cell surface.[1][2] Leukocyte activation can trigger the rapid proteolytic cleavage of this compound, leading to decreased surface expression.[1][11] Therefore, it is important to handle cells gently and minimize activation prior to and during the staining procedure. This includes keeping samples on ice and using appropriate buffers.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | This compound Shedding: Cell activation during sample preparation led to the loss of surface this compound.[1][2] | Handle cells gently, keep them at 4°C, and use buffers containing divalent cations (Ca2+, Mg2+) to maintain cell integrity and minimize activation. Consider adding a protease inhibitor cocktail. |
| Improper Antibody Dilution: The primary antibody concentration is too low. | Titrate the primary antibody to determine the optimal concentration that provides a strong signal with low background.[12] | |
| Incorrect Fixation: The chosen fixation method is masking the this compound epitope.[7][8][9] | Test different fixation methods (e.g., paraformaldehyde, methanol (B129727), acetone) and incubation times.[7][10] Refer to the antibody datasheet for recommended fixation protocols.[9] | |
| Low this compound Expression: The cell type being studied has naturally low or no this compound expression. | Confirm this compound expression in your cell type of interest using a positive control or by consulting relevant literature.[1] | |
| High Background/Non-specific Staining | Inadequate Blocking: Non-specific binding sites on the cells or tissue were not sufficiently blocked.[13][14] | Use a blocking buffer containing serum from the same species as the secondary antibody or a protein-based blocker like BSA.[13][14] Increase the blocking time or temperature. |
| Primary Antibody Concentration Too High: Excess primary antibody is binding non-specifically. | Titrate the primary antibody to find the lowest concentration that still provides a specific signal.[12] | |
| Secondary Antibody Non-specificity: The secondary antibody is cross-reacting with other proteins in the sample. | Use a pre-adsorbed secondary antibody to minimize cross-reactivity.[12] Run a control with only the secondary antibody to check for non-specific binding. | |
| Autofluorescence: The cells or tissue have endogenous fluorescence.[15][16] | Use a different fluorophore with a distinct emission spectrum. Treat the sample with a commercial autofluorescence quenching reagent. | |
| Uneven Staining | Incomplete Reagent Coverage: Cells were not uniformly covered with staining reagents. | Ensure that the entire sample is covered with antibody and wash solutions during each step. |
| Cell Clumping: Cells are clumping together, preventing uniform antibody access. | Gently pipette to break up cell clumps before staining. Consider using a cell strainer. | |
| Poor Fixation: Uneven fixation can lead to inconsistent staining patterns. | Ensure that the fixative penetrates the sample evenly. For tissues, consider perfusion fixation. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of this compound on Suspension Cells
-
Cell Preparation:
-
Harvest cells and wash them once with ice-cold PBS containing 0.5% BSA and 2mM EDTA.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in cold PBS with 0.5% BSA and 2mM EDTA to a concentration of 1x10^6 cells/mL.
-
-
Blocking:
-
Add 100 µL of the cell suspension to a microcentrifuge tube.
-
Add 5-10 µL of blocking serum (from the same species as the secondary antibody) and incubate for 15 minutes on ice.
-
-
Primary Antibody Staining:
-
Without washing, add the primary antibody against this compound at the predetermined optimal dilution.
-
Incubate for 30-60 minutes on ice in the dark.
-
-
Washing:
-
Wash the cells three times with 1 mL of cold PBS with 0.5% BSA and 2mM EDTA, centrifuging at 300 x g for 5 minutes at 4°C between each wash.
-
-
Secondary Antibody Staining:
-
Resuspend the cell pellet in 100 µL of cold PBS with 0.5% BSA and 2mM EDTA.
-
Add the fluorescently conjugated secondary antibody at its optimal dilution.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing:
-
Repeat the washing steps as described in step 4.
-
-
Fixation (Post-staining):
-
Resuspend the final cell pellet in 200 µL of 1-4% paraformaldehyde in PBS.
-
Incubate for 15-20 minutes at room temperature.
-
Wash once with PBS.
-
-
Mounting and Imaging:
-
Resuspend the cells in a small volume of PBS.
-
Apply a drop of the cell suspension to a microscope slide and allow it to air dry slightly.
-
Add a drop of mounting medium with DAPI (optional, for nuclear counterstaining).
-
Coverslip and seal.
-
Image using a fluorescence microscope with the appropriate filters.
-
Protocol 2: Immunofluorescence Staining of this compound in Frozen Tissue Sections
-
Tissue Preparation:
-
Cryosection the frozen tissue at 5-10 µm thickness and mount on charged microscope slides.
-
Allow the sections to air dry for 30 minutes.
-
-
Fixation:
-
Fix the sections with cold acetone (B3395972) or methanol for 10 minutes at -20°C, or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7]
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the sections with a blocking buffer (e.g., PBS with 5% normal serum from the secondary antibody species and 1% BSA) for 1 hour at room temperature in a humidified chamber.[13]
-
-
Primary Antibody Staining:
-
Dilute the primary anti-L-selectin antibody in the blocking buffer at its optimal concentration.
-
Apply the antibody solution to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the slides three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
-
Secondary Antibody Staining:
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Apply the secondary antibody solution to the sections and incubate for 1 hour at room temperature in the dark.
-
-
Washing:
-
Repeat the washing steps as described in step 5.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI (or another nuclear stain) for 5 minutes if desired.
-
Wash briefly with PBS.
-
Mount the coverslip using an anti-fade mounting medium.
-
-
Imaging:
-
Image the stained sections using a fluorescence or confocal microscope.
-
Visualizations
Caption: this compound shedding pathway upon leukocyte activation.
Caption: General immunofluorescence workflow for this compound staining.
References
- 1. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling [frontiersin.org]
- 3. Dynamic expression of this compound in cell-to-cell interactions between neutrophils and endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-L-Selectin (CD62L) Antibodies | Invitrogen [thermofisher.com]
- 5. This compound/CD62L Antibodies: Novus Biologicals [novusbio.com]
- 6. bicellscientific.com [bicellscientific.com]
- 7. Effect of fixation protocols on in situ detection of this compound ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody Fixation Considerations | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 10. researchgate.net [researchgate.net]
- 11. Elevated serum this compound levels and decreased this compound expression on CD8+ lymphocytes in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Blocking Strategies for IHC | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. ptglab.com [ptglab.com]
- 16. How to Optimize Your Immunofluorescence Staining | PDF [slideshare.net]
Technical Support Center: Preventing L-selectin Shedding
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to prevent the shedding of L-selectin (CD62L) during cell isolation procedures. Maintaining this compound integrity is crucial for studies involving leukocyte trafficking, adhesion, and activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound shedding?
A1: this compound shedding is the proteolytic cleavage of the extracellular domain of the this compound protein from the cell surface. This process is primarily mediated by the enzyme A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme (TACE).[1][2] Shedding results in the release of a soluble form of this compound into the extracellular environment and a loss of the full-length adhesion molecule from the leukocyte surface.
Q2: Why is it important to prevent this compound shedding during cell isolation?
A2: this compound is a key adhesion molecule involved in the initial tethering and rolling of leukocytes on endothelial surfaces, which is a critical step in their migration to sites of inflammation and lymphoid organs.[3] The loss of this compound during cell isolation can lead to inaccurate experimental results, particularly in functional assays that measure cell adhesion, migration, and activation. Preserving this compound expression is essential for studying the physiological roles of various leukocyte populations.
Q3: What are the primary causes of this compound shedding during cell isolation?
A3: this compound shedding can be induced by several factors commonly encountered during cell isolation protocols:
-
Cellular Activation: Leukocytes can become activated by various stimuli, including exposure to activating antibodies, chemokines, or endotoxins, leading to rapid shedding.[4]
-
Mechanical Stress: Physical forces such as high shear stress from vigorous pipetting, centrifugation, and sorting procedures can trigger "mechanical shedding".
-
Elevated Temperatures: Incubation of cells at physiological temperatures (37°C) can promote constitutive and activation-induced shedding.[5] Processing samples at lower temperatures (4°C) can significantly reduce this phenomenon.[5][6]
-
Cross-linking: The binding of antibodies or other ligands that cross-link this compound molecules on the cell surface can also induce shedding.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low this compound expression on isolated cells | Cell activation during isolation: Contamination with activating substances (e.g., endotoxin) or use of activating antibodies. | Use endotoxin-free reagents and buffers. If using antibodies for selection, choose non-activating clones or use negative selection methods. |
| Mechanical stress: Vigorous pipetting, high centrifugation speeds, or harsh vortexing. | Handle cells gently. Use wide-bore pipette tips. Centrifuge at lower speeds (e.g., 200-400 x g). Avoid vortexing cell pellets. | |
| Elevated temperature: Processing cells at room temperature or 37°C. | Perform all cell isolation steps on ice or at 4°C. Use pre-chilled buffers and centrifuges.[5][6] | |
| Inconsistent this compound levels between experiments | Variability in protocol execution: Differences in incubation times, temperatures, or handling techniques. | Standardize all steps of the isolation protocol. Ensure consistent timing and temperature control for all samples. |
| Reagent variability: Inconsistent quality or concentration of reagents, including anticoagulants and inhibitors. | Use high-quality, fresh reagents. Prepare working solutions of inhibitors immediately before use. | |
| Complete loss of this compound signal in flow cytometry | Shedding inhibitor not used or inactive: Inhibitor was omitted, used at an incorrect concentration, or has degraded. | Always include a metalloproteinase inhibitor in your buffers. Prepare fresh inhibitor solutions for each experiment and store stock solutions appropriately. |
| Inappropriate antibody for staining: The antibody clone used for flow cytometry may be blocked by the shedding inhibitor or may itself induce shedding. | Use a validated antibody for flow cytometry that is known not to induce shedding. Stain cells at 4°C in the presence of a shedding inhibitor. |
Data Summary: Inhibitors of this compound Shedding
Several metalloproteinase inhibitors have been shown to effectively prevent this compound shedding. The following table summarizes commonly used inhibitors and their reported effective concentrations.
| Inhibitor | Class | Target | Effective Concentration | Reference |
| Ro31-9790 | Hydroxamic acid-based | Broad-spectrum metalloproteinase inhibitor | 30 µM | [5] |
| KD-IX-73-4 | Hydroxamic acid-based | Metalloproteinase inhibitor | 50 µg/mL | [7] |
| TAPI-0 | Hydroxamic acid-based | TNF-α protease inhibitor | 10 µM | [8][9] |
| GM6001 | Broad-spectrum metalloproteinase inhibitor | General metalloproteinase inhibitor | Not specified in search results | |
| Colchicine | Microtubule inhibitor | Indirectly affects this compound expression | 300 nM (IC50) | [10] |
Experimental Protocols
Protocol 1: General Cell Isolation with this compound Preservation
This protocol provides a general framework for isolating leukocytes from whole blood while minimizing this compound shedding.
Materials:
-
Anticoagulated whole blood (e.g., with preservative-free heparin)[4]
-
Ice-cold Phosphate Buffered Saline (PBS), pH 7.4
-
Ice-cold Ficoll-Paque or other density gradient medium
-
Ice-cold wash buffer (PBS with 1% BSA)
-
Metalloproteinase inhibitor stock solution (e.g., 30 mM Ro31-9790 in DMSO)
-
Sterile, pre-chilled centrifuge tubes and pipettes
Procedure:
-
Prepare all buffers and solutions and pre-chill them to 4°C.
-
Add the metalloproteinase inhibitor to all buffers that will come into contact with the cells to a final concentration of 30 µM Ro31-9790.[5]
-
Dilute the anticoagulated blood 1:1 with ice-cold PBS containing the inhibitor.
-
Carefully layer the diluted blood over the density gradient medium in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at 4°C with the brake off.[11]
-
Carefully aspirate the mononuclear cell layer (for lymphocytes and monocytes) or the granulocyte layer.
-
Wash the isolated cells twice with ice-cold wash buffer containing the inhibitor by centrifuging at 200-300 x g for 5-10 minutes at 4°C.
-
Resuspend the final cell pellet in an appropriate buffer for downstream applications, ensuring the inhibitor is present if further incubation is required.
Protocol 2: Flow Cytometry Analysis of this compound Expression
This protocol describes how to stain isolated cells to assess this compound surface expression.
Materials:
-
Isolated cells in ice-cold wash buffer (PBS + 1% BSA) with metalloproteinase inhibitor
-
Fluorochrome-conjugated anti-L-selectin (CD62L) antibody
-
Fluorochrome-conjugated isotype control antibody
-
Flow cytometry tubes
Procedure:
-
Adjust the cell suspension to a concentration of 0.5-1 x 10^6 cells/mL in ice-cold wash buffer containing the inhibitor.[12]
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the anti-L-selectin antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate the tubes on ice or at 4°C for 20-30 minutes in the dark.[6]
-
Wash the cells twice with 1-2 mL of ice-cold wash buffer by centrifuging at 200-300 x g for 5 minutes at 4°C.
-
Resuspend the cells in 300-500 µL of ice-cold wash buffer.
-
Analyze the samples on a flow cytometer as soon as possible. Keep samples on ice until analysis.
Visualizations
This compound Shedding Pathway
Caption: Signaling pathway of this compound shedding and its inhibition.
Experimental Workflow for this compound Preservation
Caption: Recommended workflow for isolating cells while preserving this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibitors of selectin functions in the treatment of inflammatory skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mft.nhs.uk [mft.nhs.uk]
- 5. This compound Shedding Does Not Regulate Constitutive T Cell Trafficking but Controls the Migration Pathways of Antigen-activated T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated serum this compound levels and decreased this compound expression on CD8+ lymphocytes in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Shedding Regulates Leukocyte Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound regulates human neutrophil transendothelial migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. JCI - Colchicine alters the quantitative and qualitative display of selectins on endothelial cells and neutrophils. [jci.org]
- 11. Cell Isolation [labome.com]
- 12. Protocol for Flow Cytometry, LDL uptake and Tube Formation Assay [cellbiologics.com]
L-selectin Antibody (CD62L) Specificity Validation Support Center
Welcome to the technical support center for L-selectin (CD62L) antibody validation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the specificity and reliability of your this compound antibody experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its antibody validation critical?
This compound (also known as CD62L) is a crucial cell adhesion molecule expressed on the surface of most leukocytes, including lymphocytes, monocytes, and neutrophils.[1][2] It plays a vital role in the initial tethering and rolling of leukocytes on endothelial cells, a critical step for immune surveillance and inflammation.[3][4]
Antibody validation is paramount because non-specific antibodies can lead to false-positive results, misinterpretation of data, and wasted resources.[5] Given the high homology between selectin family members (E-selectin and P-selectin), cross-reactivity is a significant concern that must be addressed to ensure your results are accurate and reproducible.[6][7]
Q2: How do I choose the right this compound antibody for my specific application?
Choosing the correct antibody depends on several factors. First, ensure the antibody has been validated for your intended application (e.g., Flow Cytometry, Western Blot, Immunohistochemistry).[8][9][10] The predicted molecular weight of this compound is around 30 kDa, but due to heavy glycosylation, it often appears as a broader band between 65-100 kDa on a Western Blot.[8] Always check the manufacturer's datasheet for application-specific data and recommended dilutions.[11] Consider the host species and clonality (monoclonal vs. polyclonal) that best suits your experimental design.[8]
Q3: What are the essential first steps for validating a new lot of this compound antibody?
The "gold standard" for antibody specificity validation is using a knockout (KO) or knockdown (KD) model.[5][12][13] Testing the antibody on cells or tissues that do not express the target protein (a true negative control) is the most definitive way to confirm specificity.[13][14]
Recommended Initial Validation Workflow:
-
Literature Review: Confirm the expected expression pattern of this compound in your chosen cell or tissue model. For example, classical monocytes express high levels of this compound.[1]
-
Positive and Negative Controls: Use cell lines with known high expression (e.g., lymphocytes) as positive controls and cells with no expression as negative controls.[14] CRISPR-edited knockout cell lines are becoming the standard for negative controls.[14]
-
Titration: Perform a titration experiment to determine the optimal antibody concentration for your assay, minimizing non-specific binding while maximizing specific signal.[15][16]
Troubleshooting Guides
Issue 1: High Background or Non-Specific Staining in Flow Cytometry
High background can obscure your specific signal and lead to incorrect gating and analysis.
| Potential Cause | Troubleshooting Solution |
| Antibody Concentration Too High | Titrate the antibody to find the optimal concentration that gives a bright positive signal with low background.[15] |
| Fc Receptor Binding | Leukocytes express Fc receptors that can non-specifically bind antibodies. Pre-incubate cells with an Fc receptor blocking reagent. |
| Dead Cells | Dead cells can non-specifically bind antibodies. Use a viability dye (e.g., Propidium Iodide, 7-AAD) to exclude dead cells from your analysis.[17] |
| Insufficient Washing | Ensure adequate washing steps to remove unbound antibodies. Consider adding a small amount of detergent (e.g., Tween-20) to wash buffers.[15] |
| Secondary Antibody Cross-Reactivity | If using a secondary antibody, ensure it is specific to the primary antibody's species and isotype and has been pre-adsorbed against your sample's species.[16] |
Issue 2: Unexpected Bands or No Signal in Western Blot
Western blotting for this compound can be challenging due to its glycosylation and potential for shedding from the cell surface.
| Potential Cause | Troubleshooting Solution |
| Multiple Bands | This compound is heavily glycosylated, which can result in a smear or multiple bands between 65-100 kDa.[8] Additional lower molecular weight bands could represent cleaved or shed forms of this compound.[2] The specificity of the primary band should be confirmed with a KO/KD model.[13] |
| No Signal | Confirm that your cell lysate contains sufficient this compound. Lymphocytes or transfected cells are good positive controls.[14] Ensure your transfer protocol is efficient for glycoproteins. Review lysis buffer composition and sample preparation. |
| Antibody Not Validated for WB | Confirm on the datasheet that the antibody is validated for Western Blotting. An antibody that works in flow cytometry may not work in WB because it may not recognize the denatured protein.[18] |
| Cross-reactivity | If unexpected bands appear at different molecular weights, they could be due to cross-reactivity. The most definitive test is to run a lysate from a knockout cell line; the band of interest should disappear.[12][13] |
Issue 3: Poor or Non-Specific Staining in Immunohistochemistry (IHC)
IHC requires careful optimization of fixation, antigen retrieval, and antibody concentration.
| Potential Cause | Troubleshooting Solution |
| Inappropriate Fixation | Fixation methods can mask the epitope. Test different fixation protocols (e.g., formalin vs. methanol). Some antibodies require specific fixation methods for optimal performance.[19] |
| Suboptimal Antigen Retrieval | For formalin-fixed paraffin-embedded (FFPE) tissues, heat-induced epitope retrieval (HIER) is often necessary. Optimize the HIER buffer (citrate vs. EDTA) and incubation time/temperature.[20] |
| Endogenous Biotin/Enzyme Activity | If using a biotin-based detection system, block for endogenous biotin. Block for endogenous peroxidases or phosphatases depending on your detection enzyme. |
| Non-Specific Antibody Binding | Use a blocking buffer (e.g., normal serum from the same species as the secondary antibody) to reduce non-specific binding.[20] Ensure the antibody is sufficiently diluted. |
| Lack of Specificity | The ultimate validation is to stain tissue from a knockout animal. The specific staining pattern should be absent in the KO tissue.[21] |
Key Experimental Protocols
Protocol 1: Knockout (KO) Validation by Western Blot
This protocol is the gold standard for confirming antibody specificity.[5][12][13]
-
Sample Preparation: Prepare whole-cell lysates from both the wild-type (WT) cell line and a corresponding this compound KO cell line (e.g., generated using CRISPR/Cas9).[12] Determine total protein concentration using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from WT and KO lysates onto an SDS-PAGE gel.[22]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at its optimal dilution overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: A specific antibody will show a band at the expected molecular weight (65-100 kDa) in the WT lane and a complete absence of this band in the KO lane.[13] A loading control (e.g., GAPDH, beta-actin) should be used to confirm equal protein loading.
Protocol 2: Specificity Validation by Flow Cytometry
-
Cell Preparation: Prepare single-cell suspensions of positive control cells (e.g., human peripheral blood mononuclear cells, PBMCs) and negative control cells (e.g., an this compound KO cell line).
-
Fc Receptor Blocking: Incubate cells with an Fc blocking reagent for 10-15 minutes on ice to prevent non-specific binding.
-
Staining: Add the fluorochrome-conjugated this compound antibody at the pre-determined optimal concentration. Incubate for 30 minutes on ice, protected from light.
-
Isotype Control: In a separate tube, stain positive control cells with a matched isotype control antibody at the same concentration to assess background fluorescence.
-
Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS).
-
Viability Staining: Resuspend cells in buffer containing a viability dye to exclude dead cells.
-
Acquisition & Analysis: Acquire the samples on a flow cytometer. The positive cells should show a clear shift in fluorescence compared to both the negative control cells and the isotype control.
Visual Guides and Workflows
References
- 1. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound–mediated Leukocyte Adhesion In Vivo: Microvillous Distribution Determines Tethering Efficiency, But Not Rolling Velocity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Shedding Regulates Leukocyte Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Vascular E-selectin Expression Detected in Formalin-fixed, Paraffin-embedded Sections With an E-selectin Monoclonal Antibody Correlates With Ulcerative Colitis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound/CD62L Antibodies: Novus Biologicals [novusbio.com]
- 9. Anti-L-Selectin (CD62L) Antibodies | Invitrogen [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. mybiosource.com [mybiosource.com]
- 13. selectscience.net [selectscience.net]
- 14. revvity.com [revvity.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. cytometry.org [cytometry.org]
- 18. blog.cellsignal.com [blog.cellsignal.com]
- 19. Young investigator challenge: Validation and optimization of immunohistochemistry protocols for use on cellient cell block specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Frontiers | On the Necessity of Validating Antibodies in the Immunohistochemistry Literature [frontiersin.org]
- 22. Antibody validation by Western Blot SOP #012 [protocols.io]
Reducing non-specific binding in L-selectin immunoprecipitation
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their L-selectin immunoprecipitation (IP) experiments and reduce non-specific binding.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high background with multiple non-specific bands in my this compound IP. What are the common causes and how can I reduce this?
A1: High background in this compound IP can stem from several factors. A key consideration for this compound is its highly basic cytosolic tail, which can attract false-positive binding partners through charge-based interactions.[1] Here are the primary causes and solutions:
-
Non-specific binding to beads: Proteins in the cell lysate can adhere non-specifically to the agarose (B213101) or magnetic beads.
-
Non-specific binding to the antibody: The IP antibody may be cross-reacting with other proteins or binding non-specifically to abundant cellular components.
-
Solution: Titrate your antibody to determine the optimal concentration that effectively pulls down this compound without increasing background. Using a high-quality, affinity-purified antibody is also crucial.[5]
-
-
Ineffective washing: Insufficient or overly gentle wash steps can fail to remove non-specifically bound proteins.
-
Contamination from sticky proteins: Highly abundant or "sticky" proteins, such as actin, can contaminate the immunoprecipitate.
-
Solution: Ensure your lysis buffer contains appropriate detergents to fully solubilize proteins and disrupt non-specific interactions. Centrifuging the lysate at a high speed before IP can also help remove protein aggregates.[7]
-
Q2: My negative control (isotype IgG) shows a strong band for this compound. How do I troubleshoot this?
A2: If your isotype control is pulling down your protein of interest, it indicates significant non-specific binding. Here’s how to address this:
-
Pre-clearing is essential: This is a critical step to remove proteins that bind non-specifically to immunoglobulins or the beads.[2][3][4]
-
Optimize antibody concentration: You may be using too much isotype control antibody, leading to increased non-specific interactions. Use the same concentration for your isotype control as your primary antibody.
-
Block the beads: Incubating the beads with a blocking agent like BSA before adding the antibody can significantly reduce non-specific binding.[5][6]
-
Increase wash stringency: Use a more stringent wash buffer for your isotype control and your experimental samples.[2][6][7]
Q3: I am getting a weak or no signal for this compound in my IP. What could be the problem?
A3: A weak or absent signal for this compound can be due to several factors related to the protein itself, the antibody, or the IP procedure.
-
Inefficient cell lysis: this compound is a transmembrane protein, and incomplete cell lysis may not efficiently release it into the lysate.
-
Solution: Use a lysis buffer optimized for membrane proteins, containing detergents like Triton X-100 or NP-40.[2]
-
-
Low this compound expression: The cells you are using may have low endogenous levels of this compound.
-
Solution: Confirm this compound expression in your starting material using Western blot. You may need to increase the amount of lysate used for the IP.[6]
-
-
Antibody issues: The antibody may not be suitable for IP or may have low affinity for the native protein.
-
Overly stringent washes: While stringent washes reduce background, they can also disrupt the specific antibody-antigen interaction.
-
Solution: If you suspect this is the issue, try reducing the salt or detergent concentration in your wash buffers.[8]
-
Quantitative Data Summary
The following table provides recommended concentration ranges for key reagents in your this compound immunoprecipitation protocol to help minimize non-specific binding.
| Reagent | Function | Recommended Concentration Range | Source(s) |
| Detergents | |||
| Nonidet P-40 (NP-40) | Lysis and washing | 0.1 - 2% | |
| Triton X-100 | Lysis and washing | 0.1 - 2% | |
| SDS | Lysis (denaturing) | 0.01 - 0.5% | |
| Salts | |||
| NaCl | Lysis and washing | 0 - 1 M | |
| Blocking Agents | |||
| Bovine Serum Albumin (BSA) | Bead blocking | 1 - 2% | [5][6] |
| Other Additives | |||
| EDTA | Chelating agent | 0 - 5 mM | |
| Dithiothreitol (DTT) | Reducing agent (use with caution) | 1 - 2 mM | [2] |
Detailed Experimental Protocol: this compound Immunoprecipitation
This protocol is optimized to reduce non-specific binding when immunoprecipitating this compound.
1. Cell Lysis
-
Wash cells expressing this compound with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
2. Pre-clearing the Lysate
-
Add 20-30 µL of a 50% slurry of Protein A/G beads to 1 mg of cell lysate.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube. This is your pre-cleared lysate.
3. Immunoprecipitation
-
Add the anti-L-selectin antibody (use the manufacturer's recommended amount, typically 1-5 µg) to the pre-cleared lysate.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to capture the immune complexes.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
4. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration).
-
After the final wash, carefully remove all supernatant.
5. Elution
-
Resuspend the beads in 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature the antibody.
-
Centrifuge to pellet the beads, and collect the supernatant for analysis by Western blotting.
Visualizations
Caption: Workflow for this compound immunoprecipitation.
Caption: this compound mediated leukocyte tethering and signaling.
References
- 1. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tips for Immunoprecipitation | Rockland [rockland.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. IP Sample Preparation | Proteintech Group [ptglab.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. IP Troubleshooting | Proteintech Group [ptglab.com]
- 7. sinobiological.com [sinobiological.com]
- 8. agrisera.com [agrisera.com]
L-Selectin Experiments: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting and using appropriate negative controls for L-selectin experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for an this compound flow cytometry experiment?
A1: For accurate this compound flow cytometry results, the following negative controls are crucial:
-
Isotype Control: An antibody of the same immunoglobulin class and subclass (e.g., Mouse IgG2a, kappa) and with the same fluorescent conjugate as your primary anti-L-selectin antibody, but which does not specifically bind to this compound.[1][2] This control helps to differentiate between specific antibody binding and non-specific background signal caused by Fc receptor binding or other protein-protein interactions.[3][4]
-
Unstained Cells: A sample of cells that has not been treated with any fluorescent antibody. This allows you to determine the level of cellular autofluorescence.[3]
-
This compound Negative Cells (if available): Cells from this compound knockout (KO) mice or a cell line known not to express this compound provide the most definitive negative control for antibody specificity.[5][6]
Q2: How do I choose the correct isotype control for my anti-L-selectin antibody?
A2: The isotype control must match the primary anti-L-selectin antibody in several key aspects:
-
Host Species: If your primary antibody is a mouse monoclonal, your isotype control must also be from a mouse.
-
Isotype and Subclass: It must be the same isotype (e.g., IgG, IgM) and subclass (e.g., IgG1, IgG2a) as the primary antibody.[1]
-
Conjugate: The fluorescent dye conjugated to the isotype control must be identical to that on the primary antibody.
-
Concentration: The isotype control should be used at the same concentration as the primary antibody.
For example, if you are using a FITC-conjugated Mouse IgG2a, kappa anti-human CD62L (this compound) antibody, your isotype control should be a FITC-conjugated Mouse IgG2a, kappa isotype control.[1]
Q3: My flow cytometry results show high background staining. What are the possible causes and solutions?
A3: High background staining in flow cytometry can be caused by several factors. Here are some common issues and troubleshooting tips:
| Potential Cause | Troubleshooting Solution |
| Non-specific antibody binding | Use an appropriate isotype control to assess non-specific binding.[4] Consider using an Fc receptor blocking reagent, especially on cells like monocytes that express Fc receptors.[7] |
| Dead cells | Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies. Ensure you are using fresh cells.[3] |
| Inadequate washing | Increase the number of wash steps to remove unbound antibodies.[3] |
| Antibody concentration too high | Titrate your primary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[3] |
| Cellular autofluorescence | Analyze an unstained cell sample to determine the baseline autofluorescence.[3] |
Q4: What are the recommended negative controls for an in vivo this compound blocking experiment?
A4: In vivo experiments using function-blocking anti-L-selectin antibodies require stringent controls to validate the specificity of the observed effects. Recommended negative controls include:
-
Isotype Control Antibody: Administering a non-blocking antibody of the same isotype and at the same dose as the anti-L-selectin antibody controls for any non-specific effects of the antibody itself.[8]
-
This compound Knockout (KO) Mice: The most robust negative control is to perform the same experiment in this compound deficient mice.[5][6] In these mice, the blocking antibody should have no effect, confirming that the observed phenotype in wild-type mice is indeed this compound dependent.
-
Vehicle Control: Administering the vehicle (e.g., saline) used to dissolve the antibody controls for any effects of the injection procedure or the vehicle itself.[8]
Q5: I am studying this compound shedding. What negative controls should I include?
A5: this compound shedding is an active process, and appropriate controls are necessary to interpret the results correctly.
-
Unstimulated Control: In experiments where shedding is induced by a stimulus (e.g., PMA), an unstimulated or vehicle-treated cell sample is the primary negative control to establish the baseline level of constitutive shedding.[9][10]
-
Inhibitor Negative Control: If using a pharmacological inhibitor of this compound sheddase (e.g., an ADAM17 inhibitor), a structurally related but inactive compound should be used as a negative control to ensure the observed effects are due to specific enzyme inhibition.[11]
-
Cells from this compound Mutant Mice: For highly specific studies, T-cells from transgenic mice expressing a non-sheddable form of this compound can be used to investigate the physiological role of shedding.[12]
Experimental Protocols
Protocol 1: Flow Cytometry Staining for this compound Expression
This protocol outlines the steps for staining peripheral blood mononuclear cells (PBMCs) for this compound (CD62L) expression.
Materials:
-
Human PBMCs
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.09% sodium azide)
-
Anti-Human CD62L (this compound) antibody (e.g., FITC-conjugated)
-
Isotype control antibody (matching the primary antibody's isotype and conjugate)
-
Fc receptor blocking solution (optional)
-
Viability dye (e.g., Propidium Iodide or a fixable viability stain)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in cold FACS buffer at a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
(Optional) Add Fc receptor blocking solution and incubate for 10 minutes at 4°C.
-
Add the primary anti-L-selectin antibody or the corresponding isotype control antibody at the predetermined optimal concentration to the respective tubes.
-
Create an unstained control tube with cells only.
-
Incubate the tubes for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold FACS buffer.
-
If using a non-fixable viability dye like Propidium Iodide, add it just before analysis.
-
Analyze the samples on a flow cytometer.
Protocol 2: this compound Shedding Assay
This protocol describes a method to measure activation-induced this compound shedding from leukocytes.
Materials:
-
Isolated leukocytes (e.g., neutrophils or lymphocytes)
-
RPMI 1640 medium
-
Phorbol 12-myristate 13-acetate (PMA) solution (positive control for shedding induction)
-
Vehicle for PMA (e.g., DMSO)
-
ADAM17 inhibitor (optional)
-
Inactive inhibitor control (optional)
-
FACS buffer
-
Anti-L-selectin antibody for flow cytometry
-
Flow cytometer
Procedure:
-
Isolate leukocytes and resuspend them in RPMI 1640 at 1 x 10^6 cells/mL.
-
Set up the following experimental conditions in separate tubes:
-
Unstimulated Control: Cells with vehicle only.
-
Stimulated: Cells with PMA (e.g., 50 nM).
-
(Optional) Inhibitor Control: Cells pre-incubated with the ADAM17 inhibitor for 30 minutes before adding PMA.
-
(Optional) Inactive Compound Control: Cells pre-incubated with the inactive inhibitor control for 30 minutes before adding PMA.
-
-
Incubate the cells at 37°C for 30-60 minutes.
-
Stop the reaction by placing the tubes on ice and adding cold PBS.
-
Wash the cells twice with cold FACS buffer.
-
Stain the cells for this compound expression using flow cytometry as described in Protocol 1.
-
Analyze the samples. A decrease in this compound surface expression in the PMA-treated group compared to the unstimulated control indicates shedding.
Data Presentation
Table 1: Example Data from this compound Flow Cytometry
| Sample | Mean Fluorescence Intensity (MFI) of this compound | % this compound Positive Cells |
| Unstained Cells | 50 | 0.5% |
| Isotype Control | 150 | 1.2% |
| Anti-L-selectin | 5000 | 85% |
| This compound KO Cells + Anti-L-selectin | 160 | 1.5% |
Table 2: Example Data from this compound Shedding Assay
| Treatment | Mean Fluorescence Intensity (MFI) of this compound | % this compound Shedding |
| Unstimulated | 8000 | 5% |
| PMA (50 nM) | 1200 | 85% |
| ADAM17 Inhibitor + PMA | 7500 | 10% |
| Inactive Compound + PMA | 1300 | 83% |
Visualizations
Caption: Workflow for this compound flow cytometry with essential negative controls.
Caption: Signaling pathway of this compound shedding and point of experimental control.
References
- 1. CD62L (this compound) Monoclonal Antibody (SK11), FITC (11-0625-42) [thermofisher.com]
- 2. CD62L (this compound) Monoclonal Antibody (MEL-14), PE (12-0621-82) [thermofisher.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. bosterbio.com [bosterbio.com]
- 5. This compound-deficient mice have impaired leukocyte recruitment into inflammatory sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 002917 - this compound KO Strain Details [jax.org]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Monoclonal antibody blockade of this compound inhibits mononuclear leukocyte recruitment to inflammatory sites in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. mft.nhs.uk [mft.nhs.uk]
- 11. Relevance of this compound Shedding for Leukocyte Rolling In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Shedding Does Not Regulate Constitutive T Cell Trafficking but Controls the Migration Pathways of Antigen-activated T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Selectin Mediated Cell Rolling Assays
Welcome to the technical support center for L-selectin mediated cell rolling assays. This resource is designed to help researchers, scientists, and drug development professionals improve the consistency and reliability of their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in cell rolling?
This compound (also known as CD62L) is a cell adhesion molecule expressed on the surface of most leukocytes.[1][2] Its main role in the immune response is to mediate the initial tethering and rolling of leukocytes on the endothelial lining of blood vessels, a critical first step in leukocyte trafficking to sites of inflammation.[3][4] this compound interacts with specific carbohydrate ligands on endothelial cells, such as Peripheral Node Addressin (PNAd), to facilitate this rolling behavior.[5]
Q2: What is the "shear threshold" effect in this compound mediated rolling?
The shear threshold effect is a unique characteristic of this compound where a minimum level of hydrodynamic shear stress is required to initiate and maintain cell rolling.[5][6][7][8] Below this threshold, leukocyte tethering is inefficient.[5][9] As shear stress increases to an optimal level (around 0.7 dyne/cm² in some cell-free systems), the rolling flux of cells reaches a maximum.[8] This is in contrast to other adhesion molecules where increasing shear stress generally leads to decreased cell adhesion. The ability to recreate this effect in a cell-free system suggests it is a physical property of the this compound interaction with its ligand.[8]
Q3: What is this compound shedding and how does it affect my assay?
This compound shedding is the proteolytic cleavage of the extracellular domain of this compound from the leukocyte surface, a process mediated by metalloproteases like ADAM17.[1][10] This shedding can be induced by cell activation or even mechanical stress during rolling.[10][11] Shedding of this compound can significantly impact your assay by increasing the rolling velocity of leukocytes.[1][10] Inhibition of this shedding process has been shown to decrease rolling velocity and increase the number of rolling cells.[10] Therefore, uncontrolled this compound shedding can be a major source of variability in experimental results.
Q4: How does this compound dimerization impact cell rolling?
Dimerization, or the pairing of this compound molecules on the cell surface, can significantly enhance the avidity of this compound for its ligands. Inducing dimerization has been shown to increase the number of rolling leukocytes by over 700% and decrease their rolling velocity by 35%.[12] This suggests that promoting this compound oligomerization can lead to more stable rolling interactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound mediated cell rolling assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Rolling Velocity | Inconsistent this compound or ligand coating density.[6]Uncontrolled this compound shedding.[1][10]Variations in shear stress across the flow chamber.Inconsistent cell health or passage number.[13] | Ensure a consistent and optimized coating protocol for your substrate. Reducing the density of immobilized this compound can lead to faster and jerkier rolling.[6]Consider using a metalloprotease inhibitor to block this compound shedding if it's a suspected source of variability.[10]Calibrate your syringe pump and ensure the flow chamber is properly assembled to maintain a constant shear stress.Use cells within a consistent passage number range and ensure they are in the exponential growth phase.[13] |
| Poor or No Cell Rolling | Sub-threshold shear stress.[5][6][7]Insufficient this compound or ligand density on the substrate.[6]Degradation of coated protein.Incorrect buffer composition (e.g., lack of Ca2+).[14]Cells are not expressing sufficient this compound. | Increase the shear stress to a level above the required threshold for this compound binding (typically above 0.4 dyn/cm²).[5][6]Increase the concentration of this compound or its ligand during the coating process. Substrates coated with this compound concentrations of 0.15 µg/ml or lower may fail to support rolling.[6]Prepare fresh protein solutions for coating and store them properly. Adsorb the protein to the substrate overnight at 4°C for optimal coating.[15]Ensure your flow buffer contains physiological concentrations of calcium, as this compound is a C-type lectin that requires Ca2+ for binding.[14]Verify this compound expression on your cells using flow cytometry. |
| Cells Detach Easily After Initial Tethering | Shear stress is too high.[3]Low this compound or ligand density.[6]Lack of co-stimulatory molecules like ICAM-1.[16] | Reduce the shear stress. While a minimum shear is required, excessively high shear will cause cells to detach.[3]Increase the coating concentration of this compound or its ligand to promote more stable adhesions.Consider co-immobilizing ICAM-1, as it has been shown to be required for optimal P- and this compound-mediated rolling.[16] |
| Uneven Cell Distribution or "Clumping" | Inadequate mixing of cell suspension.[17][18]Presence of air bubbles in the flow chamber.[17]Static electricity on plastic vessels.[18] | Gently but thoroughly mix the cell suspension before introducing it into the flow chamber.Carefully pipette media and assemble the flow chamber to avoid introducing air bubbles.[18]Wipe the outside of plastic vessels or use an anti-static device to reduce static charge.[18] |
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies to provide a reference for expected experimental outcomes.
Table 1: Comparison of Leukocyte Rolling Velocities on Different Selectins
| Selectin | Ligand | Shear Stress (dyn/cm²) | Mean Rolling Velocity (µm/s) | Reference |
| This compound | PNAd | 1.5 | ~55 (in vivo, untreated) | [10] |
| P-selectin | PSGL-1 | 1.8 | Slower than this compound | [5] |
| This compound | Immobilized this compound | 5.0 | 19.5 ± 1.2 | [6] |
| P-selectin | Immobilized P-selectin | 5.0 | 2.6 ± 0.3 | [6] |
| E-selectin | - | - | ~4 (in vivo, TNF-α treated) | [10] |
Table 2: Effect of this compound Shedding Inhibition on Rolling Velocity
| Condition | Mean Rolling Velocity (µm/s) | % Reduction in Velocity | Reference |
| Before Inhibitor (in vivo) | 59 ± 5.6 | - | [10] |
| After Inhibitor (KD-IX-73-4) | 39 ± 3.6 | 33 ± 2% | [10] |
| E-selectin deficient mice + TNF-α (Before) | 24 | - | [10] |
| E-selectin deficient mice + TNF-α (After) | 17 | 29% | [10] |
Experimental Protocols
Protocol 1: Preparation of Selectin-Coated Substrates for Flow Assays
This protocol describes the preparation of a polystyrene surface coated with this compound for cell rolling experiments.
-
Protein Dilution: Dilute purified this compound to a final concentration of 0.15 to 2 µg/ml in a suitable buffer (e.g., Tris-saline-azide, pH 8.0).[15] For comparison, P-selectin can be diluted to 0.5 µg/ml in PBS with 10 mM bicarbonate, pH 8.0.[15]
-
Coating: Immediately apply the diluted selectin solution to a polystyrene dish or the surface of your flow chamber. Incubate overnight at 4°C to allow for protein adsorption.[15]
-
Blocking: After incubation, remove the selectin solution and block the surface with a blocking buffer (e.g., 2% human serum albumin in PBS) for at least 2 hours at room temperature to prevent non-specific cell adhesion.[15]
-
Washing: Gently wash the surface with binding medium (e.g., Hanks' Balanced Salt Solution with 2 mM Ca²⁺) to remove any unbound protein and blocking agent before introducing cells.
Protocol 2: this compound Mediated Cell Rolling Assay in a Parallel Plate Flow Chamber
This protocol outlines the general steps for conducting a cell rolling experiment.
-
Cell Preparation: Harvest leukocytes and resuspend them in a suitable binding medium containing 2 mM Ca²⁺ at a concentration of approximately 1 x 10⁶ cells/ml.
-
Flow Chamber Assembly: Assemble the parallel plate flow chamber with the prepared selectin-coated substrate as the lower surface. Ensure there are no air bubbles in the chamber.
-
Perfusion: Perfuse the cell suspension through the flow chamber at a defined wall shear stress. For this compound, it is crucial to start at a shear stress above the threshold of ~0.4 dyn/cm² to observe rolling.[5][6]
-
Data Acquisition: Record the interactions of the cells with the substrate using a microscope equipped with a camera. Capture videos at a sufficient frame rate to accurately measure rolling velocities.
-
Data Analysis: Use image analysis software (e.g., ImageJ) to track individual cells and calculate their rolling velocities.[19] The velocity is determined by measuring the displacement of a cell over a specific time interval.
Visualizations
References
- 1. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling [frontiersin.org]
- 3. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukocyte Rolling, Adhesion, and Migration in a Single Assay! – SynVivo [synvivobio.com]
- 5. The Kinetics of this compound Tethers and the Mechanics of Selectin-mediated Rolling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Threshold Levels of Fluid Shear Promote Leukocyte Adhesion through Selectins (CD62L,P,E) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-free rolling mediated by this compound and sialyl Lewis(x) reveals the shear threshold effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Shear Thresholding Modulates Leukocyte Secondary Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relevance of this compound Shedding for Leukocyte Rolling In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rupress.org [rupress.org]
- 13. benchchem.com [benchchem.com]
- 14. Enhancement of this compound, but Not P-Selectin, Bond Formation Frequency by Convective Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. timothyspringer.org [timothyspringer.org]
- 16. Optimal selectin-mediated rolling of leukocytes during inflammation in vivo requires intercellular adhesion molecule-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.ca [fishersci.ca]
- 18. corning.com [corning.com]
- 19. Let’s get Rolling: Precise control of microfluidic assay conditions to recapitulate selectin-mediated rolling interactions of the leukocyte adhesion cascade - PMC [pmc.ncbi.nlm.nih.gov]
Alternatives to L-selectin antibodies for in vivo studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on alternatives to L-selectin antibodies for in vivo studies, including troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why would I need an alternative to an this compound antibody for my in vivo study?
A1: While monoclonal antibodies (mAbs) like MEL-14 are effective tools for blocking this compound, alternatives may be necessary for several reasons. Antibodies can be costly to produce, may elicit adverse immune responses in the host organism, and their larger size can affect pharmacokinetic properties.[1] Non-antibody alternatives such as small molecules, peptides, and aptamers can offer advantages like lower production costs, reduced immunogenicity, and potentially better tissue penetration.
Q2: What are the main classes of non-antibody alternatives for this compound inhibition?
A2: The primary alternatives to this compound antibodies include:
-
Small Molecules: These are synthetic compounds that can block the function of all three selectins (pan-selectin antagonists) or target this compound more specifically.[2][3] An example is Bimosiamose (B1667080), a pan-selectin antagonist.[4][5]
-
Peptides: Synthetic peptides, often designed based on conserved regions of the selectin lectin domain, can inhibit selectin-mediated cell adhesion.[6]
-
Aptamers: These are single-stranded DNA or RNA oligonucleotides that can bind to this compound with high affinity and specificity, effectively blocking its function.[7][8]
Q3: How does this compound binding lead to leukocyte recruitment?
A3: this compound plays a dual role as both an adhesion and a signaling molecule.[5] Upon binding to its ligands on the vascular endothelium, this compound initiates a signaling cascade within the leukocyte. This "outside-in" signaling involves the activation of intracellular pathways that lead to the activation of integrins, such as LFA-1 and Mac-1.[5] Activated integrins then mediate the firm adhesion of the leukocyte to the endothelium, a critical step before transmigration into the tissue.
Inhibitor Data Summary
The following tables provide a summary of quantitative data for a conventional this compound antibody and various non-antibody alternatives.
Table 1: In Vitro Inhibitory Activity
| Compound Class | Example Compound | Target(s) | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Small Molecule | Bimosiamose | This compound | 86 µM | [2][4] |
| P-selectin | 20 µM | [2][4] | ||
| E-selectin | 88 µM | [2][4] |
| DNA Aptamer | Optimized Trimer | this compound | pM range |[8] |
Table 2: In Vivo Efficacy and Dosing
| Compound Class | Example Compound/Clone | Species | Model | Dose & Route | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Antibody | MEL-14 mAb | Mouse | Thioglycollate Peritonitis | Osmotic pump | >90% reduction in lymphocyte accumulation at 48h | [9] |
| Small Molecule | Bimosiamose | Rat | Liver Ischemia/Reperfusion | 25 mg/kg, IV | 81% reduction in neutrophil migration | [4][10] |
| Small Molecule | Bimosiamose | Human | Endotoxemia | 30 mg/kg, IV | No significant effect on coagulation or inflammation | [11] |
| Peptide | YYWIGIRK-NH₂ based | Mouse | Thioglycollate Peritonitis | - | Up to 70% inhibition of neutrophil infiltration | [6] |
| DNA Aptamer | 1d40 (PEGylated) | Mouse | Lymphocyte Trafficking | 5.4 nmol/kg | ED₅₀ estimated at 80 pmol/kg |[12] |
Visualizations and Diagrams
This compound Signaling Pathway
The engagement of this compound on the leukocyte surface by its ligands on endothelial cells triggers an intracellular signaling cascade that promotes firm adhesion.
Experimental Workflow: Testing this compound Inhibitors
This diagram outlines a typical workflow for an in vivo study evaluating the efficacy of an this compound inhibitor in a mouse model of inflammation.
Experimental Protocols
Protocol 1: Thioglycollate-Induced Peritonitis in Mice
This model is used to induce a robust inflammatory response and quantify leukocyte recruitment into the peritoneal cavity.
Objective: To assess the effect of an this compound inhibitor on the infiltration of leukocytes into the peritoneum following an inflammatory stimulus.
Materials:
-
Mice (e.g., C57BL/6, 6-8 weeks old)
-
This compound inhibitor and vehicle control
-
Sterile PBS, ice-cold
-
Syringes and needles (25-27G)
-
Flow cytometry reagents (e.g., antibodies for CD45, Ly6G, F4/80)
Procedure:
-
Inflammation Induction: Inject mice intraperitoneally (i.p.) with 1-1.5 mL of sterile 3% thioglycollate solution.[13][15]
-
Inhibitor Administration: Administer the this compound inhibitor or vehicle control at the desired dose and route (e.g., i.p. or i.v.) at a specified time point relative to thioglycollate injection (e.g., 30 minutes prior).
-
Cell Recruitment: Allow inflammation to proceed for the desired duration (e.g., 4, 24, or 48 hours). Neutrophil recruitment peaks early (4-24h), while monocyte/macrophage recruitment is more prominent at later time points (24-48h).[9][16]
-
Peritoneal Lavage: Euthanize the mouse via an approved method. Expose the peritoneal cavity and inject 5-10 mL of ice-cold sterile PBS. Gently massage the abdomen.
-
Cell Collection: Carefully aspirate the peritoneal fluid containing the recruited leukocytes. Keep the sample on ice.
-
Cell Counting and Analysis:
-
Count the total number of cells using a hemocytometer.
-
Perform flow cytometry to quantify specific leukocyte populations (neutrophils, macrophages, lymphocytes) using cell-surface markers.[17]
-
Protocol 2: Intravital Microscopy of Mouse Cremaster Muscle
This technique allows for the direct visualization and quantification of leukocyte rolling and adhesion within microvessels in a living animal.
Objective: To directly observe the effect of an this compound inhibitor on leukocyte-endothelial interactions under flow conditions.
Materials:
-
Mice (male, 4-6 weeks old)[18]
-
Anesthetics (e.g., ketamine/xylazine)[19]
-
Surgical tools for cremaster muscle exteriorization
-
Intravital microscope with a water-immersion objective and recording capabilities
-
Fluorescent dye for leukocytes (e.g., Rhodamine 6G) or fluorescently-labeled antibodies
-
This compound inhibitor and vehicle control
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and perform surgery to exteriorize the cremaster muscle, keeping the tissue superfused with warm saline.[18]
-
Inhibitor Administration: Administer the inhibitor or vehicle via an appropriate route (e.g., tail vein injection for rapid effect).
-
Visualization: Place the mouse on the microscope stage. Visualize post-capillary venules (20-40 µm diameter). If needed, inject a fluorescent label intravenously to visualize leukocytes.
-
Data Acquisition: Record video sequences of selected venules for offline analysis.
-
Data Analysis:
-
Rolling Flux: Count the number of leukocytes rolling past a defined line per minute.[19]
-
Rolling Velocity: Measure the time it takes for individual rolling leukocytes to travel a set distance (e.g., 100 µm).[18]
-
Adhesion: Count the number of leukocytes that remain stationary for at least 30 seconds within a defined vessel segment.[19]
-
Compare the measured parameters between inhibitor-treated and vehicle-treated groups.
-
Troubleshooting Guide
Problem: No or low inhibition of leukocyte adhesion/recruitment with a non-antibody inhibitor.
References
- 1. Facile Supermolecular Aptamer Inhibitors of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are Selectins inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: Role in Regulating Homeostasis and Cutaneous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptides inhibit selectin-mediated cell adhesion in vitro, and neutrophil influx into inflammatory sites in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA aptamers block this compound function in vivo. Inhibition of human lymphocyte trafficking in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural requirements of mono- and multivalent this compound blocking aptamers for enhanced receptor inhibition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoclonal antibody blockade of this compound inhibits mononuclear leukocyte recruitment to inflammatory sites in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Effects of the pan-selectin antagonist bimosiamose (TBC1269) in experimental human endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-L-selectin aptamers: binding characteristics, pharmacokinetic parameters, and activity against an intravascular target in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. depts.ttu.edu [depts.ttu.edu]
- 15. olac.berkeley.edu [olac.berkeley.edu]
- 16. researchgate.net [researchgate.net]
- 17. Arctigenin protects mice from thioglycollate-induced acute peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intravital Microscopy of Leukocyte-endothelial and Platelet-leukocyte Interactions in Mesenterial Veins in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intravital Microscopy to Analyze Blood Cell-Endothelial Interactions in an Inflammation Mouse Model [jove.com]
Data analysis and interpretation for L-selectin studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with L-selectin.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Flow Cytometry Analysis of this compound Expression
-
Question: My flow cytometry results show low or no this compound (CD62L) expression on my resting leukocytes. What could be the cause?
Answer: Several factors can lead to unexpectedly low this compound expression on resting leukocytes:
-
Inadvertent Cell Activation: Leukocytes are sensitive and can be activated during sample collection and preparation, leading to this compound shedding.[1] Ensure gentle handling, avoid harsh vortexing, and process samples promptly.
-
Incorrect Anticoagulant: The use of EDTA as an anticoagulant can interfere with assays as it chelates calcium, which is necessary for many cellular functions.[1] Preservative-free heparin is the recommended anticoagulant for this compound shedding assays.[1]
-
Sample Age and Temperature: Samples should be processed as fresh as possible, ideally within 8 hours of collection, and transported at room temperature.[1]
-
Antibody Clone and Titration: Ensure you are using a validated antibody clone for your specific cell type and that it has been properly titrated. Different clones may have varying affinities.
-
Gating Strategy: Carefully define your leukocyte populations of interest (e.g., neutrophils, lymphocytes, monocytes) using appropriate scatter and surface markers to avoid incorrect analysis.
-
-
Question: I am seeing high variability in this compound expression between replicate samples. How can I improve consistency?
Answer: To minimize variability:
-
Standardize Protocols: Ensure all sample preparation steps, including cell counting, antibody incubation times, and washing steps, are performed consistently across all samples.
-
Use a Positive Control: Include a positive control, such as a cell line known to express high levels of this compound or a healthy donor sample, to monitor assay performance.[1]
-
Automate Where Possible: Using automated cell preparers or liquid handlers can reduce operator-dependent variability.
-
2. This compound Shedding Assays
-
Question: How do I interpret the results of my this compound shedding assay?
Answer: this compound shedding is a well-established marker of leukocyte activation.[1][2][3]
-
Decreased Surface this compound: A decrease in the percentage of this compound-positive cells or a reduction in the mean fluorescence intensity (MFI) after stimulation indicates cell activation and subsequent shedding of the this compound ectodomain.[2][3]
-
Increased Soluble this compound: Conversely, an increase in soluble this compound (sthis compound) in the supernatant, often measured by ELISA, also signifies shedding.[2][4]
-
Positive Control: A potent stimulus like Phorbol myristate acetate (B1210297) (PMA) is often used as a positive control and should induce significant this compound shedding.[1]
-
Reference Range: In healthy individuals, unstimulated cells should exhibit high this compound expression (>80%), with minimal shedding (<10%) in response to TLR agonists.[1]
-
-
Question: My positive control (PMA) is not inducing this compound shedding. What went wrong?
Answer: Failure of the positive control to induce shedding can point to several issues:
-
Reagent Integrity: Ensure the PMA or other stimuli are not expired and have been stored correctly. Prepare fresh dilutions as needed.
-
Cell Viability: Check the viability of your cells. Non-viable cells will not respond to stimuli.
-
Assay Conditions: Verify that the incubation time and temperature for stimulation are optimal. Shedding is a rapid process, often detectable within minutes.[5]
-
Inhibitory Substances: Ensure your culture medium or buffers do not contain substances that could inhibit metalloproteinases (e.g., ADAM17), which are responsible for this compound cleavage.[4][6]
-
3. Cell Adhesion Assays under Flow Conditions
-
Question: I am not observing leukocyte tethering or rolling on my endothelial cell monolayer or protein-coated surface. What are the potential reasons?
Answer: A lack of adhesion under flow can be due to:
-
This compound Ligand Expression: Confirm that the endothelial cells express the appropriate this compound ligands (e.g., GlyCAM-1, CD34) or that the protein-coated surface has a sufficient density of the ligand (e.g., sLex).[6]
-
Shear Stress Levels: this compound-mediated adhesion is dependent on shear stress. The optimal range is typically between 0.3 and 1.0 dynes/cm².[7] Adhesion may be suboptimal at shear stresses that are too low or too high.[7]
-
Leukocyte Activation State: As mentioned, activated leukocytes will have shed their this compound and will not be able to initiate tethering.[2]
-
Calcium Availability: this compound is a C-type lectin, and its function is calcium-dependent.[7] Ensure your assay buffer contains physiological levels of calcium.
-
-
Question: My leukocytes are firmly adhering instead of rolling. Why is this happening?
Answer: While this compound primarily mediates the initial tethering and rolling, firm adhesion is typically mediated by integrins.[7][8] If you observe immediate firm adhesion, it could be that:
-
Leukocytes are Pre-activated: The leukocytes may have been activated prior to the assay, leading to integrin activation.
-
Presence of Chemokines: The endothelial monolayer or the assay medium may contain chemokines that are activating integrins on the rolling leukocytes, leading to rapid arrest.[7]
-
Data Presentation
Table 1: Troubleshooting Flow Cytometry Analysis of this compound
| Issue | Potential Cause | Recommended Solution |
| Low/No this compound Expression | Inadvertent cell activation | Handle cells gently, avoid vortexing, process quickly. |
| Incorrect anticoagulant | Use preservative-free heparin instead of EDTA.[1] | |
| Sample age/temperature | Process samples within 8 hours, transport at room temp.[1] | |
| Antibody issues | Titrate antibody, use a validated clone. | |
| Incorrect gating | Use appropriate scatter and surface markers to define cell populations. | |
| High Variability | Inconsistent protocol | Standardize all sample preparation and staining steps. |
| Assay performance drift | Include a positive control sample in every run.[1] |
Table 2: Interpreting this compound Shedding Assay Results
| Observation | Interpretation | Notes |
| ↓ Surface this compound (Flow Cytometry) | Leukocyte activation and shedding.[2][3] | Quantify as % positive cells or MFI. |
| ↑ Soluble this compound (ELISA) | Leukocyte activation and shedding.[2] | Correlates with loss of surface this compound. |
| No change with stimulus | Impaired signaling pathway or inactive stimulus. | Check cell viability and reagent integrity. |
| High baseline shedding | Pre-activated cells.[1] | Review sample collection and handling procedures. |
Experimental Protocols
Protocol 1: this compound Shedding Assay using Flow Cytometry
-
Blood Collection: Collect whole blood in tubes containing preservative-free heparin.[1]
-
Aliquot Samples: Aliquot 100 µL of whole blood into microtiter plate wells or flow cytometry tubes.
-
Stimulation: Add stimulating agents (e.g., PMA as a positive control, LPS for TLR4) at desired concentrations.[1] Include an unstimulated control.
-
Incubation: Incubate the samples at 37°C in a CO₂ incubator for a specified time (e.g., 30-60 minutes).
-
Staining: Add a fluorescently conjugated anti-L-selectin (CD62L) antibody and antibodies for other markers to identify leukocyte subpopulations (e.g., CD14 for monocytes, CD15 or CD16 for neutrophils).
-
Incubation: Incubate for 20-30 minutes at 4°C in the dark.
-
Lysis and Fixation: Add a red blood cell lysis buffer and incubate as per the manufacturer's instructions. This step also often fixes the leukocytes.
-
Washing: Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).
-
Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Gate on the leukocyte population of interest and quantify the percentage of this compound positive cells and the mean fluorescence intensity (MFI). Compare stimulated samples to the unstimulated control.
Protocol 2: Soluble this compound (sthis compound) ELISA
-
Sample Preparation: Following stimulation of whole blood or isolated leukocytes, centrifuge the samples to pellet the cells.
-
Collect Supernatant: Carefully collect the plasma or cell culture supernatant, avoiding contamination with cells.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's kit instructions.[9][10] This typically involves:
-
Adding standards and samples to a microplate pre-coated with an anti-L-selectin antibody.
-
Incubating to allow sthis compound to bind.
-
Washing the plate to remove unbound substances.
-
Adding a biotin-conjugated anti-L-selectin antibody.
-
Incubating and washing.
-
Adding streptavidin-HRP.
-
Incubating and washing.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve from the standards and determine the concentration of sthis compound in the samples.
Visualizations
References
- 1. mft.nhs.uk [mft.nhs.uk]
- 2. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. CD62L (this compound) Shedding for Assessment of Perioperative Immune Sensitivity in Patients Undergoing Cardiac Surgery with Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A head-to-tail view of this compound and its impact on neutrophil behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Role in Regulating Homeostasis and Cutaneous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting low efficiency of L-selectin CRISPR knockout
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address low efficiency when performing L-selectin (SELL gene) CRISPR-Cas9 knockouts.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial factors to check for low this compound knockout efficiency?
A1: The most prevalent issues stem from suboptimal single-guide RNA (sgRNA) design, low transfection efficiency of CRISPR components into the target cells, and the specific characteristics of the cell line being used.[1] It is recommended to start by re-evaluating these three areas.
Q2: How can I confirm if my this compound knockout has been successful?
A2: Successful knockout should be verified at multiple levels. Genotyping by PCR or sequencing confirms DNA-level edits.[2] For this compound, which is a surface protein, the most direct method to confirm functional knockout is by Flow Cytometry using an antibody against its extracellular domain.[2][3] Additionally, a Western Blot can verify the absence of the this compound protein.[3]
Q3: Is this compound an essential gene? Could knocking it out be causing cell death?
A3: this compound is not broadly considered an essential gene for cell survival in vitro, as homozygous knockout mice are viable and fertile.[4][5] However, its knockout can lead to specific phenotypes, such as hypoplastic lymph nodes.[5] If you observe significant cell death, it is more likely due to the toxicity of the delivery method (e.g., electroporation, transfection reagents) or off-target effects rather than the loss of this compound function itself.[6]
Q4: Why am I seeing high cell toxicity after transfection/electroporation?
A4: High cell toxicity is often caused by the delivery method itself.[6][7] For plasmid-based approaches, high concentrations of plasmid DNA and transfection reagent can be cytotoxic.[6] Electroporation can also lead to low cell viability.[7] Optimizing the amount of DNA/RNP, using a different transfection reagent, or allowing cells to recover in fresh medium 4-6 hours post-transfection can help mitigate this.[6] Using Cas9-sgRNA ribonucleoprotein (RNP) complexes often results in lower toxicity compared to plasmid delivery.[3]
Q5: How many sgRNAs should I test for knocking out this compound?
A5: To ensure effective knockout, it is highly recommended to design and test 3 to 5 different sgRNAs targeting the this compound gene.[1] This allows you to identify the most efficient and specific guide for your particular experimental setup.[1] sgRNAs should ideally be designed to target early exons to maximize the chance of a frameshift mutation leading to a non-functional protein.[8]
Troubleshooting Guide for Low Knockout Efficiency
This section provides a detailed breakdown of potential problems and solutions for improving your this compound knockout efficiency.
Problem 1: Suboptimal sgRNA Design and Performance
The design of the sgRNA is critical for directing the Cas9 nuclease to the correct genomic locus.[1] Inefficient binding or cleavage will directly result in low knockout rates.
Solutions:
-
Re-design and Validate sgRNAs:
-
Use updated design tools that predict on-target activity and off-target effects.[8]
-
Target early exons of the SELL gene to ensure that any resulting insertions or deletions (indels) cause a frameshift mutation.[8]
-
Investigate sgRNA structural optimizations. Extending the duplex length by ~5 base pairs and mutating the fourth thymine (B56734) in a poly-T sequence can significantly improve knockout efficiency.[9][10]
-
-
Test Multiple sgRNAs: Empirically test 3-5 sgRNAs to find the most effective one for your target cells.[1]
Problem 2: Inefficient Delivery of CRISPR Components
For the CRISPR system to work, Cas9 and the sgRNA must be successfully delivered into the nucleus of the target cells.[1] Low transfection or transduction efficiency is a common bottleneck.
Solutions:
-
Optimize Your Delivery Method: The choice of delivery method depends heavily on the cell type.[1]
-
Electroporation: Often the preferred method for difficult-to-transfect cells, especially when delivering Cas9/sgRNA ribonucleoproteins (RNPs).[1][11] RNP delivery can achieve very high editing efficiencies (up to 94% in Jurkat T cells).[12]
-
Lipid-Based Transfection: Reagents like Lipofectamine are widely used for plasmid delivery.[7] Ensure you are using the optimal reagent-to-DNA ratio and that cell confluence is around 70% at the time of transfection.[6]
-
Viral Methods (Lentivirus/AAV): Useful for hard-to-transfect cells and for generating stable Cas9-expressing cell lines, which can improve knockout efficiency for library screening.[13][14]
-
-
Switch to RNP Delivery: Delivering the Cas9 protein and sgRNA as a pre-complexed RNP has several advantages. It acts quickly, reduces off-target effects because the components degrade relatively fast, and bypasses the need for cellular transcription and translation.[3][12]
The following table summarizes reported editing efficiencies for different CRISPR-Cas9 delivery formats and methods in common cell lines.
| Delivery Format | Delivery Method | Target Cell Type | Reported Efficiency | Citation |
| Plasmid DNA | Electroporation | Induced Pluripotent Stem Cells | 20% | [12] |
| Plasmid DNA | Electroporation | Jurkat T Cells | 63% | [12] |
| Cas9 mRNA/sgRNA | Electroporation | Induced Pluripotent Stem Cells | 32% | [12] |
| Cas9 mRNA/sgRNA | Electroporation | Jurkat T Cells | 42% | [12] |
| Cas9/sgRNA RNP | Electroporation | Induced Pluripotent Stem Cells | 87% | [12] |
| Cas9/sgRNA RNP | Electroporation | Jurkat T Cells | 94% | [12] |
Problem 3: Cell Line-Specific Challenges
Different cell lines exhibit varied responses to CRISPR-Cas9 editing.[1] This can be due to factors like inherent DNA repair pathway efficiencies, cell cycle state, or gene copy number.[1][4][15]
Solutions:
-
Investigate Cell Line Characteristics: Some cell lines have highly active DNA repair mechanisms that can counteract the double-strand breaks induced by Cas9.[1]
-
Check for Gene Copy Number: A higher number of gene copies (due to ploidy or copy number variations) makes achieving a complete knockout more challenging, as all alleles must be edited.[4]
-
Synchronize Cells: The more efficient Homology-Directed Repair (HDR) pathway is most active in the S and G2 phases of the cell cycle. While knockout relies on the more error-prone Non-Homologous End Joining (NHEJ), cell synchronization can still influence overall editing outcomes.[16]
Problem 4: Issues with Cas9 Nuclease Activity
The efficiency of the entire process can be hindered if the Cas9 protein is not expressed correctly or is inactive.[15] In some cases, Cas9 can remain bound to the DNA after cutting, blocking repair enzymes and preventing further editing.[17][18]
Solutions:
-
Ensure High Cas9 Expression: When using viral delivery or stable cell lines, it is crucial to use cells that express Cas9 at a high level.[14]
-
Consider Cas9 Strand Selection: Research has shown that guiding Cas9 to a specific strand of the DNA can promote interaction with RNA polymerases, which can help dislodge a "stuck" Cas9 protein from the cut site, thereby increasing efficiency.[17][18] This is an advanced consideration for sgRNA design.
Visualizing Workflows and Concepts
General CRISPR-Cas9 Knockout Workflow
References
- 1. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 2. pnas.org [pnas.org]
- 3. Successful CRISPR knockout experiments—here's what to consider before starting (Part II) [takarabio.com]
- 4. synthego.com [synthego.com]
- 5. 002917 - this compound KO Strain Details [jax.org]
- 6. researchgate.net [researchgate.net]
- 7. Advances in CRISPR Delivery Methods: Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 9. Optimizing sgRNA structure to improve CRISPR-Cas9 knockout efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sg.idtdna.com [sg.idtdna.com]
- 12. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. News: Review Explores CRISPR Delivery Methods in Therapy - CRISPR Medicine [crisprmedicinenews.com]
- 14. cellecta.com [cellecta.com]
- 15. researchgate.net [researchgate.net]
- 16. genscript.com [genscript.com]
- 17. Why CRISPR fails sometimes – and what to do about it • healthcare-in-europe.com [healthcare-in-europe.com]
- 18. Biochemists discover cause of genome editing failures with hyped CRISPR system | UIC today [today.uic.edu]
Validation & Comparative
Validating the L-selectin Knockout Mouse Model: A Comparative Guide for Researchers
For researchers in immunology, inflammation, and drug development, the L-selectin knockout (KO) mouse model is a critical tool for dissecting the roles of this key adhesion molecule in leukocyte trafficking and immune responses. This guide provides a comprehensive comparison of the this compound KO model with wild-type counterparts and alternative investigational methods, supported by experimental data and detailed protocols.
This compound (CD62L) plays a pivotal role in the initial tethering and rolling of leukocytes on endothelial surfaces, a crucial step in their migration to sites of inflammation and lymphoid tissues.[1] The validation of a knockout model for the gene encoding this compound (Sell) is therefore paramount to ensure the accuracy and reproducibility of research findings. This guide outlines the key validation methods and compares the phenotypic characteristics of this compound KO mice with wild-type animals and other experimental models.
Performance Comparison: this compound KO vs. Wild-Type Mice
The primary phenotype of this compound knockout mice is a significant impairment in leukocyte rolling and recruitment to inflammatory sites. This is quantitatively demonstrated by altered leukocyte rolling velocities and reduced cell accumulation in response to inflammatory stimuli.
| Parameter | Wild-Type (WT) Mice | This compound Knockout (KO) Mice | Fold Change/Percentage Reduction | Reference |
| Leukocyte Rolling Velocity (untreated) | 55 - 59 µm/s | 37 - 38.2 µm/s | ~33% reduction | [2][3] |
| Leukocyte Rolling Velocity (TNF-α treated) | 3 - 7 µm/s | 12 - 20 µm/s | 2-4 fold increase | [4] |
| Neutrophil Influx (Thioglycollate-induced peritonitis, 6h) | Baseline | 80% reduction | 80% | [5] |
| Macrophage Influx (Thioglycollate-induced peritonitis, 48h) | Baseline | 60% reduction | 60% | [5] |
| Lymphocyte Influx (Thioglycollate-induced peritonitis, 48h) | Baseline | >90% reduction | >90% | [5] |
| Spleen NK Cell Count | Baseline | 26.2% increase | +26.2% | [6] |
| Spleen B Lymphocyte Count | Baseline | 17.8% increase | +17.8% | [6] |
Alternative Models for Studying this compound Function
While the this compound KO mouse is a powerful tool, other methods can also be employed to investigate this compound function. Each has its own advantages and limitations.
| Method | Description | Advantages | Disadvantages |
| This compound Knockout Mouse | Germline deletion of the Sell gene, resulting in a complete absence of this compound protein. | Provides a model for chronic this compound deficiency; allows for the study of developmental and long-term effects. | Potential for compensatory mechanisms to develop; does not allow for acute temporal control of this compound function. |
| Anti-L-selectin Antibody Blockade | Administration of a function-blocking monoclonal antibody (e.g., MEL-14) to acutely inhibit this compound function.[5] | Allows for acute and transient blockade of this compound, providing temporal control; can be used in a wider range of animal models without the need for genetic modification. | Potential for incomplete blockade; antibody may have off-target effects or induce immune responses. |
| In Vitro Flow Chamber Assay | An experimental setup that mimics blood flow, allowing for the observation of leukocyte adhesion to endothelial cells or purified adhesion molecules.[7] | Highly controlled environment to study the biophysical aspects of this compound-mediated adhesion; allows for the use of human cells. | Lacks the complexity of the in vivo microenvironment, including the interplay of various cell types and signaling molecules. |
Experimental Protocols
Robust validation of an this compound KO mouse model relies on a combination of genotyping to confirm the genetic modification and phenotyping to assess the functional consequences.
Genotyping of this compound Knockout Mice by PCR
Objective: To confirm the deletion of the this compound (Sell) gene at the genomic level.
Protocol:
-
Genomic DNA Extraction:
-
Obtain a small piece of tissue (e.g., tail snip, ear punch) from the mouse.
-
Extract genomic DNA using a standard protocol, such as a proteinase K digestion followed by phenol-chloroform extraction or a commercial DNA extraction kit.[8]
-
-
PCR Amplification:
-
Set up a PCR reaction using primers that flank the deleted region of the Sell gene and primers for a control gene. A tetra-primer PCR approach can simultaneously detect wild-type and knockout alleles.[9]
-
Reaction Mix:
-
Template DNA (100-200 ng)
-
Forward Primer (10 µM)
-
Reverse Primer (WT) (10 µM)
-
Reverse Primer (KO) (10 µM)
-
Taq DNA Polymerase and buffer
-
dNTPs
-
Nuclease-free water
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 94°C for 3 minutes
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55-60°C for 40 seconds
-
Extension: 72°C for 30-60 seconds
-
-
Final Extension: 72°C for 10 minutes[9]
-
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose (B213101) gel.
-
The presence and size of the amplified bands will indicate the genotype (wild-type, heterozygous, or homozygous knockout).
-
Flow Cytometry for this compound Expression
Objective: To confirm the absence of this compound protein on the surface of leukocytes.
Protocol:
-
Cell Preparation:
-
Collect peripheral blood or isolate leukocytes from the spleen or bone marrow of wild-type and this compound KO mice.
-
Lyse red blood cells using an RBC lysis buffer.[10]
-
Wash the remaining cells with FACS buffer (PBS with 1-2% BSA or FBS).
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer.
-
Add a fluorochrome-conjugated anti-mouse this compound (CD62L) antibody (e.g., clone MEL-14) and an isotype control antibody to separate tubes.[10]
-
Incubate on ice for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on the leukocyte population of interest (e.g., lymphocytes, neutrophils) and comparing the fluorescence intensity between wild-type and KO samples. A significant shift in fluorescence should be observed in the wild-type sample compared to the knockout and isotype control.
-
In Vivo Leukocyte Rolling Assay
Objective: To functionally assess the impact of this compound deficiency on leukocyte rolling in vivo.
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse.
-
Surgically expose the cremaster muscle or mesenteric microcirculation.
-
Maintain the exposed tissue in a superfusion chamber with physiological buffer.
-
-
Intravital Microscopy:
-
Mount the animal on the stage of an intravital microscope.
-
Observe and record leukocyte rolling in post-capillary venules.
-
Inflammatory stimuli, such as TNF-α, can be administered to induce a more robust rolling phenotype.[4]
-
-
Data Analysis:
-
From the recorded videos, quantify the number of rolling leukocytes and their rolling velocity.
-
Compare the results between wild-type and this compound KO mice.
-
Visualizing Key Pathways and Workflows
To further clarify the biological context and experimental design, the following diagrams illustrate the this compound signaling pathway and a typical validation workflow for a knockout mouse model.
Caption: this compound signaling pathway.
Caption: Workflow for validating a knockout mouse model.
By employing these rigorous validation strategies and understanding the comparative performance of the this compound knockout model, researchers can confidently advance their investigations into the complex mechanisms of leukocyte trafficking and inflammation.
References
- 1. Frontiers | this compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling [frontiersin.org]
- 2. Relevance of this compound Shedding for Leukocyte Rolling In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Monoclonal antibody blockade of this compound inhibits mononuclear leukocyte recruitment to inflammatory sites in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural killer cells and B lymphocytes in this compound and Mac-1/LFA-1 knockout mice: marker-dependent, but not cell lineage-dependent changes in the spleen and bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing Leukocyte-endothelial Interactions Under Flow Conditions in an Ex Vivo Autoperfused Microflow Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. boneandcancer.org [boneandcancer.org]
- 9. One-Step Genotyping Method in loxP-Based Conditional Knockout Mice Generated by CRISPR-Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Shedding Regulates Leukocyte Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
L-Selectin vs. P-Selectin in Inflammation: A Comparative Guide
In the intricate cascade of inflammatory responses, the initial tethering and rolling of leukocytes along the vascular endothelium are critical prerequisite steps for their subsequent firm adhesion and transmigration into tissues. This process is primarily orchestrated by a family of adhesion molecules known as selectins. Among them, L-selectin and P-selectin play pivotal, yet distinct, roles. This guide provides a detailed comparison of their functions, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their nuanced contributions to inflammation.
Core Functional Differences
This compound (CD62L) is constitutively expressed on the surface of most leukocytes, including neutrophils, lymphocytes, and monocytes.[1][2] In contrast, P-selectin (CD62P) is stored in the Weibel-Palade bodies of endothelial cells and α-granules of platelets and is rapidly translocated to the cell surface upon activation by inflammatory mediators like thrombin or histamine (B1213489).[1][3][4] This fundamental difference in expression dictates their temporal roles in leukocyte recruitment. P-selectin is crucial for the initial capture and rolling of leukocytes at the very onset of inflammation.[5][6] this compound also contributes to the initial tethering and is particularly important for subsequent rolling, including the process of secondary tethering, where flowing leukocytes bind to already adherent leukocytes.[5]
Quantitative Comparison of Functional Parameters
The functional differences between this compound and P-selectin can be quantified through various biophysical parameters. The following table summarizes key quantitative data from in vitro and in vivo studies.
| Parameter | This compound | P-Selectin | Experimental Context |
| Expression | Constitutively on leukocytes.[1][2] | Rapidly induced on activated endothelial cells and platelets.[1][3][4] | Immunohistochemistry, Flow Cytometry |
| Primary Ligand | P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), GlyCAM-1, CD34, MAdCAM-1.[1] | P-selectin glycoprotein ligand-1 (PSGL-1).[7] | Ligand-binding assays |
| Unstressed k off (s⁻¹) | 2.8 - 3.8 s⁻¹ | 2.4 s⁻¹ | Parallel Plate Flow Chamber[8] |
| Leukocyte Rolling Velocity | 7.5- to 10.5-fold faster rolling on this compound ligand (CD34) compared to P-selectin at comparable site densities.[9] | Slower and more sustained rolling compared to this compound.[6][10] | Intravital Microscopy, Parallel Plate Flow Chamber |
| Rolling Flux Fraction | Initially similar to wild-type, declines to 5% at 80-120 min post-trauma.[5] | Absent initially, reaches 5% at 80-120 min post-trauma in P-selectin deficient mice.[5] | Intravital Microscopy of Cremaster Muscle |
Signaling Pathways
Both this compound and P-selectin, upon ligand binding, initiate intracellular signaling cascades within the leukocyte that are crucial for the activation of integrins, leading to slow rolling and firm adhesion.
Engagement of P-selectin with its primary ligand, PSGL-1, on the leukocyte surface triggers a signaling cascade that involves the activation of Src family kinases (SFKs) such as Fgr, Hck, and Lyn.[1] This leads to the phosphorylation of immunoreceptor tyrosine-based activation motif (ITAM)-containing adaptors like DAP12 and FcRγ, followed by the activation of Syk, Btk, and PLCγ2.[11] This pathway ultimately results in the activation of β2 integrins.[1][11]
This compound engagement also initiates a signaling cascade that leads to integrin activation. This pathway can involve the recruitment of the kinase p56lck, which phosphorylates the cytoplasmic tail of this compound, leading to the activation of Ras and Rac2, and subsequent activation of MAPKs.[12] Interestingly, this compound can form a signaling complex with a subset of PSGL-1 molecules on the neutrophil surface. The engagement of this complex by P- or E-selectin on the endothelium is necessary to trigger integrin activation.[13]
Experimental Protocols
The study of this compound and P-selectin function relies on specialized in vitro and in vivo experimental models.
This in vitro assay is used to study leukocyte adhesion to endothelial cells or purified adhesion molecules under defined shear stress conditions that mimic blood flow.
Protocol:
-
Endothelial Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence on fibronectin-coated dishes.[14]
-
Activation: To study P-selectin, HUVECs are stimulated with an inflammatory agonist like histamine or thrombin for a short period (e.g., 10 minutes) to induce P-selectin expression.
-
Leukocyte Isolation: Leukocytes are isolated from fresh human blood using density gradient centrifugation.
-
Assembly of Flow Chamber: The culture dish with the endothelial monolayer forms the bottom of the parallel plate flow chamber.
-
Perfusion: The isolated leukocytes are perfused through the chamber at a controlled flow rate using a syringe pump, generating a specific shear stress on the endothelial monolayer.[15][16]
-
Data Acquisition: Leukocyte rolling and adhesion are observed and recorded using an inverted microscope equipped with a video camera.
-
Analysis: Parameters such as the number of rolling and firmly adherent cells, and their rolling velocities are quantified using image analysis software.
This in vivo technique allows for the direct visualization of leukocyte-endothelial interactions in the microcirculation of a living animal.
Protocol:
-
Animal Preparation: Anesthetize a mouse (e.g., C57BL/6).
-
Surgical Preparation: Surgically exteriorize the cremaster muscle, a thin muscle in the scrotum, and spread it over a transparent pedestal on a specialized microscope stage. The muscle is continuously superfused with warm saline.[17][18][19]
-
Induction of Inflammation: An inflammatory stimulus (e.g., TNF-α or surgical trauma) is applied to induce the expression of selectins on the venular endothelium.[5]
-
Visualization: The microcirculation within the cremaster muscle is observed using an upright microscope with a water-immersion objective.
-
Data Acquisition: Video recordings of postcapillary venules are made to capture leukocyte rolling and adhesion.[18]
-
Analysis: Leukocyte rolling flux (the number of rolling cells passing a given point per minute), the number of adherent cells, and leukocyte rolling velocities are quantified from the recordings.[5][17]
Logical Relationship in Leukocyte Adhesion Cascade
The functions of this compound and P-selectin are integral to the initial steps of the leukocyte adhesion cascade, which is a sequential process.
References
- 1. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A head-to-tail view of this compound and its impact on neutrophil behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FIGURE 34.6. [Structures and functions of selectins...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sequential contribution of L- and P-selectin to leukocyte rolling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-, but not E- or L-, selectin-mediated rolling adhesion persistence in hemodynamic flow diverges between metastatic and leukocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. A direct comparison of selectin-mediated transient, adhesive events using high temporal resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Kinetics of this compound Tethers and the Mechanics of Selectin-mediated Rolling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rupress.org [rupress.org]
- 14. Human Neutrophil Flow Chamber Adhesion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Parallel-plate flow chamber analysis of physiologic E-selectin-mediated leukocyte rolling on microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Intravital microscopy of the cremaster muscle [bio-protocol.org]
- 18. Leukocyte Infiltration of Cremaster Muscle in Mice Assessed by Intravital Microscopy [jove.com]
- 19. Intravital Microscopy in the Cremaster Muscle Microcirculation for Endothelial Dysfunction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Selectin vs. E-Selectin: A Comparative Guide to Their Roles in Leukocyte Recruitment
In the intricate cascade of leukocyte recruitment to sites of inflammation, two key players, L-selectin and E-selectin, orchestrate the initial interactions between circulating leukocytes and the vascular endothelium. While both are members of the selectin family of adhesion molecules, they exhibit distinct expression patterns, ligand specificities, and functional roles that collectively ensure a robust and regulated inflammatory response. This guide provides an objective comparison of this compound and E-selectin, supported by experimental data, detailed protocols, and visual representations of their signaling pathways.
Core Functional Comparison
This compound (CD62L) is constitutively expressed on the surface of most circulating leukocytes, including neutrophils, monocytes, and lymphocytes.[1][2] Its primary role is to mediate the initial tethering and subsequent rolling of leukocytes on the endothelial surface.[1][2] This is often the first step in the leukocyte adhesion cascade, allowing the leukocyte to slow down from the rapid flow of blood.[1][2] this compound also facilitates "secondary tethering," where flowing leukocytes adhere to already-arrested leukocytes.[1]
Conversely, E-selectin (CD62E) is not typically present on resting endothelial cells but is induced by inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[3] Its expression is a hallmark of endothelial activation at inflammatory sites. E-selectin also mediates leukocyte rolling, but critically, it promotes a slower rolling velocity compared to this compound, a crucial step for subsequent firm adhesion and transmigration.[4]
Quantitative Analysis of Leukocyte Adhesion Dynamics
The distinct roles of this compound and E-selectin are evident in quantitative measurements of leukocyte rolling velocity and adhesion. The following tables summarize key experimental findings from studies utilizing intravital microscopy in mouse models of inflammation.
| Parameter | Wild-Type Mice | This compound Knockout Mice | E-selectin Knockout Mice | Citation |
| Leukocyte Rolling Flux (cells/min) | 77 | Significantly Reduced | Significantly Reduced | [5] |
| Mean Rolling Velocity (μm/s) | 27.5 ± 2.6 | Increased | 47.2 ± 4.1 (Significantly Increased) | [4] |
| Firmly Adherent Leukocytes (cells/mm²) (TNF-α stimulation) | 1080 | Reduced | 396 (63% reduction) | [5][6] |
| Neutrophil Recruitment (Thioglycollate-induced peritonitis) | High | Significantly Reduced | 99% Reduction | [5] |
Table 1: In Vivo Leukocyte Recruitment Metrics. Data from studies on TNF-α-treated mouse cremaster muscle venules highlight the significant impact of this compound and E-selectin on leukocyte recruitment. The absence of E-selectin leads to a more pronounced increase in rolling velocity and a drastic reduction in firm adhesion compared to the absence of this compound under these inflammatory conditions.
| Condition | Rolling Velocity (μm/s) | Key Observation | Citation |
| This compound mediated rolling on PNAd | Faster (7.5-11.5 fold faster than E/P-selectin) | This compound mediates faster rolling kinetics. | [7] |
| E-selectin mediated rolling | Slower | E-selectin facilitates slower, more stable rolling, promoting subsequent adhesion. | [8][9] |
Table 2: Comparative Leukocyte Rolling Velocities. These findings underscore the specialized roles of this compound in initial capture and rapid rolling, and E-selectin in decelerating leukocytes for firm adhesion.
Signaling Pathways to Integrin Activation
The engagement of both this compound and E-selectin on the leukocyte surface triggers intracellular signaling cascades that ultimately lead to the activation of β2 integrins, such as LFA-1 (αLβ2) and Mac-1 (αMβ2). This activation is crucial for the transition from rolling to firm adhesion.
This compound Signaling
Ligation of this compound can initiate a signaling pathway that primes leukocytes and enhances their responsiveness to chemokines.[1][10][11] This signaling involves the activation of Src family kinases and leads to a conformational change in β2 integrins, increasing their affinity for their ligands on the endothelium, such as ICAM-1.[10][11]
Caption: this compound signaling cascade leading to integrin activation.
E-selectin Signaling
E-selectin engagement with its ligands on leukocytes, primarily P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) and CD44, triggers a robust signaling cascade.[12][13] This pathway involves the activation of Src family kinases (SFKs), spleen tyrosine kinase (Syk), and downstream molecules like Bruton's tyrosine kinase (Btk) and p38 MAP kinase, culminating in the activation of integrin αLβ2 for slow rolling and firm adhesion.[12][13][14]
References
- 1. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E-selectin in vascular pathophysiology [frontiersin.org]
- 4. ahajournals.org [ahajournals.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. [PDF] Selectin-independent leukocyte rolling and adhesion in mice deficient in L-, E-, and P-selectin and ICAM-1 | Semantic Scholar [semanticscholar.org]
- 7. The Kinetics of this compound Tethers and the Mechanics of Selectin-mediated Rolling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P-, but not E- or L-, selectin-mediated rolling adhesion persistence in hemodynamic flow diverges between metastatic and leukocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | this compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling [frontiersin.org]
- 12. E-selectin engages PSGL-1 and CD44 through a common signaling pathway to induce integrin αLβ2-mediated slow leukocyte rolling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. E-selectin engages PSGL-1 and CD44 through a common signaling pathway to induce integrin αLβ2-mediated slow leukocyte r… [ouci.dntb.gov.ua]
L-Selectin: A Predictive Biomarker for Treatment Response in Inflammatory Bowel Disease
A Comparative Guide for Researchers and Drug Development Professionals
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A significant challenge in managing IBD is predicting patient response to biologic therapies, such as the anti-TNF-α agent infliximab (B1170848). This guide provides a comprehensive overview of L-selectin (CD62L) as a predictive biomarker for treatment response in IBD, comparing its performance with established biomarkers and detailing the experimental protocols for its validation.
This compound as a Functional Biomarker
This compound is a cell adhesion molecule expressed on the surface of leukocytes that mediates their initial tethering and rolling on activated endothelium, a crucial step in their migration to sites of inflammation.[1][2][3] In the context of IBD, the influx of leukocytes into the intestinal mucosa is a key driver of pathology.[4] Unlike static biomarkers that measure the concentration of a substance, a functional assay based on this compound shedding provides a dynamic measure of the cellular response to anti-TNF-α therapy.[5][6]
The rationale behind this assay is that TNF-α stimulation causes the shedding of this compound from the surface of leukocytes.[6] Effective treatment with an anti-TNF-α agent like infliximab should block this shedding. Therefore, by measuring the change in this compound expression on granulocytes in whole blood before and after in vitro stimulation, it is possible to assess the functional blockade of TNF-α and predict the long-term clinical response to the drug.[5][6]
Comparative Performance of this compound Shedding Assay
A prospective validation study has demonstrated the utility of an this compound shedding assay in predicting the long-term durable response to infliximab in IBD patients.[5][6][7][8] The performance of this functional assay was compared with conventional biomarkers, including infliximab trough levels (TL) and the presence of anti-drug antibodies (ADA).
| Biomarker/Assay | Patient Cohort | Key Findings | Statistical Significance |
| This compound (CD62L) Shedding Assay | 33 IBD patients (17 Crohn's disease, 5 ulcerative colitis) | 72% of predicted functional responders (PFR) were still on infliximab after 5 years, compared to 27% of non-responders (NR). | P < 0.05 |
| Median time on infliximab was 45 months for PFR versus 12 months for NR. | P = 0.019 | ||
| Median time to the first medico-surgical event was 30 months for PFR versus 3 months for NR. | P = 0.023 | ||
| Infliximab Trough Levels (TL) | 27 of the 33 IBD patients | No significant difference in mean trough levels between PFR and NR (3.6 vs 3.8 µg/mL). | P = 0.9 |
| Only 35% of all patients had therapeutic trough levels (>3 µg/mL). | |||
| Anti-Drug Antibodies (ADA) | 27 of the 33 IBD patients | 4 patients developed ADAs (2 in the PFR group and 2 in the NR group). | No significant difference |
Other Established IBD Biomarkers
While the this compound shedding assay shows promise in predicting treatment response, other biomarkers are routinely used to diagnose and monitor IBD activity.
| Biomarker | Type | Utility in IBD | Limitations |
| C-reactive protein (CRP) | Serum protein | Marker of systemic inflammation, correlates with disease activity, particularly in Crohn's disease.[9][10] | Non-specific, can be elevated in other inflammatory conditions.[9] |
| Fecal Calprotectin | Stool protein | A sensitive and specific marker of intestinal inflammation, used for diagnosis and monitoring.[11][12] | Can be elevated in other gastrointestinal conditions like infections and colorectal cancer. |
| E-selectin and P-selectin | Adhesion molecules | Levels of soluble E-selectin and P-selectin are often elevated in active IBD.[13][14][15][16][17] | Their utility as standalone biomarkers for disease activity or treatment response is not as well-established as this compound. |
Experimental Protocols
This compound Shedding Assay for Predicting Infliximab Response
This protocol is based on the methodology described in the prospective validation study.[5][8]
1. Blood Collection and Preparation:
-
Collect whole blood from IBD patients before and after infliximab administration.
-
Use heparinized tubes to prevent coagulation.
2. In Vitro Stimulation:
-
Aliquot whole blood samples.
-
Stimulate aliquots with varying concentrations of TNF-α or lipopolysaccharide (LPS) to induce this compound shedding.
-
Include an unstimulated control.
-
Incubate the samples under appropriate conditions (e.g., 37°C for a specified time).
3. Flow Cytometry Analysis:
-
Stain the stimulated and unstimulated blood samples with a fluorescently labeled anti-CD62L antibody.
-
Use antibodies against granulocyte and monocyte markers (e.g., CD14, CD15) to gate the cell populations of interest.
-
Lyse red blood cells.
-
Acquire data on a flow cytometer.
-
Quantify the mean fluorescence intensity (MFI) of CD62L on the surface of granulocytes and monocytes.
4. Data Analysis and Interpretation:
-
For each patient, generate dose-response curves for TNF-α or LPS-induced CD62L shedding before and after infliximab treatment.
-
Calculate the half-maximal effective concentration (EC50) from the curves. This represents the concentration of the stimulus required to induce 50% of the maximal this compound shedding.
-
A significant increase (e.g., >0.5 log) in the EC50 after infliximab infusion indicates an effective blockade of TNF-α and predicts a durable response.
Signaling Pathways and Experimental Workflows
Leukocyte Trafficking in IBD
The migration of leukocytes from the bloodstream into the intestinal tissue is a multi-step process involving a cascade of adhesion molecules.
Caption: Leukocyte adhesion cascade in IBD.
This compound Shedding Assay Workflow
The experimental workflow for the this compound shedding assay involves several key steps from sample collection to data analysis.
References
- 1. Leukocyte Adhesion Molecules in Animal Models of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intercellular adhesion molecule 1 and selectin l play crucial roles in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Role in Regulating Homeostasis and Cutaneous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Leukocyte Trafficking for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Prospective Validation of CD-62L (this compound) as Marker of Durable Response to Infliximab Treatment in Patients With Inflammatory Bowel Disease: A 5-Year Clinical Follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prospective Validation of CD-62L (this compound) as Marker of Durable Response to Infliximab Treatment in Patients With Inflammatory Bowel Disease: A 5-Year Clinical Follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biomarkers in Inflammatory Bowel Disease: Current Practices and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Utility of Biomarkers in the Diagnosis and Therapy of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Current Status of Molecular Biomarkers for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Circulating cell adhesion molecules as biomarkers in inflammatory bowel disease: a systematic review and meta-analysis [frontiersin.org]
- 14. mp.pl [mp.pl]
- 15. Differential role of selectins in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Increased expression of cell adhesion molecule P-selectin in active inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex Landscape of L-selectin Research: A Comparative Guide to Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the selection of appropriate antibodies is a critical step in ensuring the accuracy and reproducibility of experimental results. This is particularly true in studies involving L-selectin (CD62L), a key adhesion molecule in the inflammatory cascade and lymphocyte homing, where cross-species investigations are common. This guide provides an objective comparison of commonly used this compound antibodies, focusing on their cross-reactivity between different species and supported by experimental data and detailed protocols.
This compound plays a crucial role in the initial tethering and rolling of leukocytes on endothelial surfaces, making it a significant target in immunology and inflammation research. The structural conservation of this compound across various species, particularly in its functional lectin domain, suggests the potential for antibody cross-reactivity. However, subtle differences in protein sequence and post-translational modifications can significantly impact antibody binding.[1] This guide aims to provide clarity by summarizing the reported cross-reactivity of several key this compound antibody clones.
Comparative Analysis of this compound Antibody Cross-Reactivity
The following tables summarize the documented species reactivity of commonly used monoclonal and polyclonal this compound antibodies based on manufacturer datasheets and available literature. It is important to note that reactivity can be application-dependent and validation in the specific experimental context is always recommended.[2][3]
Table 1: Monoclonal Antibody Cross-Reactivity
| Clone | Host | Primary Target Species | Human | Mouse | Rat | Non-Human Primate | Other Species |
| MEL-14 | Rat | Mouse | No | Yes | No | No | - |
| SK11 | Mouse | Human | Yes | No | No | Yes (Chimpanzee, Rhesus, Cynomolgus, Baboon, Pigtailed Macaque) | Pig |
| DREG-56 | Mouse | Human | Yes | No | No | Yes | - |
| 1009120 | Mouse | Human | Yes | No | No | - | - |
| 196021 | Mouse | Rat | No | No | Yes | - | - |
| 4G8 | Mouse | Human | Yes | No | No | - | - |
Table 2: Polyclonal Antibody Cross-Reactivity
| Vendor/Product ID | Host | Immunogen | Human | Mouse | Rat |
| BiCell Scientific 01301 | Rat | Synthetic peptide (mouse C-terminus) | Yes | Yes | Yes |
| Syd Labs PA005156-PA1359 | Rabbit | Synthetic peptide (human middle region) | Yes (identical to mouse and rat sequence) | Yes | Yes |
| Antibodies.com A40243 | Rabbit | Synthesized peptide (human internal region) | Yes | Yes | Yes |
Experimental Methodologies
Accurate assessment of antibody cross-reactivity relies on robust experimental protocols. Below are detailed methodologies for common applications used to validate this compound antibodies.
Flow Cytometry Protocol for Cell Surface this compound Staining
This protocol outlines the steps for staining peripheral blood mononuclear cells (PBMCs) to assess antibody reactivity.
Materials:
-
Whole blood or isolated leukocytes
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)
-
Anti-L-selectin primary antibody and corresponding isotype control
-
Fluorochrome-conjugated secondary antibody (if primary is unconjugated)
-
Red Blood Cell (RBC) Lysis Buffer
-
Fixation Buffer (e.g., 1% paraformaldehyde in PBS)
Procedure:
-
Cell Preparation:
-
If using whole blood, collect in an anticoagulant-containing tube (e.g., EDTA).
-
For PBMC isolation, perform density gradient centrifugation (e.g., using Ficoll-Paque).
-
Wash isolated cells twice with cold PBS.
-
-
Staining:
-
Resuspend cells in cold FACS buffer to a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the primary anti-L-selectin antibody at the predetermined optimal concentration. For the isotype control, add the same concentration of a matched isotype antibody to a separate tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes.
-
-
Secondary Antibody Staining (if applicable):
-
If the primary antibody is unconjugated, resuspend the cell pellet in 100 µL of FACS buffer and add the fluorochrome-conjugated secondary antibody at its optimal dilution.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
-
RBC Lysis (if using whole blood):
-
After the final wash, resuspend the cell pellet in 1 mL of 1x RBC Lysis Buffer.
-
Incubate for 5-10 minutes at room temperature.
-
Centrifuge and discard the supernatant.
-
-
Fixation and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer or, for longer storage, in fixation buffer.
-
Analyze the samples on a flow cytometer, gating on the leukocyte population of interest based on forward and side scatter properties.
-
Immunohistochemistry (IHC) Protocol for this compound in Frozen Tissue Sections
This protocol provides a general guideline for detecting this compound in lymphoid tissues.
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Acetone (B3395972) (pre-chilled at -20°C)
-
Blocking Buffer (e.g., PBS with 5% goat serum and 1% BSA)
-
Primary anti-L-selectin antibody and isotype control
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Embed fresh tissue in OCT compound and snap-freeze in isopentane (B150273) cooled with liquid nitrogen.
-
Cut 5-10 µm sections using a cryostat and mount on charged microscope slides.
-
Store sections at -80°C until use.
-
-
Fixation and Staining:
-
Thaw slides at room temperature for 10-20 minutes.
-
Fix the sections in pre-chilled acetone for 10 minutes at -20°C.
-
Air dry the slides and wash three times with PBS.
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to block non-specific binding.
-
Incubate with the primary anti-L-selectin antibody (or isotype control) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash slides three times with PBS.
-
-
Detection:
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides three times with PBS.
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash slides three times with PBS.
-
Develop the signal using a DAB substrate kit according to the manufacturer's instructions.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in antibody validation and a typical flow cytometry workflow.
Caption: A logical workflow for validating this compound antibody cross-reactivity.
Caption: Key steps in a typical flow cytometry experiment for this compound.
Conclusion
The choice of an appropriate this compound antibody is paramount for the success of cross-species studies. While some antibodies, like the MEL-14 clone for mouse and SK11 for human and non-human primates, are well-established for their specific targets, others, particularly polyclonal antibodies, may offer broader cross-reactivity. The data presented in this guide serves as a starting point for antibody selection. However, it is imperative that researchers perform their own validation experiments using the detailed protocols provided to ensure the specificity and reliability of their results within their unique experimental systems.
References
Efficacy of L-selectin Inhibitors Compared to Other Adhesion Molecule Inhibitors: A Comparative Guide
In the intricate cascade of inflammatory responses, the adhesion and migration of leukocytes from the bloodstream into tissues are critical events. This process is mediated by several families of adhesion molecules, each providing a potential therapeutic target for a host of inflammatory diseases. This guide provides a comparative analysis of the efficacy of L-selectin inhibitors against other key adhesion molecule inhibitors, including those targeting P-selectin, E-selectin, integrins, and the immunoglobulin superfamily (ICAM-1 and VCAM-1). The comparison is supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these therapeutic agents.
Overview of Adhesion Molecule Families and Their Inhibitors
Leukocyte trafficking is a multi-step process involving initial tethering and rolling, followed by firm adhesion and transmigration. Each step is orchestrated by a specific set of adhesion molecules.
-
Selectins (L-, P-, and E-selectin): These molecules mediate the initial tethering and rolling of leukocytes on the endothelial surface.[1][2] this compound is expressed on leukocytes, while P-selectin and E-selectin are expressed on activated endothelium and platelets.[2][3] Inhibitors of this family aim to prevent the first step of leukocyte recruitment.
-
Integrins: This family of receptors is crucial for the firm adhesion of leukocytes to the endothelium.[4] They are activated by signals initiated by selectin engagement and chemokines.[5] Integrin inhibitors, therefore, target a later and more committed stage of the adhesion cascade.
-
Immunoglobulin Superfamily (ICAM-1, VCAM-1): These molecules, expressed on endothelial cells, act as ligands for integrins on leukocytes, facilitating firm adhesion and transmigration.[6][7] Inhibitors of ICAM-1 and VCAM-1 disrupt this critical interaction.
Quantitative Comparison of Inhibitor Efficacy
The efficacy of various adhesion molecule inhibitors can be compared using in vitro binding and functional assays, as well as through clinical trial outcomes. The following tables summarize key quantitative data for representative inhibitors from each class.
| Inhibitor Class | Molecule | Target(s) | Binding Affinity (Kd) | IC50 | Key Clinical Efficacy Data |
| This compound Inhibitor | Aselizumab | This compound | N/A | N/A | Clinical trials showed a lack of efficacy, possibly due to compensation by other adhesion molecules.[8] |
| P-selectin Inhibitor | Crizanlizumab | P-selectin | Data from SPR-based biosensor system used for analysis, but specific Kd not publicly released.[9] | N/A | Approved in the US for reducing the frequency of vaso-occlusive crises in sickle cell disease.[10] |
| E-selectin Inhibitor | Uproleselan | E-selectin (weakly L- and P-selectin) | 0.46 µM | 1.75 µM | In Phase III clinical trials for acute myeloid leukemia (AML), showing potential to enhance chemotherapy efficacy.[11] |
| Pan-selectin Inhibitor | Bimosiamose | L-, P-, E-selectin | N/A | This compound: 86 µM, P-selectin: 20 µM, E-selectin: 88 µM[12][13] | Attenuated late asthmatic reactions by 50.2% in a clinical trial with mild asthmatics.[13] |
| Integrin Inhibitors | Natalizumab | α4-integrin (α4β1, α4β7) | N/A | Noncompetitive antagonism demonstrated.[14] | Approved for multiple sclerosis and Crohn's disease.[15] |
| Vedolizumab | α4β7-integrin | N/A | EC50 = 0.3-0.4 nM for binding to memory CD4+ T and B lymphocytes.[16] IC50 = 0.02-0.06 µg/ml for MAdCAM-1 adhesion.[17] | Approved for ulcerative colitis and Crohn's disease; 2-year corticosteroid-free clinical remission rates of 19% for CD and 28% for UC.[8][18] | |
| ICAM-1 Inhibitor | Enlimomab | ICAM-1 | N/A | N/A | Clinical trials in ischemic stroke were unsuccessful and showed worsened outcomes.[9][19] |
Signaling Pathways in Leukocyte Adhesion
Understanding the signaling cascades initiated by adhesion molecules is crucial for developing targeted inhibitors.
This compound Signaling
Engagement of this compound on the leukocyte surface by its ligands on endothelial cells triggers an "inside-out" signaling cascade.[20] This pathway involves the activation of tyrosine kinases, which ultimately leads to the conformational activation of integrins, such as LFA-1, increasing their affinity for their ligands (e.g., ICAM-1) on the endothelium.[1][21] This enhances leukocyte adhesion and subsequent migration.[20]
P-selectin and E-selectin Signaling
P-selectin and E-selectin, expressed on activated endothelial cells, bind to ligands like P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) and CD44 on leukocytes.[2][22] This interaction initiates a common signaling pathway involving Src family kinases (SFKs), ITAM adaptors, and the p38 MAPK pathway.[22][23] Similar to this compound signaling, this cascade results in the activation of integrins to a conformation that mediates slow rolling and prepares the leukocyte for firm adhesion.[22]
Integrin Signaling
Integrins mediate bidirectional signaling. "Inside-out" signaling, triggered by chemokines or selectin engagement, activates integrins to a high-affinity state.[4] Upon ligand binding (e.g., to ICAM-1), "outside-in" signaling is initiated, leading to cytoskeletal rearrangements, cell spreading, and strengthening of adhesion.[5]
ICAM-1 and VCAM-1 Signaling
Beyond being passive anchors, ICAM-1 and VCAM-1 on endothelial cells also transduce signals upon leukocyte binding.[24][25] VCAM-1 clustering can activate the small GTPase Rac1 and lead to the production of reactive oxygen species (ROS).[24][26] This signaling cascade can modulate endothelial cell-cell junctions, facilitating the transmigration of leukocytes.[24]
Experimental Protocols
The evaluation of adhesion molecule inhibitors relies on standardized in vitro and in vivo assays. Below are detailed methodologies for two key experiments.
In Vitro Leukocyte Adhesion Assay Under Flow Conditions
This assay simulates the physiological conditions of blood flow to assess the ability of an inhibitor to block leukocyte rolling and adhesion to endothelial cells.[20]
Protocol:
-
Preparation of Endothelial Monolayer:
-
Coat the channels of a microfluidic slide with an extracellular matrix protein (e.g., collagen I).
-
Seed human endothelial cells (e.g., HUVECs) into the channels and culture until a confluent monolayer is formed.
-
Activate the endothelial monolayer by incubating with an inflammatory cytokine (e.g., TNF-α, 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.
-
-
Leukocyte Isolation:
-
Isolate leukocytes (e.g., peripheral blood mononuclear cells or neutrophils) from fresh whole blood using density gradient centrifugation.
-
Resuspend the isolated leukocytes in a suitable flow buffer at a concentration of 1 x 106 cells/mL.[20]
-
-
Inhibitor Treatment:
-
Pre-incubate the endothelial monolayer or the leukocyte suspension with varying concentrations of the test inhibitor for a specified time (e.g., 30 minutes at 37°C).
-
-
Flow Assay:
-
Assemble the microfluidic slide onto the stage of an inverted microscope equipped with a camera.
-
Connect the slide to a syringe pump to control the flow rate and shear stress.
-
Perfuse the leukocyte suspension through the channel over the endothelial monolayer at a physiological shear stress (e.g., 0.5-2.0 dynes/cm2).[27]
-
Record videos of multiple fields of view for later analysis.
-
-
Data Analysis:
-
From the recorded videos, manually or automatically quantify the number of rolling and firmly adhered leukocytes per unit area.
-
Measure the rolling velocity of individual leukocytes.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a vehicle control to determine the IC50 value.
-
In Vivo Thioglycollate-Induced Peritonitis Model
This is a widely used mouse model to assess the anti-inflammatory effects of a compound by measuring its ability to inhibit leukocyte recruitment into the peritoneal cavity.[28][29]
Protocol:
-
Animal Acclimatization and Grouping:
-
Use male C57BL/6 or BALB/c mice (8-12 weeks old).
-
Allow animals to acclimatize for at least one week before the experiment.
-
Randomly divide mice into groups (n=6-8 per group): Vehicle Control, Test Compound (various doses), and Positive Control (e.g., a known anti-inflammatory drug).
-
-
Compound Administration:
-
Administer the test inhibitor or vehicle via a suitable route (e.g., intraperitoneal, intravenous, or oral) at a specified time before the inflammatory challenge (e.g., 30-60 minutes).
-
-
Induction of Peritonitis:
-
Leukocyte Recruitment Analysis:
-
At a specific time point after thioglycollate injection (e.g., 4, 24, or 72 hours), euthanize the mice.
-
Harvest the peritoneal exudate cells by lavage of the peritoneal cavity with 5-10 mL of ice-cold PBS containing EDTA.
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.
-
Perform differential cell counts (e.g., neutrophils, macrophages) using flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) or by cytospin and staining.[28]
-
-
Data Analysis:
-
Calculate the total number of recruited leukocytes and specific leukocyte subsets for each treatment group.
-
Determine the percentage of inhibition of leukocyte recruitment by the test compound compared to the vehicle control group.
-
Conclusion
The inhibition of adhesion molecules presents a powerful strategy for the treatment of inflammatory diseases. While this compound inhibitors have shown promise in preclinical models, their clinical success has been limited, potentially due to functional redundancy with other adhesion molecules.[8] In contrast, inhibitors targeting other selectins and integrins have demonstrated significant clinical efficacy. For instance, the P-selectin inhibitor Crizanlizumab is approved for sickle cell disease, and integrin inhibitors like Natalizumab and Vedolizumab are established treatments for multiple sclerosis and inflammatory bowel disease, respectively.[8][10][15] The choice of which adhesion molecule to target depends on the specific disease pathophysiology and the desired therapeutic outcome. This guide provides a foundational framework for comparing these inhibitors, highlighting the importance of quantitative efficacy data and robust experimental models in the development of novel anti-inflammatory therapies.
References
- 1. A head-to-tail view of this compound and its impact on neutrophil behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Vascular Cell Adhesion Molecule-1 Expression and Signaling During Disease: Regulation by Reactive Oxygen Species and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VCAM-1 - Wikipedia [en.wikipedia.org]
- 8. Vedolizumab: an α4β7 integrin antagonist for ulcerative colitis and Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of anti-ICAM-1 therapy in ischemic stroke: results of the Enlimomab Acute Stroke Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro assessment of the effects of vedolizumab binding on peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crizanlizumab: Anti-P-selectin Monoclonal Antibody for Sickle Cell Disease - Creative Biolabs [creativebiolabs.net]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. How Natalizumab Binds and Antagonizes α4 Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. The binding specificity and selective antagonism of vedolizumab, an anti-alpha4beta7 integrin therapeutic antibody in development for inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-ICAM-1 monoclonal antibody R6.5 (Enlimomab) promotes activation of neutrophils in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound: Role in Regulating Homeostasis and Cutaneous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. ashpublications.org [ashpublications.org]
- 23. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
- 25. VCAM-1 signals during lymphocyte migration: role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 26. VCAM-1-mediated Rac signaling controls endothelial cell-cell contacts and leukocyte transmigration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Production of soluble P-selectin by platelets and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Arctigenin protects mice from thioglycollate-induced acute peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 30. olac.berkeley.edu [olac.berkeley.edu]
- 31. Inflammatory Mediator Profiling Reveals Immune Properties of Chemotactic Gradients and Macrophage Mediator Production Inhibition during Thioglycollate Elicited Peritoneal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-selectin Functional Assays: Reproducibility and Methodologies
For Researchers, Scientists, and Drug Development Professionals
L-selectin (CD62L) plays a pivotal role in the initial stages of leukocyte adhesion to endothelial cells, a critical process in both immune surveillance and inflammation. The functional capacity of this compound is a key area of investigation in various fields, including immunology, oncology, and drug development. A variety of assays are employed to measure this compound function, each with its own set of advantages and limitations. This guide provides a comparative overview of the most common this compound functional assays, with a focus on their reproducibility, supported by experimental data and detailed protocols.
Comparison of this compound Functional Assays
The selection of an appropriate this compound functional assay depends on the specific research question, available equipment, and the desired endpoint. The three main types of assays—soluble this compound ELISA, this compound shedding assay, and leukocyte rolling assay—each measure different aspects of this compound biology.
| Assay Type | Principle | Measured Parameter | Throughput | Key Advantages | Key Disadvantages |
| Soluble this compound ELISA | Enzyme-Linked Immunosorbent Assay to quantify soluble this compound (sthis compound) in biological fluids. | Concentration of sthis compound shed from the cell surface. | High | Highly quantitative, reproducible, and suitable for large sample numbers. | Indirect measure of this compound function on the cell surface; levels can be influenced by factors other than shedding. |
| This compound Shedding Assay | Flow cytometry-based assay to measure the decrease of this compound from the leukocyte surface upon stimulation. | Percentage of this compound positive cells or mean fluorescence intensity (MFI) of this compound. | Medium | Provides information on cellular activation and the shedding process at a single-cell level. | Can be influenced by pre-analytical sample handling leading to premature activation and shedding.[1] |
| Leukocyte Rolling Assay | In vitro simulation of physiological blood flow to observe and quantify leukocyte rolling on a ligand-coated surface. | Number of rolling cells, rolling velocity, and tethering frequency. | Low | Provides a direct measure of the adhesive function of this compound under physiologically relevant shear stress. | Technically demanding, lower throughput, and can be influenced by multiple factors affecting cell adhesion. |
Quantitative Reproducibility Data
The reproducibility of an assay is crucial for generating reliable and comparable data. Here, we summarize available quantitative data on the intra- and inter-assay variability of soluble this compound ELISA kits, as this is the most standardized of the three assay types. Data for rolling and shedding assays is less commonly reported in a standardized format and can vary significantly between laboratories.
Table 1: Reproducibility of Soluble this compound (sthis compound) ELISA Kits
| Kit/Source | Sample Type | Intra-Assay CV% | Inter-Assay CV% |
| Human sthis compound/CD62L ELISA Kit (R&D Systems) | Cell Culture Supernates, Serum, Plasma | 2.5 - 5.0% | 7.1 - 11.9% |
| Human this compound (CD62L) (Soluble) ELISA Kit (Invitrogen) [2] | Serum, Plasma, Cell Culture Medium | 3.7% | 4.2% |
| Mouse sthis compound/CD62L Quantikine ELISA Kit (R&D Systems) | Cell Culture Supernates, Serum, Plasma | 4.9 - 8.2% | 6.1 - 7.8% |
CV% (Coefficient of Variation) is a measure of the relative variability. Lower CV% values indicate higher precision. Generally, intra-assay CVs of <10% and inter-assay CVs of <15% are considered acceptable for immunoassays.[3][4]
Experimental Protocols
Soluble this compound (sthis compound) ELISA Protocol (General)
This protocol provides a general overview of a sandwich ELISA for quantifying sthis compound. Specific details may vary between commercial kits.
Materials:
-
Microplate pre-coated with anti-human this compound antibody
-
Human sthis compound standard
-
Biotin-conjugated anti-human this compound antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Sample diluent
-
Serum, plasma, or cell culture supernatant samples
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare standard dilutions according to the kit manual. Dilute samples as required.
-
Binding: Add 100 µL of standard, control, or sample to each well. Incubate for the time specified in the kit instructions (typically 1-2 hours) at room temperature.
-
Washing: Aspirate each well and wash three to four times with wash buffer.
-
Detection: Add 100 µL of biotin-conjugated anti-human this compound antibody to each well. Incubate for the specified time (typically 1-2 hours) at room temperature.
-
Washing: Repeat the wash step.
-
Amplification: Add 100 µL of Streptavidin-HRP to each well. Incubate for the specified time (e.g., 20 minutes) at room temperature, protected from light.
-
Washing: Repeat the wash step.
-
Development: Add 100 µL of substrate solution to each well. Incubate for a specified time (e.g., 10-20 minutes) at room temperature, protected from light, allowing color to develop.
-
Stopping: Add 50-100 µL of stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of sthis compound in the samples.
This compound Shedding Assay Protocol by Flow Cytometry
This protocol describes the measurement of this compound shedding from neutrophils in whole blood upon stimulation.
Materials:
-
Fresh whole blood collected in preservative-free heparin.[1]
-
RPMI 1640 medium
-
FACS buffer (PBS with 1% BSA)
-
Anti-human CD62L (this compound) antibody, FITC conjugated.[5]
-
Anti-human CD16 antibody, PE conjugated (for neutrophil gating)
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
-
Flow cytometer
Procedure:
-
Sample Collection: Collect whole blood in heparin tubes. Samples should be processed within 8 hours of collection and kept at room temperature.[1]
-
Stimulation: Dilute whole blood 1:1 with RPMI 1640. Add 100 µL of diluted blood to flow cytometry tubes. Add the desired stimulant at various concentrations. Include an unstimulated control.
-
Incubation: Incubate the tubes at 37°C in a 5% CO2 incubator for a specified time (e.g., 30-60 minutes).[5]
-
Staining: Stop the stimulation by adding cold FACS buffer. Centrifuge the tubes and discard the supernatant. Add anti-CD62L and anti-CD16 antibodies at predetermined optimal concentrations. Incubate for 30 minutes at 4°C in the dark.
-
Lysis and Fixation: Lyse red blood cells using a commercial lysis buffer. Wash the cells with FACS buffer. Resuspend the cells in fixation buffer.
-
Acquisition: Acquire the samples on a flow cytometer. Gate on the neutrophil population based on forward and side scatter and CD16 expression.
-
Analysis: Analyze the expression of CD62L on the gated neutrophil population. The percentage of CD62L-positive cells and the mean fluorescence intensity (MFI) are determined. A decrease in CD62L expression in stimulated samples compared to the unstimulated control indicates shedding.
Leukocyte Rolling Assay Protocol under Flow Conditions
This protocol outlines a basic in vitro parallel-plate flow chamber assay to visualize and quantify leukocyte rolling on an this compound ligand.
Materials:
-
Parallel-plate flow chamber
-
Syringe pump
-
Inverted microscope with a camera
-
Polystyrene dishes or glass coverslips
-
This compound ligand (e.g., P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), Peripheral Node Addressin (PNAd), or Sialyl Lewis X).[6]
-
Blocking buffer (e.g., 2% human serum albumin in PBS)
-
Isolated leukocytes (e.g., neutrophils) in a suitable buffer (e.g., Hank's balanced salt solution).
-
Image analysis software
Procedure:
-
Substrate Coating: Coat the polystyrene dish or glass coverslip with the this compound ligand at a desired concentration overnight at 4°C or for 1-2 hours at 37°C.[7]
-
Blocking: Wash the coated surface and block non-specific binding sites with a blocking buffer for at least 1 hour at room temperature.
-
Assembly: Assemble the flow chamber with the coated surface.
-
Cell Perfusion: Perfuse the isolated leukocyte suspension through the flow chamber at a defined shear stress using a syringe pump. Shear stress in post-capillary venules is typically in the range of 0.5-2.0 dynes/cm².[8]
-
Data Acquisition: Record videos of the leukocyte interactions with the coated surface at multiple locations.
-
Analysis: Analyze the recorded videos to quantify the number of rolling cells, their rolling velocity, and the number of tethering events. Rolling velocity is typically determined by tracking individual cells over time.
Visualizations
References
- 1. mft.nhs.uk [mft.nhs.uk]
- 2. Human this compound (CD62L) (Soluble) ELISA Kit (BMS206) - Invitrogen [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. salimetrics.com [salimetrics.com]
- 5. CD62L (this compound) Shedding for Assessment of Perioperative Immune Sensitivity in Patients Undergoing Cardiac Surgery with Cardiopulmonary Bypass | PLOS One [journals.plos.org]
- 6. This compound-PNAd Interactions under Flow Conditions. - 每日生物评论 [bio-review.com]
- 7. Let’s get Rolling: Precise control of microfluidic assay conditions to recapitulate selectin-mediated rolling interactions of the leukocyte adhesion cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
L-Selectin Expression: A Comparative Guide for Researchers in Healthy and Diseased States
For Immediate Release
This guide provides a comprehensive comparison of L-selectin (CD62L) expression in healthy versus various diseased tissue samples, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein summarizes key quantitative findings and provides detailed experimental protocols to support further investigation into the role of this critical adhesion molecule in pathology.
Comparative Analysis of this compound Expression
This compound plays a pivotal role in leukocyte trafficking and immune surveillance. Its expression is finely regulated and significantly altered in a variety of pathological conditions, ranging from inflammatory diseases to cancer. The following table summarizes quantitative data on this compound expression in different diseases compared to healthy controls.
| Disease State | Tissue/Cell Type | Method of Analysis | Key Findings | Reference(s) |
| Healthy Control | Leukocytes | Flow Cytometry | Baseline expression on various leukocyte subsets. | |
| Serum/Plasma | ELISA | Normal circulating levels of soluble this compound (sthis compound). | [1] | |
| Breast Cancer | Tumor Tissue | Oncomine/TCGA datasets (mRNA) | Significantly higher SELL (this compound gene) expression in breast tumors compared to normal breast tissue. | |
| Rheumatoid Arthritis | Peripheral Blood Leukocytes | Flow Cytometry | Lower levels of this compound expression on T cells, B cells, monocytes, and granulocytes compared to healthy controls. | |
| Systemic Sclerosis | Peripheral Blood CD8+ T cells | Flow Cytometry | Significantly decreased frequency of this compound+ CD8+ T cells. | |
| Serum | ELISA | Significantly higher levels of soluble this compound (sthis compound). | ||
| Psoriasis (Severe) | Peripheral Blood Leukocytes | Flow Cytometry | Significantly decreased this compound expression on CD4+ T cells, B cells, monocytes, and neutrophils compared to healthy controls. | [2][3] |
| Serum | ELISA | Significantly higher levels of soluble this compound (sthis compound) in patients with severe psoriasis. | [2][3] | |
| Ulcerative Colitis (Active) | Serum | ELISA | Significantly higher levels of soluble this compound (sthis compound) compared to healthy controls and patients in remission. | [4] |
| Atherosclerosis | Aortic Tissue (ApoE-/- mice) | Immunohistochemistry | This compound deficiency led to a two-fold increase in aortic lesions after 6 weeks of a high-cholesterol diet compared to controls. | [5] |
Experimental Methodologies
Accurate quantification of this compound expression is crucial for understanding its role in disease. Below are detailed protocols for common experimental techniques.
Measurement of Soluble this compound (sthis compound) by ELISA
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of soluble this compound in serum, plasma, or cell culture supernatants.
Protocol:
-
Coating: A 96-well microplate is pre-coated with a monoclonal antibody specific for human this compound.
-
Sample Incubation: Standards and samples (e.g., serum, plasma) are added to the wells and incubated to allow sthis compound to bind to the immobilized antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody: A biotin-conjugated anti-human this compound antibody is added, which binds to the captured sthis compound.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Reaction: A substrate solution (e.g., TMB) is added, which reacts with HRP to produce a colored product.
-
Measurement: The intensity of the color is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of sthis compound in the samples is determined by comparing the optical density to a standard curve.
Analysis of Cell Surface this compound by Flow Cytometry
Principle: Flow cytometry is used to quantify the percentage of cells expressing this compound on their surface and the mean fluorescence intensity (MFI), which corresponds to the expression level.
Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or other leukocytes from whole blood using density gradient centrifugation.
-
Staining: Incubate the cells with a fluorescently-labeled monoclonal antibody specific for this compound (e.g., anti-CD62L-FITC) and antibodies for other cell surface markers to identify specific leukocyte subpopulations (e.g., CD3 for T cells, CD19 for B cells). An isotype-matched control antibody is used to determine background fluorescence.
-
Washing: Wash the cells to remove unbound antibodies.
-
Acquisition: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Gate on specific leukocyte populations based on their forward and side scatter characteristics and the expression of lineage markers. The percentage of this compound positive cells and the MFI are then determined for each subpopulation.
Detection of this compound in Tissue by Immunohistochemistry (IHC)
Principle: Immunohistochemistry allows for the visualization of this compound expression and its localization within tissue sections.
Protocol:
-
Tissue Preparation: Fix tissue samples in formalin and embed in paraffin. Cut thin sections (e.g., 5 µm) and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigenic sites.
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for this compound.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Chromogen: Add a chromogen substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Microscopy: Examine the sections under a microscope to assess the intensity and localization of this compound staining.
Visualizing this compound's Role: Signaling and Experimental Workflow
To further elucidate the function of this compound, the following diagrams, generated using the DOT language, illustrate its signaling pathway and a typical experimental workflow.
References
- 1. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decreased expression levels of this compound on subsets of leucocytes and increased serum this compound in severe psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decreased expression levels of this compound on subsets of leucocytes and increased serum this compound in severe psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deletion of this compound increases atherosclerosis development in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Selectin in Cancer Research: A Comparative Guide to Prognostic Studies and Methodologies
L-selectin (CD62L), a cell adhesion molecule encoded by the SELL gene, plays a crucial role in the trafficking of immune cells.[1][2] Its involvement in cancer progression is complex, with studies pointing towards a dual role in metastasis and anti-tumor immunity. This guide provides a meta-level comparison of findings on this compound's prognostic significance, details common experimental protocols for its analysis, and visualizes its role in key biological pathways.
Conversely, this compound's adhesive properties are also implicated in the metastatic cascade. It can mediate the interaction between circulating tumor cells and leukocytes, potentially aiding in the establishment of distant metastases.[3] This paradoxical role underscores the need for context-specific analysis in different cancer types.
Prognostic Significance of this compound (SELL) Expression
The following table summarizes findings on the prognostic value of this compound expression, primarily drawing from studies on breast cancer due to the current lack of broad meta-analytic data across multiple cancer types.
| Cancer Type | Number of Patients/Studies | Key Finding | Prognostic Implication | Hazard Ratio (HR) with 95% CI | Reference |
| Breast Cancer | TCGA & Oncomine Datasets | Higher SELL mRNA expression correlates with better survival outcomes in basal, Her2+, and luminal B subtypes.[1][2] | Favorable | Not provided as a pooled meta-analytic HR, but Kaplan-Meier analysis showed significant survival benefit. | Kumari et al., 2021[1][2] |
| Urothelial Carcinoma | - | This compound (CD62L) expression may serve as a biomarker to predict the risk of metastatic disease.[4] | Unfavorable (Implied) | Not Available | GeneCards[4] |
| Chronic Lymphocytic Leukemia (CLL) | - | This compound is a key factor in the homing of CLL cells to lymph nodes, where they proliferate.[3][4] | Unfavorable (Implied) | Not Available | Frontiers in Immunology[3] |
Experimental Protocols
The quantification and localization of this compound in cancer research are predominantly achieved through Immunohistochemistry (IHC) and Flow Cytometry.
Immunohistochemistry (IHC) for this compound in Tumor Tissue
IHC is used to visualize the presence and location of this compound protein within the tumor microenvironment on formalin-fixed, paraffin-embedded tissue sections.
Methodology:
-
Deparaffinization and Rehydration: Tissue sections (typically 5 μm) are deparaffinized using xylene and rehydrated through a graded series of ethanol (B145695) washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen. This is often done using a Tris-EDTA buffer.[5]
-
Blocking: Endogenous peroxidase activity is quenched using a hydrogen peroxide solution. Non-specific antibody binding is blocked using a serum-based blocking solution.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for this compound (CD62L).
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a substrate-chromogen system (like DAB) to produce a visible signal.
-
Counterstaining, Dehydration, and Mounting: The sections are counterstained (e.g., with hematoxylin), dehydrated through graded ethanol and xylene, and coverslipped for microscopic analysis.
Flow Cytometry for this compound on Cancer Cells
Flow cytometry allows for the quantification of this compound expression on the surface of single cells in a suspension.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from fresh tissue or cultured cells. For adherent cells, detachment is performed using a non-enzymatic solution or gentle enzymatic treatment to preserve surface proteins.[6]
-
Blocking: Cells are incubated in a buffer containing serum (e.g., FACS buffer) to block non-specific antibody binding.[6]
-
Primary Antibody Staining: Cells are incubated with a fluorochrome-conjugated primary antibody against this compound (CD62L) on ice, protected from light.[7] An isotype control antibody is used to determine background fluorescence.[7]
-
Washing: Cells are washed with FACS buffer to remove unbound antibodies.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to the level of this compound expression.
-
Data Analysis: The data is analyzed to determine the percentage of this compound-positive cells and the mean fluorescence intensity.
Visualizing this compound's Role in Cancer
Graphviz diagrams are used to illustrate key processes involving this compound.
This compound-Mediated Leukocyte-Tumor Cell Interaction
This pathway illustrates how this compound on leukocytes can mediate interactions with circulating tumor cells (CTCs), potentially facilitating metastasis.
General Experimental Workflow for Prognostic Analysis
This diagram outlines the typical workflow for assessing the prognostic value of this compound expression in cancer research.
References
- 1. This compound expression is associated with inflammatory microenvironment and favourable prognosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound expression is associated with inflammatory microenvironment and favourable prognosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Selectins and Their Ligands in Cancer [frontiersin.org]
- 4. SELL selectin L [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. This compound Enhanced T Cells Improve the Efficacy of Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectin-binding analysis of tumor cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
L-Selectin Targeted Therapies: A Comparative Guide to Clinical Development
For Researchers, Scientists, and Drug Development Professionals
L-selectin (CD62L) plays a crucial role in the initial tethering and rolling of leukocytes on activated endothelium, a critical step in the inflammatory cascade and immune surveillance.[1][2] Its involvement in various inflammatory diseases has made it an attractive, albeit challenging, target for therapeutic intervention. This guide provides a comparative overview of the clinical development landscape for this compound targeted therapies, supported by available data and detailed experimental methodologies.
Clinical Trial Data Summary
Direct and detailed clinical trial data specifically for this compound targeted therapies is limited in the public domain. Much of the clinical development in the selectin field has focused on pan-selectin inhibitors or antagonists of E-selectin and P-selectin. Notably, a controlled clinical trial specifically targeting this compound in psoriasis did not show significant improvement in psoriatic lesions.[3] This has led to a broader strategy of targeting multiple selectins to interrupt the inflammatory cascade effectively.[3]
The following table summarizes clinical trial data for selectin inhibitors, including those with broader specificity that encompasses this compound's role.
| Drug Name (Target) | Disease Indication | Phase | Key Findings |
| Antibody against this compound | Psoriasis | Clinical Trial | Failed to significantly improve psoriatic lesions.[3] |
| Uproleselan (GMI-1271) (E-selectin antagonist) | Acute Myeloid Leukemia (AML), Multiple Myeloma (MM) | Phase III (for AML) | In combination with chemotherapy, showed improved efficacy, reduced side effects like neutropenia and mucositis, and extended overall survival in preclinical and clinical studies.[4] |
| Inclacumab (P-selectin antagonist) | Sickle Cell Disease (Vaso-occlusive crises) | Phase III (THRIVE-131) | Failed to show significant benefits in reducing vaso-occlusive crises over a 48-week period. |
| Cylexin (CI-1053) (sLex mimetic, pan-selectin inhibitor) | Lung Reperfusion Injury | Clinical Trial | Decreased lung injury but did not improve overall outcomes.[5] |
| Bimosiamose (Pan-selectin inhibitor) | Psoriasis, Asthma | Early Clinical Trials | Showed efficacy in early clinical trials for inflammatory diseases.[3] |
This compound Signaling Pathway and Leukocyte Adhesion Cascade
This compound, expressed on the surface of most leukocytes, mediates the initial capture and rolling of these cells on the vascular endothelium.[1][2] This process is the first step in the leukocyte adhesion cascade, a sequence of events that allows leukocytes to exit the bloodstream and migrate to sites of inflammation.
Engagement of this compound with its ligands on endothelial cells initiates an intracellular signaling cascade within the leukocyte.[6][7] This "outside-in" signaling leads to the activation of integrins, which are another class of adhesion molecules. Activated integrins mediate the firm adhesion of the leukocyte to the endothelium, a prerequisite for subsequent transmigration into the surrounding tissue.[8]
Experimental Protocols
The evaluation of this compound targeted therapies heavily relies on in vitro and in vivo models that recapitulate the key steps of leukocyte adhesion. A fundamental in vitro method is the cell adhesion assay.
Static Cell Adhesion Assay Protocol
This protocol describes a common method to assess the adhesion of leukocytes to endothelial cells or purified ligands under static conditions.
Objective: To quantify the inhibitory effect of a test compound on this compound-mediated cell adhesion.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a cell line expressing this compound ligands.
-
Leukocytes (e.g., isolated human neutrophils or a leukocytic cell line like U937).
-
96-well flat-bottom tissue culture plates.
-
Recombinant human TNF-α (for HUVEC activation).
-
Fluorescent dye (e.g., Calcein-AM).
-
Test compound (this compound inhibitor) and vehicle control.
-
Blocking antibodies for this compound (positive control).
-
Wash buffer (e.g., PBS with Ca2+ and Mg2+).
-
Lysis buffer.
-
Fluorescence plate reader.
Methodology:
-
Endothelial Cell Culture and Activation:
-
Culture HUVECs in 96-well plates until a confluent monolayer is formed.
-
Activate the HUVEC monolayer by treating with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of selectin ligands.
-
-
Leukocyte Labeling and Treatment:
-
Label leukocytes with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled leukocytes in assay medium.
-
Pre-incubate the labeled leukocytes with the test compound at various concentrations, a vehicle control, or a blocking antibody against this compound for a specified time (e.g., 30 minutes at 37°C).
-
-
Adhesion Assay:
-
Wash the activated HUVEC monolayer to remove the TNF-α containing medium.
-
Add the pre-treated leukocyte suspension to each well of the HUVEC-coated plate.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells multiple times with pre-warmed wash buffer to remove non-adherent cells.
-
After the final wash, add lysis buffer to each well to lyse the adherent, fluorescently labeled leukocytes.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each condition relative to the vehicle control.
-
Determine the IC50 value for the test compound.
-
References
- 1. A head-to-tail view of this compound and its impact on neutrophil behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibitors of selectin functions in the treatment of inflammatory skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Trials - BioCanRx [biocanrx.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel aspects in the regulation of the leukocyte adhesion cascade - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of L-Selectin in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory reagents is a cornerstone of a safe and efficient work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of L-Selectin, a cell adhesion molecule crucial in immunological studies. Adherence to these procedures is vital for minimizing environmental impact and ensuring personnel safety.
Disposal of Unused this compound
This compound, in its pure, unused form, is generally not classified as a hazardous substance. However, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate information. Disposal should always comply with local, regional, state, and national regulations.[1] For smaller quantities, some guidelines suggest disposal with household waste may be permissible, though this is not a recommended practice in a professional laboratory setting.[2]
Disposal of this compound as Biohazardous Waste
In the majority of laboratory applications, this compound will come into contact with biological materials such as cells, tissues, or bodily fluids, thereby classifying it as biohazardous waste.[3][4] Such waste requires specific handling and decontamination procedures prior to disposal to neutralize any potential infectious agents.
Liquid waste, such as cell culture media or buffer solutions containing this compound and biological materials, must be decontaminated before it can be drain disposed. The most common and effective method is chemical inactivation.
Experimental Protocol: Chemical Inactivation of Liquid Biohazardous Waste
-
Personal Protective Equipment (PPE): Before beginning, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Designated Waste Container: Collect the liquid biohazardous waste in a clearly labeled, leak-proof container. The label should include the biohazard symbol, the contents, the date, and the name of the user.[5]
-
Chemical Disinfection: Add a suitable disinfectant to the liquid waste. A fresh 10-20% final concentration of bleach (sodium hypochlorite) is a widely accepted and effective disinfectant.[4][6]
-
Calculation of Bleach Volume: To achieve the desired final concentration, use the following formula:
-
Contact Time: Mix the solution thoroughly and allow a minimum contact time of 30 minutes to ensure complete inactivation of biohazardous agents.[5][6]
-
Drain Disposal: After the 30-minute contact time, the decontaminated solution can be safely poured down a laboratory sink with copious amounts of running water, provided no other hazardous chemicals are present.[5][6]
-
Container Cleaning: Thoroughly wash the waste container with soap and water and allow it to dry before reuse.[5]
| Disinfectant | Final Concentration | Minimum Contact Time |
| Bleach (Sodium Hypochlorite) | 10-20% | 30 minutes |
| Wescodyne | 0.5% | 30 minutes |
Data compiled from multiple biohazardous waste disposal guidelines.[3][6]
Solid waste includes items such as pipette tips, culture flasks, plates, gloves, and any other disposable materials that have come into contact with this compound and biological agents.
Experimental Protocol: Disposal of Solid Biohazardous Waste
-
Segregation: All solid biohazardous waste should be segregated from regular trash at the point of generation.
-
Collection:
-
Non-Sharp Waste: Collect non-sharp solid waste (e.g., gloves, flasks, paper towels) in a designated container lined with a biohazard bag (typically red or orange).[4][6] These containers should be rigid, leak-proof, and have a tight-fitting lid.[4]
-
Sharps Waste: Collect all sharps (e.g., needles, scalpels, Pasteur pipettes, contaminated broken glass) in a rigid, puncture-resistant sharps container that is clearly labeled with the biohazard symbol.[6][7]
-
-
Container Management: Do not overfill waste containers. Biohazard bags should be no more than ¾ full to allow for secure closure.[3] Sharps containers should also be sealed when they are approximately ¾ full.[6][7]
-
Decontamination (Autoclaving): The preferred method for treating solid biohazardous waste is steam sterilization via an autoclave.[7]
-
Place the sealed biohazard bags into a secondary, autoclavable container for transport to the autoclave.
-
Add approximately 250 mL of water to each standard-sized biohazard bag before loosely closing it to facilitate steam generation.[3]
-
Follow your institution's specific procedures for operating the autoclave.
-
-
Final Disposal: After autoclaving, the treated waste can typically be disposed of in designated regulated medical waste boxes for pickup by a certified biohazardous waste disposal vendor.[7]
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these detailed procedures and maintaining a proactive approach to laboratory safety, researchers can ensure the responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- 1. edvotek.com [edvotek.com]
- 2. infung.com.tw [infung.com.tw]
- 3. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 4. Biohazardous and Medical Waste [biology.ucsd.edu]
- 5. cellculture.chem.utoronto.ca [cellculture.chem.utoronto.ca]
- 6. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling L-Selectin
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety protocols and logistical plans for handling L-Selectin, a cell adhesion molecule crucial in immunological studies. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety procedures is critical to maintain a secure research setting.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough hazard assessment should always precede any laboratory work to ensure the appropriate level of personal protection.[3] For handling this compound, the following minimum PPE is required:
-
Lab Coat: A standard lab coat is essential to protect your skin and personal clothing from potential splashes.[4][5]
-
Protective Eyewear: Safety glasses with side shields or goggles are mandatory to protect your eyes from accidental splashes.[3][4][5]
-
Gloves: Disposable nitrile gloves are the minimum requirement for handling this compound.[3] It is crucial to change gloves immediately if they become contaminated and always wash your hands after removing them.[6]
-
Closed-Toe Shoes and Long Pants: This is a fundamental requirement for working in any laboratory environment to protect against spills and physical hazards.[3][5]
For procedures with a higher risk of generating aerosols or larger splashes, such as when pouring large volumes, additional PPE should be considered:
-
Face Shield: A face shield worn over safety glasses or goggles provides an extra layer of protection for the entire face.[3][5]
-
Respiratory Protection: While not typically required for non-hazardous proteins, a risk assessment may deem respiratory protection necessary if there is a significant risk of inhaling aerosols.[5]
Operational Plan: A Step-by-Step Protocol for Handling this compound
Following a structured operational plan minimizes risks and ensures the integrity of your experiments.
1. Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Always review the SDS for the specific this compound product you are using.[1][2]
-
Prepare Your Workspace: Ensure your work area is clean and uncluttered. Locate the nearest eyewash station and safety shower before you begin.[1]
-
Don Appropriate PPE: Put on your lab coat, safety glasses, and gloves as outlined above.[7]
2. Handling this compound:
-
Reconstitution and Aliquoting: If working with a lyophilized protein, carefully follow the supplier's instructions for reconstitution. When preparing aliquots, work deliberately to avoid splashes or creating aerosols.
-
Spill Management:
-
Small Spills: In the event of a small spill, wipe it up with an absorbent material (e.g., cloth, fleece) and clean the surface thoroughly to remove any residual contamination.
-
Large Spills: For larger spills, stop the flow of the material if possible. Contain the spill using absorbent materials like vermiculite (B1170534) or dry sand and place it into a designated container for disposal.
-
3. Post-Handling Procedures:
-
Decontaminate Work Surfaces: Clean and decontaminate all work surfaces and equipment used during the procedure.
-
Remove PPE: Remove your PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by your lab coat and eye protection.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[6]
Disposal Plan: Ensuring Safe and Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Liquid Waste: Unused this compound solutions can typically be disposed of down the drain with copious amounts of water, unless local regulations prohibit this.
-
Solid Waste: All contaminated disposables, such as pipette tips, tubes, and gloves, should be placed in a designated biohazard bag or container.
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations for chemical and biological waste disposal.
Quantitative Data Summary
Safety Data Sheets for this compound protein and related antibodies do not classify them as hazardous substances.[1][2] As such, there are no specific occupational exposure limits (e.g., PEL, TLV) established. The primary safety approach is to minimize direct contact through the use of standard personal protective equipment.
| Data Point | Value | Source |
| Hazard Classification | Not a hazardous substance or mixture | MedchemExpress SDS, STEMCELL Technologies SDS[1][2] |
| Acute Toxicity | No data available; not expected to be hazardous | General assessment from SDS[2] |
| Irritation | May cause temporary irritation upon prolonged skin or direct eye contact | R&D Systems SDS |
Visualizing the Workflow: Handling this compound Safely
To provide a clear, at-a-glance overview of the handling process, the following diagram illustrates the logical flow from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
